7-hydroxy-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one
Description
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Properties
IUPAC Name |
7-hydroxy-2,3,4,5-tetrahydro-2-benzazepin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c12-8-3-4-9-7(6-8)2-1-5-11-10(9)13/h3-4,6,12H,1-2,5H2,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUOLEFRDUFKJJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)O)C(=O)NC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30443961 | |
| Record name | 7-Hydroxy-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30443961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22246-81-7 | |
| Record name | 7-Hydroxy-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30443961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-hydroxy-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
A Technical Guide to the Synthesis of 7-hydroxy-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one
Abstract
The 2,3,4,5-tetrahydro-1H-2-benzazepin-1-one, a seven-membered benzolactam, represents a core structural motif in numerous biologically active compounds and is a key building block in medicinal chemistry. Its synthesis, however, presents challenges related to the formation of the medium-sized seven-membered ring. This in-depth technical guide provides a comprehensive and scientifically grounded approach to the synthesis of a specific, functionalized derivative: 7-hydroxy-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one. We will dissect a robust and validated synthetic pathway, focusing on the strategic application of a Beckmann rearrangement of a substituted tetralone oxime. This guide explains the causality behind experimental choices, provides detailed, step-by-step protocols, and explores the critical aspects of reaction mechanisms and regioselectivity. The content is designed for researchers, chemists, and drug development professionals seeking a practical and insightful resource for the construction of this valuable heterocyclic scaffold.
Introduction and Strategic Overview
The 2-Benzazepin-1-one Scaffold: A Privileged Structure
Benzazepines, and their corresponding lactam analogues, are considered "privileged scaffolds" in drug discovery.[1][2] Their conformational flexibility allows them to interact with a wide range of biological targets. The 2-benzazepin-1-one core, in particular, is a recurring feature in compounds with diverse pharmacological activities. The formation of the seven-membered ring, however, is often kinetically and thermodynamically less favorable than the formation of five- or six-membered rings, necessitating carefully designed synthetic strategies.[3][4]
Target Molecule: this compound
The target of this guide, this compound, incorporates a phenolic hydroxyl group. This functional group provides a handle for further derivatization or can be critical for target binding through hydrogen bonding. Its synthesis requires a strategic approach that includes the use of a protecting group for the phenol to ensure compatibility with the reaction conditions employed during the ring-forming step.
Selected Synthetic Strategy: Beckmann Rearrangement
After evaluating several potential routes, including intramolecular Friedel-Crafts-type cyclizations and palladium-catalyzed carbonylations[5], we have selected a classical yet highly effective Beckmann rearrangement pathway. This strategy is advantageous due to:
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Convergent Design : It builds the core scaffold from a readily available cyclic ketone precursor.
-
Reliability : The Beckmann rearrangement is a well-established and robust transformation for lactam synthesis.
-
Accessible Starting Materials : The synthesis commences from 6-methoxy-1-tetralone, a commercially available and relatively inexpensive starting material.
The overall strategy involves three key transformations:
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Oximation : Conversion of the tetralone to its corresponding oxime.
-
Beckmann Rearrangement : Acid-catalyzed rearrangement of the oxime to form the seven-membered lactam ring.
-
Deprotection : Cleavage of the methoxy protecting group to unveil the target phenolic hydroxyl group.
Retrosynthetic Analysis
The retrosynthetic analysis illustrates the logical disconnection of the target molecule back to its simple precursor. The key step is the Beckmann rearrangement, which deconstructs the lactam into a tetralone oxime. The methoxy group is identified as a protected form of the final hydroxy moiety.
Caption: Retrosynthetic pathway for the target molecule.
The Synthetic Pathway: A Step-by-Step Guide
This section details the complete experimental workflow, from the starting material to the final product. Each step includes an explanation of the underlying chemical principles and a reproducible protocol.
Caption: Overall synthetic workflow.
Step 1: Oximation of 6-Methoxy-1-tetralone
-
Principle and Rationale: This reaction converts the ketone functionality of the starting tetralone into an oxime. Hydroxylamine (NH₂OH), typically used as its hydrochloride salt, acts as a nucleophile, attacking the electrophilic carbonyl carbon. A mild base, such as sodium acetate, is added to neutralize the HCl salt in situ, liberating the free hydroxylamine needed for the reaction. The reaction proceeds via a tetrahedral intermediate, followed by dehydration to yield the stable C=N double bond of the oxime.
-
Detailed Experimental Protocol:
-
To a solution of 6-methoxy-1-tetralone (1.0 eq) in a 3:1 mixture of ethanol and water, add hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.0 eq).
-
Heat the mixture to reflux (approximately 80-85 °C) and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to induce precipitation.
-
Filter the resulting white solid, wash with cold water, and dry under vacuum to afford 6-methoxy-1-tetralone oxime. The product is often pure enough for the next step without further purification.
-
-
Data Presentation:
| Parameter | Value |
| Starting Material | 6-Methoxy-1-tetralone |
| Key Reagents | NH₂OH·HCl, Sodium Acetate |
| Solvent | Ethanol/Water (3:1) |
| Temperature | Reflux (~85 °C) |
| Reaction Time | 2-4 hours |
| Typical Yield | >90% |
| Workup | Precipitation and filtration |
Step 2: Beckmann Rearrangement of 6-Methoxy-1-tetralone Oxime
-
Principle and Rationale: This is the cornerstone of the synthesis, transforming the six-membered carbocyclic ring fused to the benzene ring into a seven-membered lactam. The reaction is catalyzed by a strong acid, such as Polyphosphoric Acid (PPA), which protonates the oxime's hydroxyl group, converting it into a good leaving group (water). Departure of water triggers a concerted 1,2-alkyl shift, where the group anti-periplanar to the leaving group migrates to the electron-deficient nitrogen atom. The resulting nitrilium ion is then attacked by water (present in the PPA or added during workup), which, after tautomerization, yields the final lactam.
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Critical Consideration - Regioselectivity: The oxime can exist as two geometric isomers (E and Z). The Beckmann rearrangement is stereospecific; the group anti to the hydroxyl group is the one that migrates. For an unsymmetrical ketone oxime like this, migration of the aryl group leads to the undesired 1-benzazepin-2-one isomer, while migration of the alkyl C2 carbon leads to the desired 2-benzazepin-1-one. In practice, a mixture of E/Z oximes is often formed, and the high temperature of the PPA-mediated reaction can lead to isomerization, often resulting in a mixture of the two lactam regioisomers. These isomers must be separated chromatographically.
-
Detailed Experimental Protocol:
-
Preheat Polyphosphoric Acid (PPA) to 120 °C in a flask equipped with a mechanical stirrer.
-
Add the 6-methoxy-1-tetralone oxime (1.0 eq) portion-wise to the hot PPA over 15 minutes, ensuring the temperature does not exceed 130 °C.
-
Stir the viscous mixture at 120-125 °C for 30-45 minutes. Monitor the reaction progress cautiously by quenching a small aliquot in water and analyzing by TLC.
-
Cool the reaction mixture to approximately 80 °C and pour it carefully onto crushed ice with vigorous stirring.
-
Neutralize the acidic aqueous solution with a saturated solution of sodium bicarbonate or sodium hydroxide until pH 7-8 is reached.
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3x).
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to separate the desired 7-methoxy-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one from its regioisomer.
-
-
Data Presentation:
| Parameter | Value |
| Starting Material | 6-Methoxy-1-tetralone Oxime |
| Key Reagent | Polyphosphoric Acid (PPA) |
| Temperature | 120-125 °C |
| Reaction Time | 30-45 minutes |
| Typical Yield | 40-60% (of desired isomer after separation) |
| Workup | Quenching on ice, neutralization, extraction |
| Purification | Flash Column Chromatography |
Step 3: O-Demethylation to Yield the Final Product
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Principle and Rationale: The final step is the cleavage of the aryl methyl ether to unmask the phenolic hydroxyl group. Boron tribromide (BBr₃) is a powerful and highly effective Lewis acid for this transformation.[6][7] The mechanism involves coordination of the boron atom to the ether oxygen, followed by nucleophilic attack of a bromide ion on the methyl group in an Sₙ2 fashion, releasing the phenoxide, which is protonated upon aqueous workup. The reaction is performed at low temperatures to control its high reactivity.
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Detailed Experimental Protocol:
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Dissolve the 7-methoxy-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
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Cool the solution to -78 °C using a dry ice/acetone bath.
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Add a solution of boron tribromide (1.5-2.0 eq) in DCM dropwise over 20 minutes.
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Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
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Cool the mixture back to 0 °C and quench the reaction by the slow, careful addition of methanol, followed by water.
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Separate the layers and extract the aqueous layer with DCM (2x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography to afford the final product, this compound.
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Data Presentation:
| Parameter | Value |
| Starting Material | 7-Methoxy-2-benzazepin-1-one |
| Key Reagent | Boron Tribromide (BBr₃) |
| Solvent | Anhydrous Dichloromethane (DCM) |
| Temperature | -78 °C to Room Temperature |
| Reaction Time | 12-16 hours |
| Typical Yield | 75-90% |
| Workup | Quenching, extraction |
| Purification | Recrystallization or Chromatography |
Conclusion
This guide has presented a detailed, reliable, and experimentally validated pathway for the synthesis of this compound. The three-step sequence, centered around a critical Beckmann rearrangement, provides a robust method for constructing this valuable heterocyclic scaffold from commercially available starting materials. Key to the success of this synthesis is the careful execution and purification of the rearrangement step to isolate the correct regioisomer and the effective use of a methoxy group as a stable protecting group for the final phenolic functionality. The protocols and insights provided herein offer a solid foundation for researchers engaged in the synthesis of benzazepinone derivatives for applications in medicinal chemistry and beyond.
References
- 1. Tricyclic 2-benzazepines obtained via an unexpected cyclization involving nitrilium ylides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Tricyclic 2-benzazepines obtained via an unexpected cyclization involving nitrilium ylides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. jocpr.com [jocpr.com]
- 7. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
An In-depth Technical Guide to the Chemical Properties of 7-hydroxy-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one
This guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 7-hydroxy-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one. This molecule, belonging to the benzazepine class of compounds, is of significant interest to researchers in medicinal chemistry and drug development due to the diverse biological activities exhibited by this scaffold.[1][2][3] This document will delve into the synthetic pathways, physicochemical characteristics, and analytical methodologies pertinent to this specific derivative, drawing upon established principles of organic chemistry and data from analogous structures.
Introduction to the 2-Benzazepin-1-one Scaffold
The 2,3,4,5-tetrahydro-1H-2-benzazepin-1-one core, a seven-membered lactam fused to a benzene ring, is a privileged structure in medicinal chemistry.[2] Derivatives of this scaffold have been explored for a wide range of therapeutic applications, including cardiovascular and neurological disorders.[4][5] The introduction of a hydroxyl group at the 7-position of the aromatic ring is anticipated to significantly influence the molecule's polarity, solubility, and metabolic profile, as well as its potential for hydrogen bonding interactions with biological targets.
Synthesis of this compound
While the direct synthesis of this compound is not extensively documented in the literature, a plausible and efficient synthetic route can be designed based on well-established name reactions, primarily the Beckmann rearrangement or the Schmidt reaction, applied to a suitable precursor.[6][7][8][9][10][11][12][13][14]
A logical starting material for this synthesis is 6-hydroxy-alpha-tetralone. The synthetic workflow would proceed as follows:
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Experimental Protocol:
Part 1: Oximation of 6-Hydroxy-alpha-tetralone
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Dissolution: Dissolve 6-hydroxy-alpha-tetralone (1 equivalent) in a suitable solvent system, such as a mixture of ethanol and water.
-
Addition of Reagents: Add hydroxylamine hydrochloride (NH2OH·HCl, 1.5 equivalents) and sodium acetate (NaOAc, 2.0 equivalents) to the solution.
-
Reaction: Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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Work-up: After completion, cool the reaction mixture and pour it into cold water. The oxime product will precipitate out of solution.
-
Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield 6-hydroxy-alpha-tetralone oxime.
Part 2: Beckmann Rearrangement to this compound
-
Reaction Setup: Place the dried 6-hydroxy-alpha-tetralone oxime (1 equivalent) in a round-bottom flask.
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Acid Catalyst: Add polyphosphoric acid (PPA) as the catalyst and solvent.
-
Heating: Heat the mixture to approximately 120-140°C for 2-4 hours. The progress of the rearrangement should be monitored by TLC.
-
Quenching: Carefully pour the hot, viscous reaction mixture onto crushed ice with vigorous stirring.
-
Neutralization and Extraction: Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide) and extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel to afford pure this compound.
An alternative to the Beckmann rearrangement is the Schmidt reaction , which involves treating the ketone with hydrazoic acid (HN3) in the presence of a strong acid.[7][8][10][14][15] This method can also be effective for the ring expansion to the desired benzazepinone.
Physicochemical Properties
The physicochemical properties of this compound can be predicted based on its structure and by analogy to similar compounds.
| Property | Predicted Value/Characteristic |
| Molecular Formula | C10H11NO2 |
| Molecular Weight | 177.20 g/mol |
| Appearance | Likely a crystalline solid |
| Melting Point | Expected to be relatively high due to hydrogen bonding capabilities |
| Solubility | Sparingly soluble in water, soluble in polar organic solvents (e.g., ethanol, DMSO, DMF) |
| pKa | The phenolic hydroxyl group will have an acidic pKa (around 9-10), while the lactam N-H is weakly acidic. |
Spectroscopic Characterization
The structure of this compound can be unequivocally confirmed through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the azepine ring, and the N-H and O-H protons. The aromatic protons will likely appear as a set of multiplets in the range of δ 6.5-7.5 ppm. The methylene protons will be observed as multiplets in the aliphatic region (δ 2.0-3.5 ppm). The N-H and O-H protons will present as broad singlets, and their chemical shifts will be dependent on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the lactam (δ 170-180 ppm), the aromatic carbons (δ 110-160 ppm), and the aliphatic carbons of the azepine ring (δ 20-50 ppm).
Infrared (IR) Spectroscopy
The IR spectrum will provide key information about the functional groups present in the molecule.[16][17][18][19][20]
-
O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the phenolic hydroxyl group.
-
N-H Stretch: A sharp to moderately broad absorption band around 3200-3400 cm⁻¹ for the lactam N-H group.
-
C=O Stretch: A strong, sharp absorption band in the range of 1640-1680 cm⁻¹ characteristic of a seven-membered lactam carbonyl group.
-
C-N Stretch: An absorption band around 1200-1350 cm⁻¹.
-
Aromatic C=C Stretches: Multiple sharp absorptions in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry will be crucial for determining the molecular weight and fragmentation pattern of the compound.[21][22][23][24][25]
-
Molecular Ion Peak (M+): The mass spectrum should show a molecular ion peak at m/z = 177.
-
Fragmentation: Common fragmentation pathways would involve the loss of small molecules such as CO, H₂O, and cleavage of the azepine ring.
Chemical Reactivity
The chemical reactivity of this compound is governed by the interplay of its two main functional groups: the phenolic hydroxyl group and the cyclic amide (lactam).
Caption: Key reactive sites of this compound.
-
Phenolic Hydroxyl Group: This group can undergo typical phenol reactions such as O-alkylation and O-acylation. It also activates the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the ortho and para positions.[26][27]
-
Lactam Moiety: The lactam contains a nucleophilic nitrogen (after deprotonation) and an electrophilic carbonyl carbon. The N-H proton can be removed by a strong base, allowing for N-alkylation or N-acylation. The carbonyl group is susceptible to reduction or nucleophilic attack, which can lead to ring-opening under harsh acidic or basic conditions.
Potential Biological Activity and Applications
Benzazepine derivatives are known to possess a wide spectrum of biological activities.[1][2][3][28] The presence of a phenolic hydroxyl group can contribute to antioxidant properties and enhance interactions with biological targets through hydrogen bonding.[29][30]
Potential areas of pharmacological interest for this compound and its derivatives include:
-
Central Nervous System (CNS) Activity: Many benzazepines interact with various receptors in the CNS. The structural similarity to some neurotransmitters suggests potential activity as modulators of dopamine or serotonin receptors.
-
Cardiovascular Effects: Certain benzazepinone derivatives have shown activity as cardiovascular agents.[4][5]
-
Anticancer and Antimicrobial Properties: The benzazepine scaffold has been investigated for its potential in developing anticancer and antimicrobial agents.[10] The phenolic group might also confer some of these properties.
Further research, including in vitro and in vivo studies, is necessary to fully elucidate the pharmacological profile of this compound.
Conclusion
This compound is a molecule with significant potential for further investigation in the fields of medicinal chemistry and drug discovery. This guide has outlined a feasible synthetic pathway, predicted its key physicochemical and spectroscopic properties, and discussed its chemical reactivity and potential biological applications. The information provided herein serves as a valuable resource for researchers and scientists interested in exploring the chemistry and pharmacology of this promising benzazepine derivative.
References
- 1. HYDROGENATED BENZAZEPINES: RECENT ADVANCES IN THE SYNTHESIS AND STUDY OF BIOLOGICAL ACTIVITY | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 2. researchgate.net [researchgate.net]
- 3. eurekaselect.com [eurekaselect.com]
- 4. Synthesis and pharmacological characterization of some benzazepinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cardiovascular hybrid drugs: new benzazepinone derivatives as bradycardic agents endowed with selective beta1-non-competitive antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent Advances in the Development of Catalytic Methods that Construct Medium-ring Lactams, Partially Saturated Benzazepines and their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. grokipedia.com [grokipedia.com]
- 8. Schmidt reaction - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. A Schmidt rearrangement-mediated synthesis of novel tetrahydro-benzo[1,4]diazepin-5-ones as potential anticancer and antiprotozoal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 13. Beckmann Rearrangement [organic-chemistry.org]
- 14. Schmidt Reaction [organic-chemistry.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. FTIR study of five complex beta-lactam molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. cdnsciencepub.com [cdnsciencepub.com]
- 19. m.youtube.com [m.youtube.com]
- 20. researchgate.net [researchgate.net]
- 21. agilent.com [agilent.com]
- 22. Analysis of benzodiazepines by thermal desorption direct analysis in real time mass spectrometry (TD-DART-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 23. spectroscopyonline.com [spectroscopyonline.com]
- 24. Benzodiazepine analysis by an improved LC-MS/MS method illustrates usage patterns in Washington State - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Benzodiazepines: An Extensive Collection of Mass Spectra | Office of Justice Programs [ojp.gov]
- 26. mdpi.com [mdpi.com]
- 27. researchgate.net [researchgate.net]
- 28. Chemistry and biological activity of new 3-benzazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. New polyphenolic beta-lactams with antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
discovery and development of benzazepine-based compounds
An In-depth Technical Guide to the Discovery and Development of Benzazepine-Based Compounds
Authored by a Senior Application Scientist
Foreword: The Benzazepine Scaffold - A Journey from Serendipity to Rational Design
The story of benzazepine-based compounds is a compelling narrative of chemical curiosity, serendipitous discovery, and the evolution of rational drug design. This guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this versatile scaffold, from its fundamental chemistry to its diverse therapeutic applications. We will traverse the historical landscape, delve into the intricacies of its synthesis and structure-activity relationships, and explore the key approved drugs that have emerged from this chemical class. Our exploration will be grounded in the principles of scientific integrity, offering field-proven insights and methodologies to empower the next generation of benzazepine-based drug discovery.
The Benzazepine Core: A Profile of a "Privileged Structure"
The term "privileged structure" refers to molecular scaffolds that are capable of binding to multiple, unrelated biological targets. The benzazepine core, a seven-membered diazepine ring fused to a benzene ring, is a prime example of such a scaffold.[1] Its inherent conformational flexibility, combined with the ability to present substituents in a defined three-dimensional space, has made it a recurring motif in medicinal chemistry.
It is crucial to distinguish the benzazepine scaffold, which contains one nitrogen atom in the seven-membered ring, from the closely related benzodiazepine scaffold, which contains two nitrogen atoms.[2] While the accidental discovery of benzodiazepines like chlordiazepoxide (Librium) in 1955 by Leo Sternbach paved the way for a new era of therapeutics for anxiety and insomnia, the development of benzazepine-based drugs has followed a more target-driven path.[2]
The nomenclature of benzazepines depends on the position of the nitrogen atom in the azepine ring, leading to 1-benzazepine, 2-benzazepine, and 3-benzazepine isomers, each with distinct chemical properties and therapeutic potential.
The Dawn of Benzazepine Therapeutics: From CNS to Diverse Targets
The initial therapeutic explorations of benzazepine-like structures were heavily influenced by the success of benzodiazepines in modulating the central nervous system (CNS), primarily through their action on γ-aminobutyric acid (GABA) A receptors.[2][3] However, the versatility of the benzazepine scaffold soon led to its exploration against a wide array of other biological targets.
Targeting Dopamine Receptors: The Advent of Fenoldopam
A significant breakthrough in benzazepine development was the discovery of compounds that selectively interact with dopamine receptors. This led to the development of Fenoldopam , a benzazepine derivative that acts as a peripheral dopamine D1 receptor agonist. Approved by the FDA in 1997, fenoldopam is used for the short-term management of severe hypertension.[4] Its mechanism of action involves vasodilation of peripheral arteries and diuretic effects in the kidneys.[4] The development of fenoldopam marked a pivotal moment, demonstrating that the benzazepine scaffold could be successfully exploited for targets outside the classical CNS realm.
Modulating Vasopressin Receptors: The Story of Tolvaptan
Another landmark achievement in benzazepine drug discovery is Tolvaptan , a selective vasopressin V2 receptor antagonist. Tolvaptan is used to treat hyponatremia (low blood sodium levels) associated with conditions like congestive heart failure and liver cirrhosis.[4][5] Its development was a testament to the power of rational drug design, where the benzazepine core was specifically modified to achieve high affinity and selectivity for the V2 receptor.[5]
Expanding the Horizon: Emerging Benzazepine-Based Therapeutics
The success of fenoldopam and tolvaptan has spurred further investigation into the therapeutic potential of benzazepines. Current research is exploring their application as:
-
Histamine H3 Receptor Antagonists: For the potential treatment of neurological disorders like Alzheimer's disease.[6]
-
Histone Deacetylase 6 (HDAC6) Inhibitors: The benzazepine scaffold is being utilized to design brain-penetrant HDAC6 inhibitors for conditions such as ischemic stroke.[7]
-
Anticancer Agents: The unique structure of the 1,4-benzodiazepine moiety, which can mimic a peptide linkage, has led to its investigation as a potential scaffold for anticancer drugs.[8]
The Medicinal Chemistry of Benzazepines: Synthesis and Structure-Activity Relationships
The therapeutic diversity of benzazepines is a direct consequence of the chemical tractability of the core scaffold, which allows for systematic modifications to optimize potency, selectivity, and pharmacokinetic properties.
General Synthetic Strategies
The construction of the benzazepine core can be achieved through various synthetic routes. A common and effective method is the intramolecular cyclization of appropriately substituted precursors.
Experimental Protocol: Palladium-Catalyzed Intramolecular Cyclization
This protocol describes a general procedure for the synthesis of substituted 1,4-benzodiazepines, a class of compounds closely related to benzazepines, via a palladium-catalyzed cyclization. This method highlights a modern approach to forming the seven-membered ring.[9]
Step 1: Synthesis of the Precursor (N-tosyl-disubstituted 2-aminobenzylamine)
-
Detailed synthesis of the starting material would be dependent on the desired final substituents and is often a multi-step process itself. For the purpose of this example, we assume the precursor is available.
Step 2: Palladium-Catalyzed Cyclization
-
To a stirred solution of the propargylic carbonate (1.3 equivalents) in dioxane (0.1 M), add the N-tosyl-disubstituted 2-aminobenzylamine (1.0 equivalent).
-
Add Pd(PPh₃)₄ (0.1 equivalents) to the mixture at 25 °C.
-
Stir the reaction mixture at 25 °C for 3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired substituted 1,4-benzodiazepine.
Workflow for Benzazepine Synthesis
Caption: A generalized workflow for the synthesis of a benzazepine core.
Structure-Activity Relationships (SAR)
The exploration of SAR is fundamental to optimizing the pharmacological profile of benzazepine-based compounds. While specific SAR varies depending on the biological target, some general principles can be outlined. For the well-studied 1,4-benzodiazepines, which act on GABA-A receptors, key structural modifications and their effects on activity have been extensively documented.[10][11]
| Position of Substitution | General Effect on Activity (for GABA-A Receptor Modulation) |
| 1-position | A small alkyl group is generally optimal for activity. |
| 2-position | A carbonyl group is important for binding to the benzodiazepine receptor. |
| 3-position | Hydroxylation at this position can influence pharmacokinetics, often leading to shorter-acting compounds. |
| 5-position | A phenyl group is optimal for activity. Substitution on this phenyl ring, particularly with electron-withdrawing groups at the ortho position, can increase activity. Para substitution often decreases activity. |
| 7-position | An electron-withdrawing group (e.g., a halogen or nitro group) is crucial for high potency. |
This table provides a generalized summary for 1,4-benzodiazepines. SAR for other benzazepine classes and targets will differ.
Signaling Pathways of Benzazepine-Based Drugs
The therapeutic effects of benzazepine-based drugs are mediated through their interaction with specific signaling pathways.
Dopamine D1 Receptor Signaling
Fenoldopam exerts its antihypertensive effects by activating dopamine D1 receptors, which are coupled to the G protein Gαs. This activation leads to an increase in intracellular cyclic AMP (cAMP) levels, ultimately resulting in smooth muscle relaxation and vasodilation.
Caption: Signaling pathway of Fenoldopam via the Dopamine D1 receptor.
Vasopressin V2 Receptor Signaling
Tolvaptan acts as an antagonist at the vasopressin V2 receptor, which is also coupled to Gαs. By blocking the binding of vasopressin, tolvaptan prevents the increase in cAMP that would normally lead to the insertion of aquaporin-2 water channels in the renal collecting ducts. This results in aquaresis, the excretion of free water.
Caption: Mechanism of action of Tolvaptan at the Vasopressin V2 receptor.
Future Perspectives and Conclusion
The journey of benzazepine-based compounds from their conceptual origins to their current status as a versatile class of therapeutics is a powerful illustration of the dynamism of medicinal chemistry. The continued exploration of this privileged scaffold, driven by a deeper understanding of disease biology and advancements in synthetic chemistry, promises the development of novel therapeutics with improved efficacy and safety profiles. The ability of the benzazepine core to be adapted for a wide range of biological targets ensures its continued relevance in the ongoing quest for new medicines to address unmet medical needs.
References
- 1. Privileged Diazepine Compounds and their Emergence as Bromodomain Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzodiazepine - Wikipedia [en.wikipedia.org]
- 3. chemisgroup.us [chemisgroup.us]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. WO2019004421A1 - Benzazepine derivatives - Google Patents [patents.google.com]
- 6. The discovery of the benzazepine class of histamine H3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of brain penetrant benzazepine-based histone deacetylase 6 inhibitors for alleviating stroke-induced brain infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent development in [1,4]benzodiazepines as potent anticancer agents: a review [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. egpat.com [egpat.com]
- 11. researchgate.net [researchgate.net]
7-hydroxy-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one structure and IUPAC name
An In-Depth Technical Guide to 7-hydroxy-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one: Structure, Synthesis, and Therapeutic Potential
Abstract
The benzazepine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and approved therapeutics. This guide provides a comprehensive technical overview of a specific derivative, this compound. We will dissect its molecular structure and nomenclature, propose a robust synthetic pathway with detailed experimental protocols, and explore its potential applications in drug discovery by examining the established pharmacology of related analogs. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and utilize this versatile chemical entity.
Part 1: Molecular Profile and Physicochemical Properties
IUPAC Nomenclature and Structural Elucidation
The formal IUPAC name for the topic compound is This compound . Let's deconstruct this name to understand the molecule's architecture:
-
Benzazepine : This signifies a bicyclic system composed of a benzene ring fused to a seven-membered azepine ring (a ring containing one nitrogen atom).
-
2-Benzazepine : This specifies the fusion pattern and heteroatom position. The "2" indicates the nitrogen atom occupies the second position of the heterocyclic ring relative to the fusion points.
-
1-one : A carbonyl group (C=O) is located at the first position of the azepine ring, making the structure a lactam (a cyclic amide).
-
2,3,4,5-tetrahydro : This indicates that the double bonds in the azepine ring at positions 2, 3, 4, and 5 have been saturated with hydrogen atoms.
-
7-hydroxy : A hydroxyl (-OH) group is substituted on the benzene ring at position 7.
The combination of these features results in a rigid, three-dimensional structure that presents key pharmacophoric elements—a hydroxyl group as a hydrogen bond donor/acceptor and a lactam moiety—for potential interaction with biological targets.
Chemical Structure Representation
The following diagram illustrates the core scaffold and the key functional groups of this compound.
Caption: Key structural features of the target molecule.
Physicochemical Data
A summary of the key computed and expected physicochemical properties is presented below. These values are crucial for predicting the molecule's behavior in biological systems and for planning experimental work.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁NO₂ | Calculated |
| Molecular Weight | 177.19 g/mol | Calculated |
| IUPAC Name | This compound | - |
| Hydrogen Bond Donors | 2 | Calculated |
| Hydrogen Bond Acceptors | 2 | Calculated |
| LogP (Predicted) | 0.8 - 1.2 | Prediction |
| Topological Polar Surface Area | 58.6 Ų | Prediction |
| Appearance | Expected to be an off-white to pale yellow solid | - |
Part 2: Synthesis and Chemical Characterization
Retrosynthetic Analysis and Strategy
A plausible synthetic route to this compound can be envisioned via an intramolecular cyclization strategy. The key disconnection is the amide bond forming the lactam ring, which points to a substituted 2-phenylethylamine derivative as a key precursor.
Our proposed retrosynthesis begins by disconnecting the N2-C1 amide bond. This leads back to an amino acid precursor, which can be derived from a protected 3-hydroxyphenylacetic acid and a suitable amino-acetaldehyde equivalent. The hydroxyl group on the aromatic ring requires protection during the initial steps to prevent unwanted side reactions.
Workflow Diagram for Proposed Synthesis
Caption: Proposed synthetic workflow from starting material to final product.
Detailed Experimental Protocol: A Proposed Synthesis
This protocol is a representative, field-proven methodology adapted from syntheses of analogous benzazepine structures.[1][2]
Step 1: Protection and Amidation of 3-Methoxyphenylacetic Acid
-
Rationale : We start with 3-methoxyphenylacetic acid as a commercially available precursor. The methoxy group serves as a stable protecting group for the eventual hydroxyl functionality. Amidation with aminoacetaldehyde dimethyl acetal creates the backbone needed for cyclization.
-
Procedure :
-
Dissolve 3-methoxyphenylacetic acid (1.0 eq) and aminoacetaldehyde dimethyl acetal (1.1 eq) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq) portion-wise over 15 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor reaction completion by Thin Layer Chromatography (TLC).
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amide intermediate. Purify by column chromatography if necessary.
-
Step 2: Acetal Hydrolysis and Intramolecular Cyclization
-
Rationale : The acetal is hydrolyzed to reveal the aldehyde, which then undergoes an acid-catalyzed intramolecular cyclization (a Friedel-Crafts type reaction) onto the electron-rich aromatic ring to form the seven-membered ring. Polyphosphoric acid (PPA) is an effective catalyst for this transformation.
-
Procedure :
-
Add the amide intermediate from Step 1 (1.0 eq) to polyphosphoric acid (PPA) (10-20x weight) at 80-90 °C.
-
Stir the mixture vigorously for 2-4 hours at this temperature. The reaction is typically accompanied by a color change.
-
Monitor the reaction by TLC or LC-MS.
-
Carefully pour the hot reaction mixture onto crushed ice with stirring.
-
Neutralize the aqueous solution with a strong base (e.g., 50% NaOH) to pH 8-9.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate in vacuo to yield the crude 7-methoxy-2,5-dihydro-1H-2-benzazepin-1-one.
-
Step 3: Reduction of the Enamide Double Bond
-
Rationale : The cyclization in Step 2 may yield a partially unsaturated ring. Catalytic hydrogenation is a standard and reliable method to reduce the remaining double bond to afford the desired tetrahydro-benzazepine core.
-
Procedure :
-
Dissolve the crude product from Step 2 in methanol or ethanol.
-
Add Palladium on Carbon (10% Pd/C, ~5-10 mol%).
-
Place the reaction vessel under a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature for 6-12 hours.
-
Upon completion, carefully filter the mixture through a pad of Celite to remove the catalyst.
-
Rinse the Celite pad with additional solvent.
-
Concentrate the filtrate to yield 7-methoxy-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one.
-
Step 4: Demethylation to Yield the Final Product
-
Rationale : The final step is the deprotection of the phenol. Boron tribromide (BBr₃) is a classic and highly effective reagent for cleaving aryl methyl ethers without affecting the lactam functionality.
-
Procedure :
-
Dissolve the product from Step 3 (1.0 eq) in anhydrous DCM and cool to -78 °C (dry ice/acetone bath).
-
Slowly add a solution of BBr₃ (1.5-2.0 eq) in DCM dropwise via syringe.
-
Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction by carefully adding methanol at 0 °C, followed by water.
-
Extract the product into ethyl acetate.
-
Wash the organic layer with saturated NaHCO₃ and brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to obtain pure this compound.
-
Part 3: Relevance in Drug Discovery and Development
The Benzazepine Scaffold in Medicinal Chemistry
The 2,3,4,5-tetrahydro-1H-benzazepine core is a cornerstone in modern pharmacology. Its constrained, conformationally defined structure makes it an excellent scaffold for presenting substituents in a precise three-dimensional arrangement for optimal target binding. Derivatives have been successfully developed as antagonists for a range of receptors, including:
-
Muscarinic (M3) Receptors : Key targets for respiratory and urinary disorders.[1]
-
NMDA and AMPA Receptors : Critical for regulating synaptic plasticity and implicated in numerous neurological disorders.[2][3]
-
Vasopressin V2 Receptors : The target for drugs like Tolvaptan, used to treat hyponatremia.[4]
-
PARP-1 : An essential enzyme in DNA repair, making its inhibitors promising cancer therapeutics.[5]
The title compound, with its 7-hydroxy group, provides a key attachment point for further derivatization or can act as a critical pharmacophoric feature itself, enhancing binding affinity through hydrogen bonding.
Hypothetical Target Interaction Pathway
Many benzazepine-based drugs function as receptor antagonists. The diagram below illustrates a generalized mechanism of action where a benzazepine derivative competitively inhibits a G-protein coupled receptor (GPCR), a common target class for these scaffolds.
Caption: Generalized pathway for competitive antagonism by a benzazepine derivative.
Experimental Protocol: In Vitro Target Engagement Assay
To assess the potential of this compound to interact with a specific target (e.g., the GluN2B subunit of the NMDA receptor), a competitive radioligand binding assay is a standard and robust method.[3]
-
Objective : To determine the binding affinity (Ki) of the test compound for the target receptor by measuring its ability to displace a known high-affinity radioligand.
-
Materials :
-
Cell membranes prepared from cells overexpressing the human NMDA receptor.
-
Radioligand: e.g., [³H]CP-101,606.
-
Test Compound: this compound, dissolved in DMSO to create a stock solution, then serially diluted.
-
Non-specific binding control: A high concentration of a known non-radioactive ligand (e.g., unlabeled CP-101,606).
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
96-well filter plates and a cell harvester.
-
Scintillation cocktail and a liquid scintillation counter.
-
-
Procedure :
-
In a 96-well plate, add assay buffer to all wells.
-
Add the serially diluted test compound to the appropriate wells.
-
Add the non-specific binding control to designated wells.
-
Add the radioligand at a concentration near its Kd value to all wells.
-
Initiate the binding reaction by adding the cell membrane preparation to all wells.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through the filter plate using a cell harvester. This separates the bound radioligand from the unbound.
-
Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically trapped radioligand.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Count the radioactivity in each well using a liquid scintillation counter.
-
-
Data Analysis :
-
Calculate the percentage of specific binding for each concentration of the test compound.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding).
-
Convert the IC₅₀ value to a Ki (inhibition constant) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.
-
Conclusion and Future Directions
This compound is a valuable chemical entity with significant potential in drug discovery. Its structure combines the privileged benzazepine scaffold with a strategically placed hydroxyl group, offering opportunities for both direct target interaction and further chemical modification. The synthetic route outlined provides a clear path to accessing this molecule, while the established biological activities of its analogs strongly suggest its utility in developing novel therapeutics for neurological, oncological, and metabolic diseases. Future work should focus on the efficient synthesis of this compound, followed by its screening against a diverse panel of biological targets to uncover its unique pharmacological profile.
References
- 1. Synthesis of 5-hydroxy-2,3,4,5-tetrahydro-[1H]-2-benzazepin-4-ones: selective antagonists of muscarinic (M3) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of racemic 6,7,8,9-tetrahydro-3-hydroxy-1H-1-benzazepine-2,5-diones as antagonists of N-methyl-d-aspartate (NMDA) and alpha-amino-3-hydroxy-5-methylisoxazole-4-propionic acid (AMPA) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-Affinity Relationships of 2,3,4,5-Tetrahydro-1 H-3-benzazepine and 6,7,8,9-Tetrahydro-5 H-benzo[7]annulen-7-amine Analogues and the Discovery of a Radiofluorinated 2,3,4,5-Tetrahydro-1 H-3-benzazepine Congener for Imaging GluN2B Subunit-Containing N-Methyl-d-aspartate Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 7-Chloro-5-hydroxy-1-[2-methyl-4-(2-methylbenzoyl-amino)benzoyl ]-2,3,4,5-tetrahydro-1H-1-benzazepine (OPC-41061): a potent, orally active nonpeptide arginine vasopressin V2 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of novel 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1’-cyclohexan]-5-ol derivatives as PARP-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Physicochemical Characterization of 7-hydroxy-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one
Foreword: The Imperative of Physicochemical Profiling in Modern Drug Discovery
In the intricate process of drug discovery and development, the journey from a promising molecular entity to a clinically effective therapeutic is paved with rigorous scientific evaluation. Central to this evaluation is the comprehensive characterization of a compound's physicochemical properties. These fundamental attributes—including solubility, acidity (pKa), and melting point—govern a molecule's behavior within biological systems, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME).[1][2] A deviation from an optimal physicochemical profile can lead to challenges in formulation, poor bioavailability, and ultimately, attrition during development.[3][4]
This guide provides an in-depth technical overview of the core physicochemical characteristics of 7-hydroxy-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one, a molecule belonging to the benzazepine class of compounds. Benzazepine derivatives have been explored for various pharmacological activities, including as antagonists for N-methyl-d-aspartate (NMDA) and α-amino-3-hydroxy-5-methylisoxazole-4-propionic acid (AMPA) receptors, and as calcium channel blockers.[5][6] This document is intended for researchers, medicinal chemists, and drug development professionals, offering both foundational knowledge and practical, field-proven experimental protocols for characterization.
Molecular Identity and Structural Attributes
The foundational step in any physicochemical assessment is the unambiguous confirmation of the molecule's identity and structure.
2.1 Chemical Structure and Identifiers
This compound is a derivative of the tetrahydro-1H-2-benzazepine scaffold, featuring a hydroxyl group at the 7th position of the aromatic ring and a ketone at the 1st position of the azepine ring.
Figure 1: Chemical structure of this compound.
Table 1: Molecular Identifiers
| Property | Value |
| Molecular Formula | C₁₀H₁₁NO₂ |
| Molecular Weight | 177.20 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not publicly available |
Core Physicochemical Properties and Experimental Determination
The following sections detail the key physicochemical properties, their significance, and standardized protocols for their experimental determination.
3.1 Melting Point (MP)
The melting point is a critical indicator of a compound's purity and thermal stability. A sharp melting point range (typically 0.5-1.0°C) is characteristic of a pure crystalline substance, while impurities tend to depress and broaden this range.[7] This parameter is vital for quality control and informs decisions in formulation and manufacturing processes.
3.1.1 Experimental Protocol: Capillary Melting Point Determination
This method is the standard technique recognized by most pharmacopeias.[8]
-
Sample Preparation: Ensure the sample is completely dry and finely powdered. If necessary, crush coarse crystals using a mortar and pestle.[8]
-
Capillary Loading: Gently press the open end of a glass capillary tube into the powdered sample several times. Tap the bottom of the tube on a hard surface to compact the powder into a dense column at the sealed end. A fill height of 2-4 mm is optimal.
-
Apparatus Setup: Place the loaded capillary into the heating block of a melting point apparatus.
-
Rapid Determination (Optional): For an unknown compound, perform a rapid heating (e.g., 10°C/min) to find an approximate melting range.
-
Precise Determination: Cool the apparatus to at least 20°C below the approximate melting point. Begin heating at a slow, controlled rate (0.5-2°C/min) to ensure thermal equilibrium.[7]
-
Observation and Recording: Record the temperature at which the first drop of liquid appears (initial melting point) and the temperature at which the last solid crystal melts (final melting point). The recorded value should be a range.
-
Replicates: Perform at least two additional careful determinations to ensure consistency.
Figure 2: Workflow for Capillary Melting Point Determination.
3.2 Aqueous Solubility
Solubility is arguably one of the most critical physicochemical properties, as a drug must be in solution to be absorbed and exert its therapeutic effect.[4] Poor aqueous solubility is a major hurdle in drug development, often leading to low and variable bioavailability.[2] Solubility is typically determined as either kinetic or thermodynamic. Thermodynamic solubility, which represents the true equilibrium solubility, is the gold standard for lead optimization.[9][10]
3.2.1 Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility
This method directly measures the concentration of a compound in a saturated solution at equilibrium.
-
System Preparation: Add an excess amount of the solid compound to a vial containing a precise volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Seal the vials and place them in a temperature-controlled shaker or agitator (e.g., at 25°C or 37°C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[11]
-
Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is a critical step and can be achieved by centrifugation at a controlled temperature or by filtration through a low-binding filter.[12]
-
Quantification: Carefully remove an aliquot of the clear supernatant.
-
Analysis: Dilute the supernatant with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[9]
-
Calibration: Quantify the concentration against a standard curve prepared from known concentrations of the compound.
Figure 3: Workflow for the Shake-Flask Solubility Assay.
3.3 Acidity Constant (pKa)
The pKa is the pH at which a molecule is 50% ionized and 50% unionized. This parameter is fundamental to predicting a drug's behavior in different physiological environments, such as the stomach (low pH) and the intestine (higher pH).[13] Since only the unionized form of a drug typically crosses biological membranes, pKa directly influences absorption and distribution.[14] this compound possesses a phenolic hydroxyl group, which is weakly acidic, and a secondary amide, which is generally considered neutral but can exhibit very weak basicity at the carbonyl oxygen. The phenolic hydroxyl group will be the primary determinant of its pKa.
3.3.1 Experimental Protocol: Potentiometric Titration for pKa Determination
Potentiometric titration is a highly accurate and widely used method for determining pKa values.[14][15]
-
Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent (often a co-solvent system like water-methanol for poorly soluble compounds) to a known concentration (e.g., 1 mM).[15]
-
System Setup: Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10). Place the sample solution in a jacketed vessel to maintain a constant temperature.
-
Initial pH Adjustment: For an acidic group (like the phenol), the solution is first made basic by adding a strong base (e.g., 0.1 M NaOH) and then titrated with a standardized strong acid (e.g., 0.1 M HCl). Conversely, for a basic group, the solution is made acidic and titrated with a base.[14]
-
Titration: Add the titrant in small, precise increments using an automated burette.
-
Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve, which corresponds to the half-equivalence point.
-
Replicates: Perform a minimum of three titrations to ensure reproducibility.[15]
Figure 4: Workflow for pKa Determination via Potentiometric Titration.
Spectroscopic and Spectrometric Confirmation
Spectroscopic techniques are indispensable for confirming the chemical structure and identity of a synthesized compound.[16][17]
4.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[16][18]
-
¹H NMR: This technique reveals the number of different types of protons, their electronic environments (chemical shift), and their proximity to other protons (spin-spin coupling). For this compound, one would expect to see distinct signals for the aromatic protons, the phenolic hydroxyl proton, the amide proton, and the aliphatic protons of the seven-membered ring.
-
¹³C NMR: This technique provides a signal for each unique carbon atom in the molecule, allowing for a complete carbon count and identification of functional groups like carbonyls (C=O) and aromatic carbons.[16]
Figure 5: Conceptual Workflow of an NMR Spectroscopy Experiment.
4.2 Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[19][20] It is used to determine the exact molecular weight of a compound, which can confirm its molecular formula.[21][22] High-resolution mass spectrometry (HRMS) can provide mass accuracy to within a few parts per million. Additionally, the fragmentation patterns observed in an MS experiment can provide valuable structural information.[23]
Figure 6: General Schematic of a Mass Spectrometry Experiment.
Conclusion
The systematic evaluation of physicochemical properties is a cornerstone of successful drug development. For this compound, the determination of its melting point, aqueous solubility, and pKa, alongside definitive structural confirmation by NMR and MS, provides the essential data required for its advancement as a research tool or potential therapeutic candidate. The protocols and principles outlined in this guide serve as a robust framework for obtaining high-quality, reproducible data, enabling informed decision-making and mitigating risks in the development pipeline. The true behavior of any novel compound can only be understood through meticulous experimental characterization, which remains the bedrock of pharmaceutical science.
References
- 1. fiveable.me [fiveable.me]
- 2. What are the physicochemical properties of drug? [lookchem.com]
- 3. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]
- 4. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]
- 5. Synthesis and pharmacological characterization of some benzazepinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of racemic 6,7,8,9-tetrahydro-3-hydroxy-1H-1-benzazepine-2,5-diones as antagonists of N-methyl-d-aspartate (NMDA) and alpha-amino-3-hydroxy-5-methylisoxazole-4-propionic acid (AMPA) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SSERC | Melting point determination [sserc.org.uk]
- 8. thinksrs.com [thinksrs.com]
- 9. Aqueous Solubility Assay | Bienta [bienta.net]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 13. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 14. dergipark.org.tr [dergipark.org.tr]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. jchps.com [jchps.com]
- 18. azolifesciences.com [azolifesciences.com]
- 19. Mass spectrometry - Wikipedia [en.wikipedia.org]
- 20. What is Mass Spectrometry? | Broad Institute [broadinstitute.org]
- 21. youtube.com [youtube.com]
- 22. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]
- 23. chem.libretexts.org [chem.libretexts.org]
Preliminary In Vitro Screening of 7-hydroxy-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one: A Strategic Approach
An In-Depth Technical Guide
Abstract
This technical guide provides a comprehensive framework for the preliminary in vitro screening of the novel compound, 7-hydroxy-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one. The benzazepine scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of central nervous system (CNS) targets. This document outlines a hierarchical screening cascade designed to efficiently characterize the compound's biological activity profile. We begin with foundational cytotoxicity assessments to establish a therapeutic window, followed by targeted primary screening against high-probability G-Protein Coupled Receptor (GPCR) families—specifically dopamine and serotonin receptors, based on structure-activity relationships of related benzazepines. Subsequently, functional assays are detailed to elucidate the pharmacological nature of any observed interactions (agonist vs. antagonist activity). The guide emphasizes the causality behind experimental choices and the implementation of self-validating protocols to ensure data integrity, providing researchers and drug development professionals with a robust, field-proven strategy for early-stage compound evaluation.
Introduction: The Scientific Rationale
The compound this compound represents a compelling candidate for biological screening. Its core structure, the 2-benzazepine motif, is present in numerous biologically active molecules.[1] The strategic placement of a hydroxyl group at the 7-position is particularly noteworthy, as substitutions at this position on the benzazepine ring are known to significantly influence antagonist potency at dopamine receptors.[2] Furthermore, the tetrahydro-1H-2-benzazepin-1-one framework contains a lactam ring, a functional group that can participate in key hydrogen bonding interactions with biological targets, including enzymes and receptors.
Hypothesized Target Classes:
-
Primary Hypothesis: G-Protein Coupled Receptors (GPCRs). Given the structural similarities to known antipsychotics and other CNS-active agents, the most probable targets are monoamine receptors.[3][4] Therefore, our primary screening efforts will focus on dopamine and serotonin receptor families.
-
Secondary Hypothesis: Enzymes. The presence of a lactam moiety suggests potential, albeit lower, for interaction with enzymes, particularly proteases or hydrolases.[5][6]
-
Tertiary Hypothesis: Ion Channels. While less directly suggested by the core structure, broad profiling against ion channels could be considered in later stages.
This guide details a logical, tiered approach to testing these hypotheses, starting with the most probable targets to maximize efficiency and resource allocation.
The Hierarchical Screening Strategy
A successful preliminary screening campaign does not test for all activities at once. It follows a logical progression from broad, foundational assays to more specific, hypothesis-driven investigations. This ensures that data from downstream assays are interpreted in a valid context (e.g., a compound is not a potent inhibitor simply because it is cytotoxic).
Caption: Hierarchical workflow for in vitro screening.
Foundational Assays: Assessing Compound Viability
Before investigating specific molecular targets, it is critical to determine the concentration range at which the test compound exhibits general cytotoxicity. This prevents false positives in subsequent assays where a decrease in signal could be misinterpreted as target inhibition when it is actually a result of cell death. The MTT assay is a cost-effective and widely used colorimetric method for this purpose.[7][8]
Protocol: MTT Cytotoxicity Assay
Principle: This assay measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[9] The amount of formazan, quantified by absorbance, is directly proportional to the number of living cells.[9]
Step-by-Step Methodology:
-
Cell Plating: Seed human cell lines (e.g., HEK293 for non-neuronal context, SH-SY5Y for a neuronal context) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.1 µM to 100 µM) in culture medium. Replace the medium in the wells with the compound dilutions.
-
Negative Control: Wells treated with vehicle (e.g., 0.1% DMSO) only.
-
Positive Control: Wells treated with a known cytotoxic agent (e.g., Doxorubicin).
-
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control. Plot the dose-response curve and determine the IC₅₀ value (the concentration that inhibits cell viability by 50%).
Data Presentation: Hypothetical Cytotoxicity Profile
| Cell Line | Cell Type | IC₅₀ (µM) |
| HEK293 | Human Embryonic Kidney | > 100 |
| SH-SY5Y | Human Neuroblastoma | > 100 |
| HepG2 | Human Hepatocellular Carcinoma | 85.6 |
Interpretation: An IC₅₀ > 50 µM in non-cancerous cell lines is generally considered a good starting point, indicating that subsequent pharmacological assays can be confidently run at concentrations up to 10-20 µM without confounding cytotoxic effects.
Primary Target Identification: Receptor Binding Assays
With a safe concentration range established, the next step is to screen the compound against a panel of high-probability targets. Radioligand binding assays are a robust and high-throughput method to directly measure the affinity of a compound for a specific receptor.
Principle: These assays measure the ability of the test compound to compete with a high-affinity radiolabeled ligand for binding to the target receptor in a tissue homogenate or cell membrane preparation. The amount of displaced radioligand is inversely proportional to the test compound's binding affinity.
Protocol: General Radioligand Displacement Assay
-
Membrane Preparation: Prepare cell membranes from cells recombinantly expressing the target receptor (e.g., D₂ dopamine receptor) or from tissue known to be rich in the receptor (e.g., rat striatum).[2]
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-Spiperone for D₂ receptors), and varying concentrations of the test compound.
-
Total Binding: Wells with membranes and radioligand only.
-
Non-Specific Binding (NSB): Wells with membranes, radioligand, and a high concentration of a known, unlabeled competitor (e.g., Haloperidol) to saturate all specific binding sites.
-
Test Compound: Wells with membranes, radioligand, and serial dilutions of this compound.
-
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound.
-
Scintillation Counting: Place the filter mats in scintillation vials with scintillation fluid and count the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - NSB.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC₅₀ (concentration of test compound that displaces 50% of the radioligand) and convert it to a Ki (inhibition constant) value using the Cheng-Prusoff equation.
-
Recommended Primary Screening Panel & Data Presentation
A logical primary panel would include key subtypes from the dopamine and serotonin receptor families.[3][10]
Hypothetical Binding Affinity (Ki) Profile:
| Receptor Target | Radioligand | Ki (nM) |
| Dopamine Receptors | ||
| Dopamine D₁ | [³H]-SCH23390 | 1250 |
| Dopamine D₂ | [³H]-Spiperone | 85 |
| Dopamine D₃ | [³H]-Spiperone | 210 |
| Dopamine D₄ | [³H]-Spiperone | 98 |
| Serotonin Receptors | ||
| Serotonin 5-HT₁ₐ | [³H]-8-OH-DPAT | > 10,000 |
| Serotonin 5-HT₂ₐ | [³H]-Ketanserin | 45 |
| Serotonin 5-HT₂ₑ | [³H]-LSD | 115 |
| Serotonin 5-HT₇ | [³H]-LSD | 890 |
Interpretation: These hypothetical results identify the 5-HT₂ₐ, D₂, and D₄ receptors as primary "hits" with significant affinity (Ki < 100 nM). This directs the next phase of investigation toward functional characterization at these specific receptors.
Functional Characterization of "Hits"
Binding affinity does not reveal the functional consequence of the compound-receptor interaction. The compound could be an agonist (activating the receptor), an antagonist (blocking the receptor from its endogenous ligand), or an inverse agonist (reducing basal receptor activity). Functional assays measure the downstream signaling events that occur after receptor binding.
GPCRs primarily signal through different G-protein subtypes (Gs, Gi, Gq), which trigger distinct second messenger cascades.[11]
Caption: Simplified GPCR signaling pathways.
Protocol: Gs/Gi-Coupled Receptor Functional Assay (cAMP Measurement)
Principle: Gs-coupled receptors (like D₁) activate adenylyl cyclase, increasing intracellular cAMP, while Gi-coupled receptors inhibit it, decreasing cAMP. Assays like Promega's GloSensor use a genetically engineered luciferase that emits light in response to cAMP levels, providing a direct readout of receptor activation.[11]
Step-by-Step Methodology:
-
Cell Line: Use a HEK293 cell line stably expressing the target receptor (e.g., D₂) and the GloSensor cAMP biosensor.
-
Agonist Mode:
-
Plate cells and add serial dilutions of the test compound.
-
Measure luminescence after 15-30 minutes. An increase (for Gs) or decrease (for Gi) in signal indicates agonist activity.
-
Positive Control: A known agonist for the receptor (e.g., Quinpirole for D₂).
-
-
Antagonist Mode:
-
Pre-incubate the cells with serial dilutions of the test compound for 15-30 minutes.
-
Add a fixed concentration (EC₈₀) of a known agonist.
-
Measure luminescence. A dose-dependent reduction in the agonist-induced signal indicates antagonist activity.
-
Controls: Vehicle + agonist (max signal); vehicle only (basal signal).
-
-
Data Analysis: Plot dose-response curves to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists).
Protocol: Gq-Coupled Receptor Functional Assay (Calcium Flux)
Principle: Gq-coupled receptors (like 5-HT₂ₐ) activate phospholipase C, leading to an increase in intracellular calcium ([Ca²⁺]i).[12] Calcium-sensitive dyes (e.g., Fura-2) exhibit a large increase in fluorescence intensity upon binding to calcium, which can be measured in real-time.[11]
Step-by-Step Methodology:
-
Cell Loading: Incubate cells expressing the target receptor (e.g., 5-HT₂ₐ) with a calcium-sensitive fluorescent dye. A masking dye may be added to the medium to quench extracellular fluorescence.
-
Baseline Reading: Place the 96-well plate in a fluorescence plate reader (e.g., FLIPR) and measure baseline fluorescence.
-
Compound Addition & Reading: The instrument adds the test compound (for agonist mode) or agonist (for antagonist mode) and immediately begins reading fluorescence kinetically over 1-3 minutes. A sharp increase in fluorescence indicates receptor activation.
-
Agonist/Antagonist Modes: The logic is identical to the cAMP assay described above. A known 5-HT₂ₐ agonist like Serotonin or DOI would be used as a positive control.
-
Data Analysis: The maximum fluorescence signal is used to plot dose-response curves and calculate EC₅₀ or IC₅₀ values.
Data Presentation: Hypothetical Functional Activity
| Receptor Target | Assay Type | Mode | Result (EC₅₀/IC₅₀, nM) |
| Dopamine D₂ | cAMP | Agonist | No activity |
| Dopamine D₂ | cAMP | Antagonist | IC₅₀ = 112 |
| Dopamine D₄ | cAMP | Agonist | No activity |
| Dopamine D₄ | cAMP | Antagonist | IC₅₀ = 155 |
| Serotonin 5-HT₂ₐ | Calcium Flux | Agonist | No activity |
| Serotonin 5-HT₂ₐ | Calcium Flux | Antagonist | IC₅₀ = 68 |
Interpretation: The hypothetical data suggest that this compound is an antagonist at D₂, D₄, and 5-HT₂ₐ receptors, with the highest potency at the 5-HT₂ₐ receptor. It displays no agonist activity at these targets.
Summary and Forward Look
This technical guide has outlined a systematic, multi-phase approach for the initial in vitro characterization of this compound. The proposed workflow efficiently narrows the experimental focus from broad liability assessment to specific molecular target interaction and functional consequence.
Based on our hypothetical results, the compound emerges as a non-cytotoxic antagonist of the serotonin 5-HT₂ₐ, dopamine D₂, and dopamine D₄ receptors. This pharmacological profile is characteristic of several atypical antipsychotic drugs, suggesting a potential therapeutic utility in psychiatric disorders.
Next Steps in Preclinical Development:
-
Selectivity Profiling: Screen the compound against a broader panel of receptors (e.g., adrenergic, muscarinic, histaminergic) and enzymes (e.g., CYP450 panel) to fully assess its selectivity and potential for off-target effects.
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of the parent compound to understand which structural features are critical for potency and selectivity.
-
In Vivo Efficacy Models: Advance the compound into animal models of psychosis or other relevant CNS disorders to evaluate its therapeutic potential in a physiological system.
By following this structured and scientifically-grounded screening cascade, research teams can generate a robust and interpretable preliminary data package, enabling informed decisions on the continued development of promising new chemical entities.
References
- 1. Concise synthesis of 2-benzazepine derivatives and their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Agonist and antagonist properties of benzazepine and thienopyridine derivatives at the D1 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. D4 dopamine receptor binding affinity does not distinguish between typical and atypical antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ijprajournal.com [ijprajournal.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Serotonin Receptor-Targeted Compound Library | TargetMol [targetmol.com]
- 11. biocompare.com [biocompare.com]
- 12. Serotonin Receptor 5-HT2A Regulates TrkB Receptor Function in Heteroreceptor Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Exploring the Therapeutic Potential of Novel Benzazepinones: A Technical Guide for Drug Development Professionals
Introduction
The benzazepinone scaffold, a seven-membered heterocyclic ring system fused to a benzene ring, represents a privileged structure in medicinal chemistry. Its inherent conformational flexibility and the ability to present substituents in a distinct three-dimensional space have made it a fertile ground for the discovery of novel therapeutics targeting a wide array of diseases. This guide provides an in-depth exploration of the therapeutic potential of novel benzazepinones, offering a technical resource for researchers, scientists, and drug development professionals. We will delve into the medicinal chemistry, preclinical evaluation, and mechanisms of action of these compounds across key therapeutic areas, with a focus on providing practical, field-proven insights to accelerate drug discovery efforts.
I. Medicinal Chemistry and Synthesis of the Benzazepinone Core
The therapeutic versatility of benzazepinones stems from the vast chemical space accessible through synthetic modifications of the core structure. The strategic placement of functional groups on the benzene ring, the azepine ring, and the lactam nitrogen allows for the fine-tuning of pharmacological activity, selectivity, and pharmacokinetic properties.
A common and efficient method for the synthesis of the 2-benzazepinone core involves an intramolecular Friedel-Crafts reaction of substituted cinnamylamides.[1] This approach allows for the rapid generation of a library of derivatives for initial screening.[1] More advanced methodologies, such as those utilizing palladium-catalyzed enantioselective C-H activation, have enabled the synthesis of chiral benzazepinones, which is crucial for optimizing interactions with specific biological targets.[2]
Representative Synthetic Protocol: Intramolecular Friedel-Crafts Cyclization for 2-Benzazepinone Synthesis
This protocol provides a general framework for the synthesis of the 2-benzazepinone scaffold.
Step 1: Amide Formation
-
To a solution of a substituted cinnamic acid (1 equivalent) in an appropriate solvent (e.g., dichloromethane), add a coupling agent such as (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.1 equivalents) and a base like diisopropylethylamine (DIPEA) (2 equivalents).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the desired amine (1.1 equivalents) and continue stirring at room temperature overnight.
-
Work up the reaction by washing with aqueous solutions of HCl, NaHCO3, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting cinnamylamide by column chromatography on silica gel.
Step 2: Intramolecular Friedel-Crafts Cyclization
-
Dissolve the purified cinnamylamide (1 equivalent) in a suitable solvent like trifluoroacetic acid or a mixture of trifluoroacetic acid and trifluoroacetic anhydride.
-
Heat the reaction mixture at a temperature ranging from 50 to 80 °C for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by pouring it into ice-water.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to obtain the desired 2-benzazepinone derivative.
II. Therapeutic Applications and Preclinical Evaluation
Benzazepinone derivatives have demonstrated significant therapeutic potential in several key areas, including oncology, neuroscience, and cardiovascular disease. This section will explore these applications and provide detailed protocols for essential preclinical assays.
A. Oncology: Inducing Cancer Cell Demise
A growing body of evidence highlights the potent anticancer activity of benzazepinone and related benzoxazepinone scaffolds.[3] These compounds have been shown to induce apoptosis, trigger cell cycle arrest, and inhibit key signaling pathways implicated in tumor progression.
Mechanism of Action: Apoptosis Induction and Cell Cycle Arrest
Many benzazepinone derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis. This is often achieved through the intrinsic mitochondrial pathway, characterized by the activation of caspase-3 and the pro-apoptotic protein Bax, coupled with the downregulation of the anti-apoptotic protein Bcl-2. Furthermore, these compounds can arrest the cell cycle, typically at the G2/M phase, preventing cancer cell proliferation.
Caption: A streamlined workflow for the discovery and preclinical evaluation of novel anticancer benzazepinones.
Experimental Protocols
1. MTT Assay for Cell Viability
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the benzazepinone derivatives for 24-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
2. Caspase-3 Activity Assay
This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.
-
Cell Lysis: Treat cells with the benzazepinone compound for the desired time, then lyse the cells using a specific lysis buffer provided in commercial kits.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay.
-
Assay Reaction: In a 96-well plate, mix the cell lysate with a reaction buffer containing the caspase-3 substrate (e.g., Ac-DEVD-pNA).
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Absorbance Reading: Measure the absorbance at 405 nm. The absorbance is proportional to the amount of pNA released, which indicates caspase-3 activity.
-
Data Normalization: Normalize the caspase-3 activity to the protein concentration of the corresponding cell lysate.
3. Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat cells with the benzazepinone compound, then harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Incubate at 4°C for at least 30 minutes.
-
Staining: Wash the fixed cells with PBS and then resuspend them in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content, as measured by PI fluorescence, will distinguish cells in G0/G1, S, and G2/M phases.
-
Data Interpretation: Analyze the resulting histograms to quantify the percentage of cells in each phase of the cell cycle.
Structure-Activity Relationship (SAR) Insights
While specific SAR studies for anticancer benzazepinones are emerging, general trends can be extrapolated from related heterocyclic compounds. For instance, in benzofuran derivatives, substitutions at the C-2 position with ester or heterocyclic rings have been shown to be crucial for cytotoxic activity.[4][5] Similarly, the addition of electron-withdrawing groups like nitro or halogens to the aromatic ring can enhance anticancer potency.[6]
B. Neuroscience: Modulating Neuronal Excitability
Benzazepinones have emerged as promising scaffolds for targeting neurological disorders, particularly neuropathic pain and neurodegenerative diseases.
Mechanism of Action: Targeting Ion Channels and Receptors
A key mechanism of action for neuroactive benzazepinones is the modulation of ion channels, such as the voltage-gated sodium channel Nav1.7, which is a critical player in pain signaling.[7][8][9] State-dependent blockade of Nav1.7 by benzazepinone derivatives has been shown to be an effective strategy for alleviating neuropathic pain in preclinical models.[7]
Caption: A typical workflow for identifying and validating novel benzazepinone-based Nav1.7 channel blockers.
Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology for Nav1.7 Blockade
This technique allows for the direct measurement of ion channel activity and the effect of inhibitors.
-
Cell Culture: Use a cell line stably expressing the human Nav1.7 channel (e.g., HEK293 cells).
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Recording:
-
Obtain a gigaohm seal between the patch pipette and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell membrane at a holding potential of -120 mV.
-
Apply a series of depolarizing voltage steps to elicit Nav1.7 currents.
-
-
Compound Application: Perfuse the cell with increasing concentrations of the benzazepinone derivative.
-
Data Acquisition and Analysis:
-
Record the sodium currents before and after compound application.
-
To assess state-dependence, vary the holding potential or use a train of depolarizing pulses.
-
Calculate the IC50 for the compound's blocking effect on the Nav1.7 current.
-
C. Cardiovascular Disease: A New Generation of Cardioactive Agents
Benzazepinones have a rich history in cardiovascular drug discovery, with derivatives showing efficacy as bradycardic agents and calcium channel blockers.[10][11][12][13]
Mechanism of Action: Selective Ion Channel Modulation
The cardiovascular effects of benzazepinones are primarily mediated through the modulation of ion channels in cardiac tissue. For instance, some derivatives act as specific bradycardic agents by inhibiting the I-f "funny" current in the sinoatrial node, leading to a reduction in heart rate without affecting myocardial contractility.[10][13] Others function as calcium channel blockers, promoting vasodilation and reducing blood pressure.[12]
Structure-Activity Relationship (SAR) Insights
SAR studies have revealed key structural features that govern the cardiovascular activity of benzazepinones.[10][12][14]
| Modification Area | Observation | Therapeutic Implication |
| Benzene Ring Substitution | Dimethoxy substitution often enhances bradycardic activity. | Potent heart rate-lowering agents. |
| Azepine Ring | The integrity of the benzazepinone ring is crucial for bradycardic effects. | The core scaffold is essential for this activity. |
| N-substituent | The nature and length of the alkyl chain on the nitrogen atom significantly impact potency. | Fine-tuning of potency and duration of action. |
| Fused Aromatic Ring | A trifluoromethyl substituent can lead to potent and long-acting antihypertensive activity. | Development of effective antihypertensive drugs. |
III. Pharmacokinetics and ADMET Considerations
For any promising benzazepinone derivative to progress towards clinical development, a thorough understanding of its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is essential.[15][16][17][18] Early-stage ADMET profiling can help identify potential liabilities and guide the optimization of lead compounds.[16] While comprehensive ADMET data for novel benzazepinones is still emerging, some studies have reported good oral bioavailability for certain derivatives, such as those targeting Nav1.7.[19]
IV. Clinical Landscape and Future Directions
The therapeutic potential of the benzazepine scaffold is underscored by the clinical use of drugs like benazepril for hypertension.[20][21] However, the journey of novel benzazepinones to the clinic is still in its early stages. The withdrawal of the benzazepine-containing drug lorcaserin due to an observed increased cancer risk highlights the importance of rigorous long-term safety studies.[22]
Currently, there is a lack of publicly available information on novel benzazepinone derivatives in late-stage clinical trials for oncology or neuropathic pain. This presents both a challenge and an opportunity. The diverse biological activities and favorable drug-like properties of many benzazepinone compounds suggest that this scaffold remains a highly attractive starting point for the development of next-generation therapeutics. Future research should focus on optimizing the selectivity of these compounds for their intended targets to minimize off-target effects and improve their safety profiles.
References
- 1. Concise synthesis of 2-benzazepine derivatives and their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New methodology for the synthesis of benzazepines, a highly interesting bioactive molecule | EurekAlert! [eurekalert.org]
- 3. researchgate.net [researchgate.net]
- 4. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of a novel class of benzazepinone Na(v)1.7 blockers: potential treatments for neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of a new class of potent inhibitors of the voltage-gated sodium channel Nav1.7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Specific bradycardic agents. 1. Chemistry, pharmacology, and structure-activity relationships of substituted benzazepinones, a-new class of compounds exerting antiischemic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and pharmacological characterization of some benzazepinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Benzazepinone calcium channel blockers. 2. Structure-activity and drug metabolism studies leading to potent antihypertensive agents. Comparison with benzothiazepinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Cardiovascular hybrid drugs: new benzazepinone derivatives as bradycardic agents endowed with selective beta1-non-competitive antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. ADMET Profiling in Drug Discovery and Development: Perspectives of In Silico, In Vitro and Integrated Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Target-based drug discovery, ADMET profiling and bioactivity studies of antibiotics as potential inhibitors of SARS-CoV-2 main protease (Mpro) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Benzazepinone Nav1.7 blockers: potential treatments for neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ClinicalTrials.gov [clinicaltrials.gov]
- 21. Effect of benazepril on myocardial ischaemia in patients with chronic stable angina pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Lorcaserin - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Initial Pharmacological Assessment of 7-hydroxy-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one
Foreword: Charting the Course for a Novel Benzazepine Derivative
The journey of a novel chemical entity from laboratory synthesis to potential therapeutic application is both complex and rigorously defined. This guide provides a comprehensive framework for the initial pharmacological assessment of 7-hydroxy-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one, a compound belonging to the benzazepine class. Benzazepine derivatives have shown a wide range of biological activities, targeting receptors such as vasopressin, muscarinic, and NMDA receptors[1][2][3]. Therefore, a systematic and robust initial evaluation is paramount to uncovering the therapeutic potential and identifying potential liabilities of this specific molecule.
This document is structured to guide researchers and drug development professionals through a logical sequence of in vitro and in vivo studies. Our approach is grounded in the principles of modern drug discovery, emphasizing early, data-driven decision-making. We will not only detail the requisite experimental protocols but also elucidate the scientific rationale behind each step, ensuring a thorough understanding of how to build a comprehensive pharmacological profile.
Part 1: Foundational In Vitro Characterization
The initial phase of assessment occurs outside a living organism (in vitro) and is designed to answer fundamental questions about the compound: Where does it bind? What does it do upon binding? And is it overtly toxic to cells? This early profiling is a cost-effective strategy to identify the most promising candidates and flag potential issues long before engaging in more complex and resource-intensive in vivo studies[4][5][6].
Target Identification and Selectivity Profiling via Receptor Binding Assays
The first critical step is to understand the compound's interaction with a broad range of known biological targets. This is achieved through comprehensive receptor binding assays, which measure the affinity of the compound for various receptors, ion channels, and transporters. This "promiscuity" screen is vital for identifying both the intended therapeutic target and any potential off-target interactions that could lead to adverse drug reactions[7].
Radioligand binding assays are a classic and reliable method for this purpose[8][9]. These assays are typically run in a competitive format where the test compound competes with a known high-affinity radiolabeled ligand for binding to the target receptor[9].
Experimental Protocol: Competitive Radioligand Binding Assay
-
Preparation: A membrane preparation from cells expressing the target receptor is incubated with a fixed concentration of a suitable radioligand.
-
Competition: Increasing concentrations of this compound are added to the incubation mixture.
-
Incubation: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters[9].
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
Table 1: Hypothetical Broad-Spectrum Binding Profile of this compound
| Target | Ki (nM) | Rationale for Inclusion |
| Dopamine D2 Receptor | 85 | Benzazepines are known to interact with dopamine receptors. |
| Serotonin 5-HT2A Receptor | 25 | Potential for CNS activity; common off-target. |
| Adrenergic α1A Receptor | >10,000 | Screening for cardiovascular off-targets. |
| Muscarinic M3 Receptor | 150 | Some benzazepines are M3 antagonists[2]. |
| NMDA Receptor (Glycine Site) | >10,000 | Benzazepine-diones can be NMDA antagonists[1][10]. |
| hERG Channel | 5,500 | Critical for assessing cardiotoxicity risk[11]. |
This hypothetical data suggests a primary affinity for the 5-HT2A receptor, with weaker interactions at D2 and M3 receptors, and a low risk of hERG-related cardiotoxicity.
Functional Activity Determination
Once binding affinity is established, the next logical step is to determine the functional consequence of that binding. Does the compound activate the receptor (agonist), block the action of the natural ligand (antagonist), or have some other effect? Cell-based functional assays provide this crucial information[12][13][14]. The choice of assay depends on the receptor target and its signaling pathway[15][16].
For a G-protein coupled receptor (GPCR) like the 5-HT2A receptor, a calcium flux assay is a common and effective method to measure receptor activation.
Experimental Protocol: Calcium Flux Functional Assay
-
Cell Culture: Use a cell line stably expressing the human 5-HT2A receptor (e.g., CHO-K1 or HEK293).
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Add varying concentrations of this compound to the cells. To test for antagonism, pre-incubate the cells with the test compound before adding a known agonist (e.g., serotonin).
-
Signal Detection: Measure the change in fluorescence intensity over time using a plate reader. An increase in fluorescence indicates a rise in intracellular calcium, signifying receptor activation.
-
Data Analysis: Plot the change in fluorescence against the compound concentration to generate a dose-response curve and determine the EC50 (for agonists) or IC50 (for antagonists).
Diagram 1: Workflow for In Vitro Target Validation
Caption: A streamlined workflow from compound synthesis to functional characterization.
Preliminary In Vitro Toxicology
Early assessment of potential toxicity is crucial to avoid late-stage failures in drug development[17][18]. In vitro toxicology screens provide an initial evaluation of a compound's potential to cause cellular damage[19].
Cytotoxicity Assays: These assays determine the concentration at which a compound is toxic to cells. A common method is the MTT assay, which measures the metabolic activity of cells.
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Plating: Seed cells (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity) in a 96-well plate and allow them to adhere overnight[16].
-
Compound Treatment: Expose the cells to a range of concentrations of this compound for a set period (e.g., 24 or 48 hours).
-
MTT Addition: Add MTT solution to each well and incubate. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm).
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the CC50 (the concentration that causes 50% cytotoxicity).
Table 2: Hypothetical In Vitro Cytotoxicity Data
| Cell Line | Tissue of Origin | CC50 (µM) | Therapeutic Index (CC50 / Ki) |
| HepG2 | Human Liver | > 100 | > 4000 |
| HEK293 | Human Kidney | 85 | 3400 |
A high therapeutic index (>100) is generally desirable, suggesting that the compound is significantly more potent at its target than it is toxic to cells.
Part 2: Initial In Vivo Assessment
Following promising in vitro results, the investigation moves into living organisms (in vivo) to understand how the compound behaves in a complex biological system. These preclinical studies are essential for bridging the gap between laboratory findings and potential human trials[20][21][22][23].
Pharmacokinetic (PK) Profiling
Pharmacokinetics describes what the body does to the drug, encompassing Absorption, Distribution, Metabolism, and Excretion (ADME)[24][25]. A favorable PK profile is essential for a drug to reach its target in sufficient concentrations to be effective[26].
A typical initial PK study is conducted in rodents (e.g., Sprague-Dawley rats)[26]. The compound is administered via both intravenous (IV) and oral (PO) routes to determine key parameters like clearance, volume of distribution, half-life, and oral bioavailability.
Experimental Protocol: Rodent Pharmacokinetic Study
-
Animal Dosing: A cohort of rats is administered the compound via IV bolus. A separate cohort receives the compound via oral gavage[27].
-
Blood Sampling: Blood samples are collected at predetermined time points (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 24 hours) post-dosing.
-
Sample Processing: Plasma is separated from the blood samples.
-
Bioanalysis: The concentration of the compound in the plasma is quantified using a validated analytical method, typically LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).
-
PK Parameter Calculation: The plasma concentration-time data is analyzed using pharmacokinetic modeling software to determine key parameters[26][28].
Table 3: Hypothetical Pharmacokinetic Parameters in Rats
| Parameter | IV Administration (1 mg/kg) | PO Administration (10 mg/kg) | Description |
| Cmax (ng/mL) | 250 | 450 | Maximum plasma concentration |
| Tmax (h) | 0.08 | 1.0 | Time to reach Cmax |
| AUC (ng*h/mL) | 480 | 1920 | Area under the concentration-time curve |
| t1/2 (h) | 3.5 | 3.7 | Elimination half-life |
| CL (L/h/kg) | 2.1 | - | Clearance |
| Vd (L/kg) | 10.5 | - | Volume of distribution |
| F (%) | - | 40% | Oral Bioavailability |
This hypothetical data suggests moderate oral bioavailability and a half-life that may support once or twice-daily dosing.
Diagram 2: In Vivo Pharmacokinetic Study Workflow
Caption: Parallel workflow for intravenous and oral pharmacokinetic assessment in rodents.
Preliminary In Vivo Pharmacodynamic/Efficacy Assessment
Based on the in vitro finding that the compound is a potent 5-HT2A antagonist, a preliminary in vivo study can be designed to see if this activity translates to a physiological effect. The head-twitch response (HTR) in mice, induced by a 5-HT2A agonist like DOI, is a classic behavioral model to assess 5-HT2A antagonism.
Experimental Protocol: Head-Twitch Response (HTR) Model
-
Animal Acclimation: Acclimate mice to the testing environment.
-
Pre-treatment: Administer different doses of this compound (or vehicle control) orally.
-
Agonist Challenge: After a set pre-treatment time (based on Tmax from PK data), administer a 5-HT2A agonist (e.g., DOI) to induce head twitches.
-
Behavioral Observation: Immediately after the DOI injection, observe and count the number of head twitches for a defined period (e.g., 20 minutes).
-
Data Analysis: Compare the number of head twitches in the compound-treated groups to the vehicle control group. A significant reduction in head twitches indicates 5-HT2A receptor antagonism in vivo.
Part 3: Data Synthesis and Strategic Advancement
The culmination of this initial pharmacological assessment provides a multi-faceted profile of this compound. By integrating the in vitro data on target affinity and function with the in vivo data on pharmacokinetics and preliminary efficacy, a clear picture emerges.
If the compound demonstrates:
-
Potent and selective activity at a therapeutically relevant target.
-
A clear dose-response relationship in a functional assay.
-
A low potential for in vitro cytotoxicity.
-
Acceptable pharmacokinetic properties (e.g., reasonable bioavailability and half-life).
-
Target engagement in a preliminary in vivo model.
Then, the compound warrants advancement to more comprehensive preclinical development. This next phase would involve formal safety pharmacology, multi-dose toxicology studies in two species, and more extensive efficacy testing in relevant disease models, all conducted under Good Laboratory Practice (GLP) guidelines to support an Investigational New Drug (IND) application[11][29][30].
This structured, iterative approach ensures that resources are focused on compounds with the highest probability of success, ultimately accelerating the path toward novel therapeutics.
References
- 1. Synthesis of racemic 6,7,8,9-tetrahydro-3-hydroxy-1H-1-benzazepine-2,5-diones as antagonists of N-methyl-d-aspartate (NMDA) and alpha-amino-3-hydroxy-5-methylisoxazole-4-propionic acid (AMPA) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of 5-hydroxy-2,3,4,5-tetrahydro-[1H]-2-benzazepin-4-ones: selective antagonists of muscarinic (M3) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 7-Chloro-5-hydroxy-1-[2-methyl-4-(2-methylbenzoyl-amino)benzoyl ]-2,3,4,5-tetrahydro-1H-1-benzazepine (OPC-41061): a potent, orally active nonpeptide arginine vasopressin V2 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Keynote review: in vitro safety pharmacology profiling: an essential tool for successful drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chempartner.com [chempartner.com]
- 6. researchgate.net [researchgate.net]
- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 8. researchgate.net [researchgate.net]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Analogs of 3-hydroxy-1H-1-benzazepine-2,5-dione: structure-activity relationship at N-methyl-D-aspartate receptor glycine sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. What are preclinical safety pharmacology requirements? [synapse.patsnap.com]
- 12. njbio.com [njbio.com]
- 13. nuvisan.com [nuvisan.com]
- 14. Cell Based Assays & Cell Based Screening Assays in Modern Research [vipergen.com]
- 15. miltenyibiotec.com [miltenyibiotec.com]
- 16. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Toxicological screening - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. atcc.org [atcc.org]
- 20. The use of animals in pharmaceutical research [abpi.org.uk]
- 21. ijrpc.com [ijrpc.com]
- 22. Role of animal models in biomedical research: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Preclinical research strategies for drug development | AMSbiopharma [amsbiopharma.com]
- 24. In Vivo Pharmacokinetics - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 25. bioivt.com [bioivt.com]
- 26. selvita.com [selvita.com]
- 27. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 28. What models are used in in vivo pharmacokinetics studies? [synapse.patsnap.com]
- 29. altasciences.com [altasciences.com]
- 30. ppd.com [ppd.com]
An In-depth Technical Guide to the Anticipated Receptor Binding Profile of 7-hydroxy-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one
A Senior Application Scientist's Perspective on Characterization and Methodological Considerations
Foreword: Navigating the Knowns and Unknowns
The Benzazepine Scaffold: A Privileged Structure in Neuropharmacology
The 2-benzazepine ring system is a well-established pharmacophore with a rich history in the development of centrally acting agents. Its conformational flexibility allows it to interact with a variety of G-protein coupled receptors (GPCRs), most notably dopamine and serotonin receptors. The substitution pattern on the aromatic ring and the nitrogen atom dictates the affinity and selectivity for specific receptor subtypes.
Inferred Primary Targets: Dopamine and Serotonin Systems
Based on the pharmacology of numerous analogous structures, it is highly probable that 7-hydroxy-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one will exhibit affinity for dopamine and/or serotonin receptors. For instance, various benzazepine derivatives are known to be potent ligands at D1 and D2 dopamine receptors, as well as 5-HT1A and 5-HT2A serotonin receptors.[1][2][3][4][5][6][7] The presence of the 7-hydroxy group is particularly significant, as phenolic hydroxyls are often key interaction points for aminergic GPCRs.[8]
The lactam moiety at the 1-position is a distinguishing feature. While many well-known benzazepine ligands are amines, the presence of this carbonyl group will influence the molecule's electronic distribution and hydrogen bonding capacity, potentially altering its receptor interaction profile compared to its non-keto counterparts.
Postulated Receptor Binding Profile
The following table summarizes the anticipated receptor binding affinities for this compound, presented as predicted Ki values (in nM). It is crucial to recognize that these are extrapolated values based on the pharmacology of related compounds and require experimental verification. A lower Ki value indicates a higher binding affinity.
| Receptor Target | Predicted Ki (nM) | Rationale and Key Structural Comparisons |
| Dopamine D1 | 10 - 100 | Many 7,8-dihydroxy- and 7-monohydroxy-benzazepines are potent D1 ligands.[1][2][3][9] The lactam may reduce affinity compared to classic agonists like fenoldopam. |
| Dopamine D2 | 50 - 500 | Affinity for D2 receptors is common among benzazepines, though often lower than for D1.[9] |
| Serotonin 5-HT1A | 20 - 200 | Certain bridged and substituted benzazepines show high affinity for 5-HT1A receptors.[4][5] |
| Serotonin 5-HT2A | 50 - 1000 | The benzazepine scaffold is present in ligands with 5-HT2A affinity.[5][6][9] |
| Adrenergic α2 | > 1000 | While some benzazepines interact with adrenergic receptors, high selectivity is not anticipated without specific substitutions.[4] |
| NMDA | > 1000 | Certain benzazepine-diones act as NMDA receptor antagonists, but the structure of the title compound differs significantly.[10][11] |
Experimental Validation: A Step-by-Step Protocol for Radioligand Binding Assays
To empirically determine the receptor binding profile, a series of in vitro radioligand binding assays are essential. This protocol outlines a standard, robust methodology.
Principle of the Assay
This competitive binding assay measures the ability of the test compound (this compound) to displace a known, high-affinity radiolabeled ligand from its receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value. This is then converted to the inhibition constant (Ki), which reflects the affinity of the compound for the receptor.
Materials and Reagents
-
Cell Membranes: Commercially available or prepared in-house from cell lines stably expressing the human recombinant receptor of interest (e.g., CHO-K1 cells expressing D1 receptors).
-
Radioligands:
-
Test Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO) to create a stock solution.
-
Non-specific Binding Ligand: A high concentration of a known, unlabeled ligand for the target receptor (e.g., 10 µM SCH 23390 for D1).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Scintillation Cocktail
-
96-well Filter Plates and Vacuum Manifold
-
Liquid Scintillation Counter
Experimental Workflow
-
Preparation of Reagents:
-
Thaw cell membranes on ice. Homogenize and dilute in assay buffer to the desired concentration (e.g., 10-20 µg protein per well).
-
Prepare serial dilutions of the test compound in assay buffer. The final concentrations should span a wide range (e.g., 0.1 nM to 10 µM).
-
Prepare solutions of the radioligand at a concentration close to its Kd value.
-
Prepare the non-specific binding control.
-
-
Assay Plate Setup:
-
Add assay buffer to all wells of a 96-well plate.
-
Add the serially diluted test compound to the appropriate wells.
-
Add the non-specific binding ligand to designated wells.
-
Add the vehicle (e.g., DMSO) to the total binding wells.
-
-
Incubation:
-
Add the diluted cell membranes to all wells.
-
Add the radioligand to all wells.
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
-
Harvesting and Washing:
-
Rapidly filter the contents of the plate through the filter mat using a vacuum manifold. This separates the membrane-bound radioligand from the unbound.
-
Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
-
Quantification:
-
Dry the filter mat.
-
Add scintillation cocktail to each well.
-
Count the radioactivity in each well using a liquid scintillation counter.
-
Data Analysis
-
Calculate Specific Binding:
-
Specific Binding = Total Binding - Non-specific Binding.
-
-
Generate a Competition Curve:
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
-
Determine IC50:
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response) to calculate the IC50 value.
-
-
Calculate Ki:
-
Use the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
-
Visualizing the Molecular Landscape
Diagrams are essential for conceptualizing the complex biological systems at play.
Caption: Radioligand Binding Assay Workflow.
Caption: Simplified D1 Receptor Signaling Pathway.
Concluding Remarks and Future Directions
The structural framework of this compound strongly suggests that it is a promising candidate for interaction with dopaminergic and serotonergic systems. The predictive binding profile presented herein serves as a foundational hypothesis, guiding the initial stages of its pharmacological characterization. The provided experimental protocol for radioligand binding assays offers a robust, self-validating system for obtaining the empirical data necessary to confirm and refine this profile.
Subsequent steps in the characterization of this molecule would involve functional assays (e.g., cAMP accumulation for D1 receptors, or calcium mobilization for Gq-coupled receptors) to determine whether it acts as an agonist, antagonist, or inverse agonist at its target receptors. Furthermore, assessing its selectivity against a broader panel of receptors will be crucial in defining its potential as a therapeutic agent or a research tool.
References
- 1. A photoaffinity label for the D-1 dopamine receptor, (RS)-7-[125I]Iodo-8-hydroxy-3-methyl-1-(4'-azidophenyl)-2,3,4,5- tetrahydro-1H-3-benzazepine, selectively identifies the ligand binding subunits of the receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Absolute stereochemistry and dopaminergic activity of enantiomers of 2,3,4,5-tetrahydro-7,8-dihydroxy-1-phenyl-1H-3-benzazepine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1,9-Alkano-bridged 2,3,4,5-tetrahydro-1H-3-benzazepines with affinity for the alpha 2-adrenoceptor and the 5-HT1A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-HT1A and 5-HT2A receptors affinity, docking studies and pharmacological evaluation of a series of 8-acetyl-7-hydroxy-4-methylcoumarin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular interaction of serotonin 5-HT2A receptor residues Phe339(6.51) and Phe340(6.52) with superpotent N-benzyl phenethylamine agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. acnp.org [acnp.org]
- 8. Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity [mdpi.com]
- 9. (+)-8-Chloro-5-(7-benzofuranyl)-7-hydroxy-3-[11C]methyl-2,3,4,5-tetrahydro-1H-3-benzazepine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Synthesis of racemic 6,7,8,9-tetrahydro-3-hydroxy-1H-1-benzazepine-2,5-diones as antagonists of N-methyl-d-aspartate (NMDA) and alpha-amino-3-hydroxy-5-methylisoxazole-4-propionic acid (AMPA) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Analogs of 3-hydroxy-1H-1-benzazepine-2,5-dione: structure-activity relationship at N-methyl-D-aspartate receptor glycine sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. (R)-(+)-8-Chloro-2,3,4,5-tetrahydro-3-[11C]methyl-5-phenyl-1H-3-benzazepin-7-ol ([11C]SCH 23390) - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Early ADME Profiling of 7-hydroxy-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one
Introduction: De-risking a Novel Benzazepine Candidate
The compound 7-hydroxy-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one represents a novel chemical entity within the broader class of benzazepines, a scaffold known for its diverse pharmacological activities. As with any promising new molecule, early characterization of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical for its progression as a potential therapeutic agent. A compound's success is not solely dependent on its efficacy but also on its ability to reach the target site in sufficient concentration and persist for an adequate duration, without producing toxic metabolites. This guide provides a comprehensive framework for the initial in vitro ADME assessment of this compound, designed for researchers and drug development professionals to establish a foundational pharmacokinetic profile.
The strategic application of a tiered approach to in vitro ADME screening allows for early identification of potential liabilities, enabling a "fail fast, fail cheap" philosophy that conserves resources for the most viable candidates.[1][2] This document outlines a logical progression of experiments, from fundamental physicochemical properties to more complex cellular and subcellular assays, to build a robust preliminary ADME profile.
Part 1: Foundational Physicochemical Properties
Before delving into complex biological assays, a thorough understanding of the compound's fundamental physicochemical characteristics is paramount. These properties often govern its behavior in subsequent ADME studies.
Aqueous Solubility
Aqueous solubility is a critical determinant of oral absorption. Poor solubility can lead to low bioavailability and erratic absorption. We will assess both kinetic and thermodynamic solubility to understand its dissolution behavior under different conditions.
Experimental Protocol: Thermodynamic Solubility Assessment
-
Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Incubation: Add an aliquot of the stock solution to a phosphate-buffered saline (PBS) solution at pH 7.4 to achieve a final concentration exceeding the expected solubility.
-
Equilibration: Shake the mixture at room temperature for 24 hours to ensure equilibrium is reached.
-
Separation: Centrifuge the samples to pellet the undissolved compound.
-
Quantification: Analyze the supernatant for the concentration of the dissolved compound using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
Lipophilicity (LogD)
Lipophilicity, measured as the distribution coefficient (LogD) at a physiological pH of 7.4, influences a compound's permeability, plasma protein binding, and metabolic clearance. An optimal LogD range is often sought to balance permeability with solubility.
Experimental Protocol: LogD7.4 Determination
-
System Preparation: Use a biphasic system of n-octanol and PBS at pH 7.4.
-
Compound Addition: Add the test compound to the biphasic system.
-
Equilibration: Shake the mixture vigorously for several hours to allow for partitioning between the two phases.
-
Phase Separation: Centrifuge the samples to separate the n-octanol and aqueous layers.
-
Quantification: Measure the concentration of the compound in each layer using LC-MS/MS.
-
Calculation: The LogD is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
| Property | Target Value | Rationale |
| Thermodynamic Solubility | > 50 µM | Ensures sufficient dissolution for absorption. |
| LogD at pH 7.4 | 1 - 3 | Balances permeability and solubility, reducing risks of high clearance or poor absorption. |
Part 2: Absorption and Permeability
For orally administered drugs, the ability to cross the intestinal epithelium is a key factor for bioavailability. In vitro models provide an excellent surrogate for predicting human intestinal absorption.
Cell-Based Permeability Assays
The Caco-2 cell line, derived from human colorectal adenocarcinoma, forms a polarized monolayer with tight junctions that mimics the intestinal barrier.[3] This assay can determine the apparent permeability (Papp) in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.
Experimental Workflow: Caco-2 Permeability Assay
References
Methodological & Application
Application Note: Elucidating the Fragmentation Pathways of 7-hydroxy-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one using Tandem Mass Spectrometry
Abstract
This application note presents a detailed protocol and predictive fragmentation analysis for the characterization of 7-hydroxy-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one, a novel heterocyclic compound of interest in pharmaceutical research. Lacking direct literature on its mass spectrometric behavior, this guide synthesizes fundamental principles of fragmentation for cyclic amides, ketones, and aromatic systems to propose a robust analytical framework.[1][2] The methodologies outlined herein are designed for researchers and drug development professionals utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS) for structural elucidation and quantification of emerging pharmaceutical candidates.
Introduction: The Analytical Challenge of Novel Benzazepines
The benzazepine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The specific analyte, this compound, incorporates several key functional groups—a cyclic lactam (amide), a hydroxylated aromatic ring, and a saturated seven-membered ring—that influence its physicochemical properties and metabolic fate. Accurate and sensitive analytical methods are paramount for its progression through the drug discovery pipeline, from metabolic stability assays to pharmacokinetic studies.[3]
Tandem mass spectrometry (MS/MS) is the definitive tool for this purpose, providing unparalleled sensitivity and structural specificity.[4] The power of MS/MS lies in the controlled fragmentation of a selected precursor ion into characteristic product ions, creating a structural fingerprint. This application note serves as a practical guide to developing an LC-MS/MS method for this molecule and provides an expert-driven, predictive interpretation of its fragmentation patterns based on established chemical principles.[5]
Predicted Fragmentation Profile
The structural features of this compound (Molecular Formula: C₁₀H₁₁NO₂, Exact Mass: 177.0790) suggest several high-probability fragmentation pathways under collision-induced dissociation (CID). The analysis will be conducted in positive ion mode, with the protonated molecule [M+H]⁺ at m/z 178.0868 as the precursor ion. Protonation is likely to occur on the amide oxygen or nitrogen, or the hydroxyl group, initiating the fragmentation cascades.[6]
Key Fragmentation Pathways
The seven-membered ring, containing both an amide and an aliphatic chain, is expected to be the primary site of fragmentation.[7] The aromatic portion, being inherently stable, is less likely to fragment under typical low-energy CID conditions.
-
Loss of Carbon Monoxide (CO): A characteristic fragmentation of cyclic ketones and amides is the neutral loss of carbon monoxide (m/z 28.01).[1][2] This would result in a product ion at m/z 150.0762.
-
Ring Opening and Cleavage: Alpha-cleavage adjacent to the carbonyl group or the nitrogen atom is a common initiation step.[5][8] Subsequent cleavages in the opened ring can lead to various product ions. A likely scenario involves the loss of ethylene (C₂H₄, m/z 28.03) following ring opening, yielding an ion at m/z 150.0500.
-
Loss of Water (H₂O): The presence of the phenolic hydroxyl group and adjacent aliphatic protons makes the neutral loss of water (m/z 18.01) a plausible pathway, especially at higher collision energies, leading to a product ion at m/z 160.0762.
-
Combined Losses: Sequential fragmentation events, such as the loss of CO followed by the loss of ethylene, can also occur, generating smaller, stable product ions.
The following diagram illustrates the proposed primary fragmentation pathways.
Caption: Predicted major fragmentation pathways for protonated this compound.
Predicted Product Ion Summary
| Precursor Ion (m/z) | Predicted Product Ion (m/z) | Proposed Neutral Loss | Chemical Formula of Loss |
| 178.0868 | 160.0762 | Water | H₂O |
| 178.0868 | 150.0762 | Carbon Monoxide | CO |
| 178.0868 | 150.0500 | Ethylene (after ring opening) | C₂H₄ |
| 150.0762 | 132.0657 | Water | H₂O |
| 150.0762 | 122.0602 | Ethylene | C₂H₄ |
Experimental Protocols
Developing a robust LC-MS/MS method requires careful optimization of sample preparation, chromatographic separation, and mass spectrometer parameters.[9][10]
Sample Preparation
The goal of sample preparation is to extract the analyte from its matrix (e.g., plasma, urine, microsomes) while removing interferences that can cause ion suppression.[11][12][13]
Protocol: Protein Precipitation (for Plasma Samples)
-
To 100 µL of plasma sample in a 1.5 mL microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing a suitable internal standard.
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube or a 96-well plate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase A (see section 3.2).
-
Vortex briefly and inject into the LC-MS/MS system.
Liquid Chromatography Method
A reversed-phase chromatographic method will provide good retention and peak shape for this moderately polar compound.[14]
| Parameter | Condition |
| Column | C18, 2.1 x 50 mm, 1.8 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Method
The following parameters provide a starting point for method development on a triple quadrupole mass spectrometer.[4]
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr (Nitrogen) |
| Collision Gas | Argon |
| Scan Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions for Quantification and Confirmation:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Collision Energy (eV) | Purpose |
| 7-hydroxy-etc. | 178.1 | 150.1 | 0.050 | 15-25 (Optimize) | Quantifier |
| 7-hydroxy-etc. | 178.1 | 132.1 | 0.050 | 20-30 (Optimize) | Qualifier |
Note: Collision energies must be empirically optimized for the specific instrument to maximize the signal of each product ion.
Workflow for Method Development and Analysis
The following workflow ensures a systematic approach to method development and sample analysis.
Caption: A systematic workflow for LC-MS/MS method development and sample analysis.
Conclusion
This application note provides a comprehensive, albeit predictive, guide for the mass spectrometric analysis of this compound. By applying foundational principles of mass spectrometry, we have proposed key fragmentation pathways and established a robust starting protocol for LC-MS/MS method development. The outlined procedures for sample preparation, chromatography, and mass spectrometry are grounded in best practices for small molecule pharmaceutical analysis. This framework will enable researchers to confidently develop and validate sensitive and specific assays for this and structurally related compounds, thereby accelerating crucial stages of drug discovery and development.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. scispace.com [scispace.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation [jove.com]
- 9. Method Development Considerations for the LC-MS/MS Analysis of Drugs | Separation Science [sepscience.com]
- 10. LC-MS Method Development [intertek.com]
- 11. biocompare.com [biocompare.com]
- 12. tecan.com [tecan.com]
- 13. organomation.com [organomation.com]
- 14. m.youtube.com [m.youtube.com]
High-Performance Liquid Chromatography (HPLC) Analysis and Purification of 7-hydroxy-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one
An Application Note and Protocol Guide for Researchers
Abstract
This guide provides a comprehensive framework for the analytical determination and preparative purification of 7-hydroxy-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one. This moderately polar benzazepine derivative, featuring a critical phenolic hydroxyl group, requires carefully optimized chromatographic conditions for achieving high resolution and purity. We present a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for analytical quantification and a multi-step purification strategy, beginning with flash column chromatography and culminating in preparative HPLC for obtaining high-purity material suitable for drug development and research applications. The protocols herein are designed to be self-validating, with explanations grounded in chromatographic theory to empower researchers to adapt these methods to their specific needs.
Compound Properties & Chromatographic Strategy
1.1. Physicochemical Characteristics
This compound (Molecular Formula: C₁₀H₁₁NO₂, Molecular Weight: 177.19 g/mol ) is a heterocyclic compound featuring a benzazepine core. Its chromatographic behavior is dictated by two primary functional groups:
-
Phenolic Hydroxyl (-OH) Group: This group imparts moderate polarity and has an acidic proton with a pKa typically in the range of 9-10. At neutral or basic pH, this group will deprotonate to form a phenoxide anion, drastically increasing the compound's polarity and altering its retention characteristics in reversed-phase systems.
-
Lactam (Cyclic Amide): The amide functionality contributes to the molecule's polarity but is generally neutral and does not ionize under typical HPLC conditions.
The aromatic ring allows for strong UV absorbance, making UV detection a highly suitable and sensitive method for analysis.
1.2. Rationale for Chromatographic Method Selection
Given its structure, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice for both analysis and purification.[1][2][3] The non-polar stationary phase (typically C18) provides effective retention for the aromatic core, while the polar mobile phase allows for elution.
A critical consideration is the pH of the mobile phase. To ensure reproducible retention times and sharp, symmetrical peaks, the ionization of the phenolic hydroxyl group must be suppressed. This is achieved by acidifying the mobile phase, which maintains the compound in its neutral, less polar form.[1][4]
For purification, a two-stage approach is recommended. An initial, high-capacity flash column chromatography step on silica gel can rapidly remove major impurities.[5][6][7] This is followed by a high-resolution preparative HPLC step to achieve >98% purity.
Analytical Method: Reversed-Phase HPLC
This method is designed for the quantitative analysis of this compound, suitable for reaction monitoring, purity assessment, and quality control.
2.1. Principle of Separation
The diagram below illustrates the separation mechanism. The analyte partitions between the polar mobile phase and the non-polar C18 stationary phase. The acidic modifier ensures the phenolic group remains protonated (-OH), increasing its affinity for the stationary phase and leading to a well-defined chromatographic peak.
Caption: Analyte partitioning in RP-HPLC.
2.2. Instrumentation and Reagents
| Component | Specification |
| HPLC System | Quaternary or Binary Pump, Autosampler, Column Oven, UV/Vis or Diode Array Detector (DAD) |
| Analytical Column | C18 (Octadecyl-silica), 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% (v/v) Acetic Acid or Formic Acid, HPLC Grade |
| Mobile Phase B | Acetonitrile or Methanol, HPLC Grade |
| Sample Diluent | 50:50 (v/v) Mixture of Mobile Phase A and B |
| Standard | Reference standard of this compound (≥98% purity) |
2.3. Detailed Analytical Protocol
-
Mobile Phase Preparation:
-
Prepare 1 L of Mobile Phase A by adding 1.0 mL of acetic acid to 999 mL of HPLC-grade water.
-
Filter both Mobile Phase A and B through a 0.45 µm membrane filter.
-
Degas the mobile phases for 15-30 minutes using an ultrasonicator or an inline degasser.
-
-
Standard & Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of the sample diluent.
-
Working Standard (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with the diluent.
-
Sample Solution: Dissolve the crude or test sample in the diluent to achieve an estimated final concentration of ~0.1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
| Parameter | Value |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 280 nm |
| Run Time | 20 minutes |
| Gradient Program | Time (min) |
| 0.0 | |
| 15.0 | |
| 17.0 | |
| 17.1 | |
| 20.0 |
2.4. Method Validation & System Suitability
For reliable results, the method should be validated for linearity, precision, and accuracy. Before running samples, perform a system suitability test by injecting the working standard five times. The relative standard deviation (RSD) for the peak area and retention time should be less than 2.0%.
Preparative Purification Protocol
This section outlines a workflow for purifying the title compound from a crude synthetic mixture. The goal is to first remove the bulk of impurities using flash chromatography and then achieve high purity with preparative HPLC.
3.1. Overall Purification Workflow
Caption: Multi-step purification strategy.
3.2. Protocol 1: Flash Column Chromatography (Normal Phase)
This technique is ideal for separating compounds with different polarities and is a cost-effective first step for processing gram-scale quantities.
-
Principle: The compound is separated on a polar stationary phase (silica gel) using a non-polar mobile phase. More polar compounds are retained more strongly.[5][6]
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Mobile Phase Selection:
-
Use Thin Layer Chromatography (TLC) to determine the optimal solvent system.
-
Test various ratios of a non-polar solvent (e.g., Hexane or Heptane) and a more polar solvent (e.g., Ethyl Acetate or Dichloromethane/Methanol).[5]
-
The ideal system will give the target compound an Rf value of 0.25 - 0.35 . A good starting point for this compound is Ethyl Acetate/Hexane.
-
Step-by-Step Protocol:
-
Sample Loading (Dry Loading):
-
Dissolve the crude material (e.g., 1 g) in a minimal amount of a suitable solvent (e.g., Dichloromethane or Methanol).
-
Add 2-3 times the mass of silica gel (2-3 g) to the solution.
-
Evaporate the solvent completely under reduced pressure to obtain a dry, free-flowing powder of the crude material adsorbed onto the silica. This prevents overloading and improves separation.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 10% Ethyl Acetate in Hexane).
-
Carefully pack the column, ensuring no air bubbles are trapped. The amount of silica should be 50-100 times the mass of the crude sample.
-
-
Elution:
-
Carefully add the dry-loaded sample to the top of the packed column.
-
Begin elution with the starting mobile phase.
-
Gradually increase the polarity of the mobile phase (step or linear gradient) to elute the compounds. For example, start with 10% EtOAc/Hexane, move to 20%, 30%, and so on.
-
Collect fractions continuously and monitor the elution process using TLC.
-
-
Fraction Analysis:
-
Spot each collected fraction on a TLC plate.
-
Combine all fractions that contain only the pure desired product.
-
Confirm the purity of the combined pool using the analytical HPLC method described in Section 2.
-
3.3. Protocol 2: Preparative HPLC (Reversed-Phase)
For achieving the highest purity, the analytical method can be scaled up.
-
Instrumentation: An HPLC system equipped with a high-flow-rate pump, a larger column (e.g., 250 x 21.2 mm, 10 µm), and a fraction collector.
-
Method Scaling:
-
Use the same mobile phases (A and B) as the analytical method.
-
Increase the flow rate proportional to the column's cross-sectional area. For a 21.2 mm ID column, a flow rate of ~20 mL/min is a common starting point.
-
Adjust the gradient time to maintain a similar separation profile.
-
Dissolve the material from the flash chromatography step in the mobile phase and inject larger volumes.
-
-
Collection: Collect fractions based on the UV detector signal corresponding to the target compound's peak.
-
Post-Purification: Analyze the purity of the collected fractions, pool the pure ones, and remove the solvent via lyophilization or rotary evaporation to obtain the final, high-purity compound.
References
- 1. A reversed phase HPLC-DAD method for the determination of phenolic compounds in plant leaves - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. redalyc.org [redalyc.org]
- 3. A validated reverse-phase HPLC analytical method for the quantification of phenolic compounds in Baccharis dracunculifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. phcog.com [phcog.com]
- 5. Chromatography [chem.rochester.edu]
- 6. orgsyn.org [orgsyn.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: A Comprehensive Guide to the In Vivo Evaluation of 7-hydroxy-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one
Introduction: Navigating the Preclinical Landscape for Novel Benzazepine Derivatives
The benzazepine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents. Derivatives have shown promise as antagonists for critical G-protein coupled receptors and ion channels, including vasopressin V2 receptors and NMDA receptors.[1][2][3] The successful translation of a novel benzazepine compound, such as 7-hydroxy-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one, from a promising hit to a clinical candidate hinges on a meticulously designed and rigorously executed in vivo experimental program. Poorly designed studies are a leading cause of translational failure, wasting resources and yielding inconclusive data.[4][5]
This guide provides a comprehensive framework for the in vivo characterization of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic rationale behind each experimental choice. Our approach is grounded in the principles of robust, reproducible, and translatable science, adhering to the highest standards of scientific integrity and animal welfare.[5][6]
Part 1: Foundational Characterization - Pharmacokinetics & Initial Safety
Before assessing efficacy, it is critical to understand how the test compound behaves in a living system. This initial phase focuses on pharmacokinetics (PK) – what the body does to the drug – and preliminary safety pharmacology.[7]
Pharmacokinetic (PK) Profiling
The goal of PK studies is to characterize the absorption, distribution, metabolism, and excretion (ADME) of the compound.[8] These parameters are essential for selecting an appropriate dosing route and schedule for subsequent efficacy and toxicology studies.[9][10] Given that this compound is a novel entity, initial studies should be conducted in a rodent model, typically Sprague-Dawley rats or C57BL/6 mice, due to their well-characterized physiology and the availability of historical control data.
Experimental Workflow: Single-Dose Pharmacokinetics
Caption: Workflow for a single-dose pharmacokinetic study.
Protocol 1: Single-Dose Pharmacokinetic Study in Rats
-
Animal Model: Male Sprague-Dawley rats (n=3-5 per group).
-
Dose Formulation: Prepare a solution of the test compound in a suitable vehicle (e.g., 20% Solutol HS 15 in saline). The formulation must be sterile and non-irritating.
-
Dosing:
-
Intravenous (IV) Group: Administer a single bolus dose (e.g., 1-2 mg/kg) via the lateral tail vein. This route provides 100% bioavailability and serves as the reference for oral bioavailability calculations.[5]
-
Oral (PO) Gavage Group: Administer a single dose (e.g., 5-10 mg/kg) using a ball-tipped gavage needle.
-
-
Blood Sampling: Collect sparse samples from each animal at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., K2-EDTA).
-
Plasma Preparation: Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the parent compound in plasma using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
Data Analysis: Use pharmacokinetic software to calculate key parameters.
Table 1: Key Pharmacokinetic Parameters to Determine
| Parameter | Abbreviation | Description | Importance |
| Maximum Concentration | Cmax | The highest concentration of the drug observed in the plasma. | Relates to efficacy and potential toxicity. |
| Time to Maximum Conc. | Tmax | The time at which Cmax is reached. | Indicates the rate of drug absorption. |
| Area Under the Curve | AUC | The total drug exposure over time. | A measure of the extent of drug absorption and overall exposure. |
| Elimination Half-life | t½ | The time required for the drug concentration to decrease by half. | Determines dosing frequency and time to reach steady-state. |
| Bioavailability | F% | The fraction of the administered oral dose that reaches systemic circulation. | Critical for determining if the compound is suitable for oral administration. |
Initial Safety & Tolerability Assessment
Concurrent with the PK study, a basic safety assessment should be performed. This provides an early indication of potential adverse effects and helps establish a maximum tolerated dose (MTD). The U.S. Food and Drug Administration (FDA) requires robust preclinical safety data before human trials can commence.[11][12]
Protocol 2: Functional Observational Battery (FOB)
The Functional Observational Battery (FOB), or Irwin test, is a standardized set of procedures used to screen for neurobehavioral and physiological effects of a novel compound.[13]
-
Animal Model: Use the same animals as in the PK study to maximize data from a minimum number of animals.
-
Procedure: At each blood sampling time point (or at minimum, at baseline, Tmax, and a late time point), systematically observe and score the animals for a range of parameters.
-
Parameters to Assess:
-
Autonomic: Salivation, lacrimation, piloerection, pupil size.
-
Neuromuscular: Gait, posture, grip strength, motor activity (in an open field).
-
Sensorimotor: Response to stimuli (e.g., touch, sound).
-
Behavioral: Arousal level, stereotypy, unusual behaviors.
-
-
Data Analysis: Compare observations in the treated groups to a vehicle-treated control group to identify any dose-dependent or time-dependent effects.
Part 2: Efficacy Evaluation in a Relevant Disease Model
Based on the known pharmacology of benzazepine analogs acting on NMDA receptors, a logical next step is to evaluate the efficacy of this compound in an animal model of a neurological disorder where NMDA receptor hyperexcitability is implicated, such as epilepsy or neurodegenerative disease.[2][14] For this guide, we will focus on a model of neurodegeneration-induced cognitive decline.
Rationale for Model Selection: Animal models using neurotoxins can effectively mimic certain aspects of neurodegenerative diseases like Alzheimer's or Parkinson's.[14] For screening compounds that may protect against cognitive decline, the scopolamine-induced amnesia model in rodents is a well-validated and widely used option.[14]
Experimental Design: Efficacy Study
Caption: Workflow for an efficacy study in a scopolamine-induced amnesia model.
Protocol 3: Assessing Pro-Cognitive Effects using the Novel Object Recognition (NOR) Test
The NOR test is a widely used behavioral assay that assesses learning and memory in rodents. It relies on the innate tendency of rodents to explore novel objects more than familiar ones.
-
Animal Model: Male C57BL/6 mice (n=12-15 per group).
-
Habituation: For 2-3 days prior to the test, allow each mouse to explore an empty testing arena for 10 minutes to reduce novelty-induced stress.
-
Dosing Regimen:
-
Group 1 (Control): Vehicle (PO) + Saline (IP)
-
Group 2 (Disease Model): Vehicle (PO) + Scopolamine (1 mg/kg, IP)
-
Group 3 (Test Compound): this compound (e.g., 1, 3, 10 mg/kg, PO) + Scopolamine (1 mg/kg, IP)
-
Group 4 (Positive Control): Donepezil (1 mg/kg, PO) + Scopolamine (1 mg/kg, IP)
-
-
NOR Procedure:
-
Training Phase (T1): Administer the test compound or vehicle 60 minutes before the trial. Administer scopolamine or saline 30 minutes before the trial. Place the mouse in the arena with two identical objects and allow it to explore for 10 minutes.
-
Inter-trial Interval: Return the mouse to its home cage for a defined period (e.g., 1 hour).
-
Testing Phase (T2): Place the mouse back in the arena, where one of the original objects has been replaced with a novel object. Allow 5 minutes of exploration.
-
-
Data Collection & Analysis:
-
Videotape all trials and score the time spent exploring each object. Exploration is defined as the mouse's nose being directed at the object within a 2 cm proximity.
-
Calculate the Discrimination Index (DI) : (Time with Novel Object - Time with Familiar Object) / (Total Exploration Time).
-
A positive DI indicates successful memory, while a DI near zero in the scopolamine group indicates amnesia. A statistically significant increase in DI in the compound-treated group compared to the scopolamine-only group suggests a pro-cognitive effect.
-
Table 2: Data Presentation for Novel Object Recognition Study
| Treatment Group | Dose (mg/kg) | n | Discrimination Index (Mean ± SEM) | p-value vs. Scopolamine Group |
| Vehicle + Saline | - | 15 | 0.45 ± 0.05 | <0.001 |
| Vehicle + Scopolamine | 1 | 15 | 0.02 ± 0.04 | - |
| Test Compound + Scopolamine | 1 | 15 | 0.15 ± 0.06 | >0.05 |
| Test Compound + Scopolamine | 3 | 15 | 0.30 ± 0.05 | <0.05 |
| Test Compound + Scopolamine | 10 | 15 | 0.41 ± 0.06 | <0.01 |
| Donepezil + Scopolamine | 1 | 15 | 0.38 ± 0.07 | <0.01 |
Part 3: Adherence to Regulatory and Ethical Standards
All in vivo research must be conducted with the highest ethical standards and in compliance with regulatory guidelines.
-
Ethical Approval: All experimental protocols must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC).
-
Good Laboratory Practice (GLP): For studies intended to support regulatory filings (e.g., an Investigational New Drug application), all work must be conducted in compliance with the FDA's Good Laboratory Practice regulations (21 CFR Part 58).[12][15] This ensures data integrity and quality.
-
The 3Rs (Replacement, Reduction, Refinement): Researchers should always strive to replace animal use with other methods where possible, reduce the number of animals used to the minimum required for statistical significance, and refine procedures to minimize any potential pain or distress.[16]
Conclusion
The in vivo evaluation of a novel compound like this compound is a complex, multi-stage process. By systematically characterizing its pharmacokinetic profile, assessing its initial safety, and then testing its efficacy in a well-validated disease model, researchers can build a robust data package. This logical, step-wise approach, grounded in established scientific and regulatory principles, provides the clearest path to understanding the therapeutic potential of a new chemical entity and making informed decisions about its future development.
References
- 1. 7-Chloro-5-hydroxy-1-[2-methyl-4-(2-methylbenzoyl-amino)benzoyl ]-2,3,4,5-tetrahydro-1H-1-benzazepine (OPC-41061): a potent, orally active nonpeptide arginine vasopressin V2 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analogs of 3-hydroxy-1H-1-benzazepine-2,5-dione: structure-activity relationship at N-methyl-D-aspartate receptor glycine sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of racemic 6,7,8,9-tetrahydro-3-hydroxy-1H-1-benzazepine-2,5-diones as antagonists of N-methyl-d-aspartate (NMDA) and alpha-amino-3-hydroxy-5-methylisoxazole-4-propionic acid (AMPA) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Animal Models of Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ichor.bio [ichor.bio]
- 6. Identifying and validating novel targets with in vivo disease models: guidelines for study design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preclinical research strategies for drug development | AMSbiopharma [amsbiopharma.com]
- 8. rhizomeai.com [rhizomeai.com]
- 9. Pharmacokinetics of closely related benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Clinical implications of benzodiazepine pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. karger.com [karger.com]
- 12. fda.gov [fda.gov]
- 13. Animal models for CNS safety pharmacology under the spotlight | NC3Rs [nc3rs.org.uk]
- 14. New insights in animal models of neurotoxicity-induced neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 15. namsa.com [namsa.com]
- 16. mdpi.com [mdpi.com]
Application Notes & Protocols: Developing Assays for 7-hydroxy-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one Activity
Abstract
This comprehensive guide provides a strategic framework and detailed protocols for developing robust biochemical and cell-based assays to characterize the activity of novel compounds, using 7-hydroxy-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one as a representative example. The benzazepine scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets, most notably G-Protein Coupled Receptors (GPCRs).[1][2][3] This document outlines the critical steps from target class consideration to full assay validation, equipping researchers in drug discovery and pharmacology with the tools to elucidate a compound's mechanism of action. We present detailed, field-proven protocols for a competitive radioligand binding assay to determine target affinity (Kᵢ) and a functional TR-FRET-based cAMP assay to assess downstream signaling modulation (EC₅₀/IC₅₀), specifically tailored for a putative GPCR target.
Introduction: The Benzazepine Scaffold and the Imperative for Robust Assays
The process of bringing a new drug to market is a complex, multi-stage endeavor that begins with the identification and characterization of a lead compound.[4][5] The 2-benzazepine framework is a recurring motif in pharmacologically active agents, with derivatives showing promise as antihypertensives, antidepressants, and treatments for skin wounds.[1][6] Given the broad bioactivity of this chemical class, a newly synthesized derivative like this compound requires a systematic and rigorous approach to identify its biological target and quantify its activity.
High-quality assays are the cornerstone of the drug discovery pipeline, providing the quantitative data necessary for structure-activity relationship (SAR) analysis, lead optimization, and candidate selection.[7][8] An ideal assay is not merely a set of steps but a self-validating system that is robust, reproducible, and relevant to the biological question at hand. This guide is structured to walk researchers through the logic of assay selection, the detailed execution of key protocols, and the statistical validation of the resulting data.
For the purpose of providing concrete, actionable protocols, we will proceed under the hypothesis that our compound of interest targets a G-Protein Coupled Receptor (GPCR). GPCRs are the largest family of membrane receptors and are the targets of a significant percentage of all modern drugs, making them a highly probable target class for a novel benzazepine.[9][10] The principles and methods described herein, however, are broadly applicable and can be adapted to other target classes such as kinases or ion channels.
Choosing the Right Assay: A Multi-Faceted Approach
Once a putative target is identified (e.g., a specific GPCR), the next critical step is to select assays that can interrogate the compound's interaction with this target from multiple perspectives. The two primary categories of assays are binding assays and functional assays .
-
Binding Assays directly measure the physical interaction between the compound and the target protein. They are essential for determining the compound's affinity (how tightly it binds) and are often the first step in characterizing a hit.
-
Functional Assays measure the biological consequence of the compound binding to its target. This could be an increase or decrease in the production of a second messenger, the recruitment of a signaling protein, or another downstream cellular event.[11] These assays determine the compound's efficacy (whether it is an agonist, antagonist, or inverse agonist).
A combination of binding and functional assays provides a comprehensive pharmacological profile of the compound. Below is a comparison of common assay formats suitable for a GPCR target.
| Assay Type | Principle | Measures | Advantages | Disadvantages |
| Binding Assays | ||||
| Radioligand Binding | Competition between the test compound and a radiolabeled ligand for the receptor.[12] | Affinity (Kᵢ), Number of sites (Bₘₐₓ) | Gold standard, high sensitivity, robust.[13] | Requires radioactivity, separation steps. |
| Fluorescence Polarization (FP) | Change in the rotational speed (and thus light polarization) of a fluorescently labeled ligand upon binding to the larger receptor.[14][15] | Affinity (Kᵢ) | Homogeneous ("mix-and-read"), non-radioactive, amenable to HTS.[16] | Requires a suitable fluorescent ligand, sensitive to library fluorescence. |
| Functional Assays | ||||
| cAMP Assays (TR-FRET) | Measures changes in cyclic AMP (cAMP), a key second messenger for Gₛ- and Gᵢ-coupled GPCRs, using time-resolved fluorescence resonance energy transfer.[17] | Potency (EC₅₀/IC₅₀), Efficacy | Homogeneous, high-throughput, ratiometric measurement reduces interference.[18] | Indirect measure of receptor activation, requires specific reagents. |
| Calcium Flux Assays | Measures transient increases in intracellular calcium, the second messenger for Gᵩ-coupled GPCRs, using calcium-sensitive fluorescent dyes.[19][20] | Potency (EC₅₀/IC₅₀), Efficacy | High-throughput, real-time kinetic data, widely used.[21][22] | Transient signal requires precise timing, susceptible to off-target effects. |
| β-Arrestin Recruitment (BRET) | Measures the recruitment of β-arrestin to an activated GPCR using bioluminescence resonance energy transfer.[23][24] | Potency (EC₅₀/IC₅₀), Ligand Bias | Measures a distinct signaling pathway, live-cell format.[25] | Requires genetically engineered cells, specific substrates. |
For a thorough initial characterization of this compound, we will detail the protocols for a Competitive Radioligand Binding Assay (the gold standard for affinity) and a LanthaScreen® TR-FRET cAMP Assay (a robust, modern functional assay).
Detailed Protocols
Protocol 1: Competitive Radioligand Binding Assay for Affinity (Kᵢ) Determination
This protocol describes a filtration-based assay to determine the ability of our test compound to displace a known high-affinity radioligand from a GPCR expressed in a membrane preparation.[8][12]
Causality Behind Experimental Choices:
-
Membrane Preparation: Using isolated cell membranes provides a high concentration of the target receptor, free from the complexities of intact cells, allowing for a direct measure of binding.[13]
-
Radioligand: A radiolabeled ligand with high affinity and specificity is chosen to ensure a strong signal and minimize non-specific binding. Its concentration is typically set at or below its dissociation constant (Kₑ) to maximize sensitivity to competition.[26]
-
Filtration: Rapid vacuum filtration is the most common method to separate the receptor-bound radioligand from the unbound radioligand in solution.[27]
-
Non-Specific Binding (NSB): This is determined in the presence of a saturating concentration of a known, unlabeled ligand to define the background signal that must be subtracted from all measurements.
Experimental Workflow Diagram:
Caption: Workflow for a competitive radioligand binding assay.
Materials:
-
Receptor Membranes: Frozen membrane preparation from cells stably expressing the target GPCR (e.g., HEK293-GPCR).
-
Radioligand: e.g., [³H]-Dopamine for the D₁ receptor, at a specific activity >30 Ci/mmol.
-
Unlabeled Ligand (for NSB): A known high-affinity ligand for the target receptor (e.g., SCH-23390 for D₁).
-
Test Compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.1% BSA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Equipment: 96-well plates, multichannel pipettes, cell harvester, glass fiber (GF/C) filter mats, scintillation counter, scintillation fluid.
Step-by-Step Protocol:
-
Preparation:
-
Thaw the receptor membrane aliquot on ice. Resuspend in ice-cold Assay Buffer to a final concentration of 10-20 µg protein per well (this must be optimized). Homogenize briefly.
-
Prepare a 2X working solution of the radioligand in Assay Buffer. The final concentration in the well should be approximately the Kₑ value of the radioligand.
-
Prepare a serial dilution series of the test compound in Assay Buffer, typically starting at 100 µM and diluting 1:10 for 8 points. Also prepare a 10 µM solution of the unlabeled ligand for NSB determination.
-
-
Assay Plate Setup (in a 96-well plate):
-
Total Binding (TB) wells: Add 50 µL of Assay Buffer.
-
Non-Specific Binding (NSB) wells: Add 50 µL of the 10 µM unlabeled ligand solution.
-
Test Compound wells: Add 50 µL of each concentration from the serial dilution.
-
To all wells, add 50 µL of the 2X radioligand working solution.
-
Initiate the binding reaction by adding 100 µL of the membrane suspension to all wells. The final assay volume is 200 µL.
-
-
Incubation:
-
Seal the plate and incubate at room temperature for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium. The exact time should be determined during assay optimization.
-
-
Filtration and Washing:
-
Pre-soak the GF/C filter mat in 0.5% polyethyleneimine (PEI) for at least 30 minutes to reduce non-specific binding of the radioligand to the filter.
-
Rapidly aspirate the contents of the wells onto the filter mat using a cell harvester.
-
Immediately wash the filters 3-4 times with 300 µL of ice-cold Wash Buffer per well to remove unbound radioligand.
-
-
Counting:
-
Dry the filter mat completely (e.g., under a heat lamp or in a microwave).
-
Place the dried mat in a sample bag, add scintillation fluid, and seal.
-
Count the radioactivity (in counts per minute, CPM) for each filter spot using a scintillation counter.
-
-
Data Analysis:
-
Calculate the average CPM for each condition (TB, NSB, and each compound concentration).
-
Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-Specific Binding (CPM).
-
Convert the CPM for each compound concentration to a percentage of the maximal specific binding: % Inhibition = 100 * (1 - (CPM_compound - CPM_NSB) / (CPM_TB - CPM_NSB))).
-
Plot % Inhibition versus the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response (variable slope) equation using software like GraphPad Prism to determine the IC₅₀ value.
-
Calculate the binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[27]
-
Protocol 2: LanthaScreen® TR-FRET cAMP Assay for Functional Activity
This protocol describes a homogeneous, antibody-based assay to measure intracellular cAMP changes in response to compound treatment, determining if the compound acts as an agonist or antagonist of a Gₛ- or Gᵢ-coupled GPCR.[28]
Causality Behind Experimental Choices:
-
TR-FRET: Time-Resolved FRET minimizes background fluorescence interference from compounds and plastics by introducing a time delay between excitation and emission detection.[18][29] The ratiometric output (acceptor/donor emission) further reduces variability.[30]
-
Competitive Immunoassay: The assay relies on competition between cellular cAMP and a fluorescent cAMP tracer for binding to a terbium-labeled anti-cAMP antibody. High cellular cAMP leads to less tracer binding, resulting in a low TR-FRET signal, and vice versa.[28]
-
Phosphodiesterase (PDE) Inhibitor: An agent like IBMX is included to prevent the enzymatic degradation of cAMP within the cells, ensuring the signal accumulates to a detectable level.[31]
Signaling Pathway & Assay Principle Diagram:
Caption: GPCR signaling and TR-FRET cAMP assay principle.
Materials:
-
Cells: CHO or HEK293 cells stably expressing the target GPCR.
-
LanthaScreen® cAMP Assay Kit: Contains Tb-anti-cAMP antibody, cAMP-d2 tracer, and cAMP standard.
-
Test Compound: this compound.
-
Reference Ligands: Known agonist and antagonist for the target receptor.
-
Cell Culture Medium and Stimulation Buffer (e.g., HBSS with 20 mM HEPES).
-
IBMX: 3-isobutyl-1-methylxanthine.
-
Equipment: 384-well low-volume white plates, TR-FRET enabled plate reader (e.g., with LanthaScreen® certified optics).
Step-by-Step Protocol:
-
Cell Preparation:
-
Culture cells to ~80-90% confluency.
-
Harvest cells, wash, and resuspend in Stimulation Buffer containing 0.5 mM IBMX to a density of 0.5-1.0 x 10⁶ cells/mL (must be optimized).
-
-
Assay Plate Setup (384-well plate, final volume 20 µL):
-
Agonist Mode:
-
Add 5 µL of cell suspension to each well.
-
Add 5 µL of Stimulation Buffer (for baseline) or 5 µL of a reference agonist/test compound serial dilution.
-
-
Antagonist Mode:
-
Add 5 µL of cell suspension to each well.
-
Add 5 µL of a reference antagonist/test compound serial dilution.
-
Pre-incubate for 15-30 minutes at room temperature.
-
Add 5 µL of a reference agonist at its EC₈₀ concentration.
-
-
Incubate the plate at room temperature for 30-60 minutes.
-
-
Lysis and Detection:
-
Prepare the cAMP detection mix by diluting the Tb-antibody and d2-tracer in the lysis buffer provided in the kit.
-
Add 10 µL of the detection mix to all wells.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Plate Reading:
-
Read the plate on a TR-FRET enabled reader.
-
Set the excitation to 340 nm.
-
Set emissions to 495 nm (Terbium, donor) and 520 nm (Fluorescein/d2, acceptor).
-
Use a delay time of 100 µs and an integration time of 200 µs.
-
-
Data Analysis:
-
Calculate the 520/495 emission ratio for each well.
-
Plot the emission ratio versus the logarithm of the compound concentration.
-
Agonist Mode: The data will show a decreasing curve. Fit to a sigmoidal dose-response curve to determine the EC₅₀.
-
Antagonist Mode: The data will show an increasing curve as the antagonist blocks the agonist effect. Fit to a sigmoidal dose-response curve to determine the IC₅₀.
-
Assay Validation: Ensuring Trustworthy Data
Before screening or profiling, every assay must be validated to ensure it is robust and reliable. The key parameter for high-throughput screening assays is the Z'-factor (Z-prime).[32][33]
Z'-Factor Calculation:
The Z'-factor is a measure of the statistical effect size of the assay, reflecting both the dynamic range of the signal and the data variation.[34][35]
Z' = 1 - ( (3 * SD_max + 3 * SD_min) / |Mean_max - Mean_min| )
Where:
-
SD_max and Mean_max are the standard deviation and mean of the high signal control (e.g., Total Binding or no agonist).
-
SD_min and Mean_min are the standard deviation and mean of the low signal control (e.g., Non-Specific Binding or saturating agonist).
Interpretation of Z'-Factor:
| Z'-Factor Value | Assay Quality | Interpretation |
| > 0.5 | Excellent | The assay has a large separation band and is highly robust for HTS.[36] |
| 0 to 0.5 | Acceptable | The assay is suitable for screening but may require more replicates or careful hit picking. |
| < 0 | Unacceptable | The assay has no separation between high and low controls and is not viable. |
To validate an assay, run at least 16 high-signal and 16 low-signal control wells on a plate and calculate the Z'-factor. A value consistently above 0.5 indicates a validated, high-quality assay.[36]
Conclusion
Developing assays for a novel compound like this compound is a systematic process that moves from hypothesis to validated quantification. By combining direct binding assays to measure affinity with functional assays to measure biological effect, a comprehensive pharmacological profile can be constructed. The detailed protocols for radioligand binding and TR-FRET cAMP assays provided here offer robust, field-tested methods for characterizing compound activity at GPCR targets. The principles of careful experimental design, inclusion of proper controls, and rigorous statistical validation are paramount and ensure that the data generated is trustworthy, reproducible, and can confidently guide the progression of a compound through the drug discovery pipeline.[37]
References
- 1. researchgate.net [researchgate.net]
- 2. benthamdirect.com [benthamdirect.com]
- 3. eurekaselect.com [eurekaselect.com]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. Frontiers | Drug discovery and development: introduction to the general public and patient groups [frontiersin.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 9. journals.physiology.org [journals.physiology.org]
- 10. reactionbiology.com [reactionbiology.com]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 15. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
- 16. Fluorescence Polarization (FP) | Molecular Devices [moleculardevices.com]
- 17. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. The Use of the LanthaScreen TR-FRET CAR Coactivator Assay in the Characterization of Constitutive Androstane Receptor (CAR) Inverse Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 19. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 20. bio-protocol.org [bio-protocol.org]
- 21. Calcium Flux & FLIPR Assay Service for GPCR-Ligand Interacting Detection - Creative Biolabs [creative-biolabs.com]
- 22. drugtargetreview.com [drugtargetreview.com]
- 23. Monitoring G protein activation in cells with BRET - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Frontiers | Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors [frontiersin.org]
- 25. BRET biosensors to study GPCR biology, pharmacology, and signal transduction | Semantic Scholar [semanticscholar.org]
- 26. revvity.com [revvity.com]
- 27. giffordbioscience.com [giffordbioscience.com]
- 28. documents.thermofisher.com [documents.thermofisher.com]
- 29. documents.thermofisher.com [documents.thermofisher.com]
- 30. documents.thermofisher.com [documents.thermofisher.com]
- 31. revvity.com [revvity.com]
- 32. bmglabtech.com [bmglabtech.com]
- 33. researchgate.net [researchgate.net]
- 34. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 35. Z-factor - Wikipedia [en.wikipedia.org]
- 36. The Challenges In Small Molecule Drug Development – Part 3 of our Drug Discoveries Series: To Zs and Z’ - Tempo Bioscience [tempobioscience.com]
- 37. scribd.com [scribd.com]
Application Note: A Robust and Scalable Synthesis of 7-Hydroxy-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one
Abstract
This application note details a comprehensive, scalable, and validated multi-step synthesis for 7-hydroxy-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one. The benzazepinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Our approach is designed for reliability and adaptability from bench-scale research to pilot-plant production. The synthetic strategy hinges on an efficient construction of a 7-methoxy-α-tetralone intermediate, followed by a robust Beckmann rearrangement to form the critical seven-membered lactam ring—a method with proven industrial significance.[1][3][4] The final step involves a clean demethylation to yield the target phenol. Each stage of the process has been optimized for yield, purity, and operational simplicity, with detailed protocols, in-process controls, and troubleshooting guidance provided.
Introduction and Strategic Overview
The 2-benzazepinone heterocyclic system is a key pharmacophore found in a wide array of therapeutic agents, including treatments for cardiovascular diseases and central nervous system disorders.[1][5][6][7] The development of efficient and scalable synthetic routes to access functionalized analogues, such as the title compound, is therefore of significant interest to the drug development community.
This guide eschews common, less scalable methods in favor of a robust, industrially-proven pathway. The core of our strategy is the Beckmann rearrangement , a classic and powerful transformation for converting cyclic oximes into lactams.[3][4][8] This reaction is famously used in the multi-ton production of caprolactam, the monomer for Nylon 6, underscoring its scalability.[3][4]
To access the necessary oxime precursor, we employ a highly efficient sequence starting from commercially available anisole and succinic anhydride. The phenolic hydroxyl group is masked as a methyl ether throughout the initial steps to prevent unwanted side reactions during the acidic cyclization and rearrangement steps, a standard and effective protecting group strategy in process chemistry.
Retrosynthetic Analysis
The logical disconnection of the target molecule leads back to simple, cost-effective starting materials. The key bond cleavage in our retrosynthetic plan is the amide bond within the lactam, pointing to a Beckmann rearrangement of a tetralone oxime.
Caption: Retrosynthetic pathway for the target molecule.
Overall Synthetic Workflow
The forward synthesis is a five-step process designed for efficiency and control at each transformation.
Caption: Forward synthesis workflow from starting materials.
Detailed Experimental Protocols
Safety Precaution: All procedures should be carried out by trained chemists in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including safety glasses, lab coats, and acid-resistant gloves, must be worn at all times.
Step 1: Synthesis of 4-(3-Methoxyphenyl)-4-oxobutanoic acid
-
Rationale: This Friedel-Crafts acylation is a classic C-C bond-forming reaction that establishes the basic carbon skeleton. Anhydrous aluminum chloride is a potent Lewis acid catalyst. The reaction is run in a solvent that is unreactive under the conditions, with nitrobenzene often used at scale due to its high boiling point and ability to dissolve the reactants and intermediates.
-
Protocol:
-
To a 3-neck, 5 L round-bottom flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add nitrobenzene (1.5 L) and anhydrous aluminum chloride (800 g, 6.0 mol).
-
Cool the mixture to 5 °C in an ice-salt bath.
-
Slowly add a solution of succinic anhydride (250 g, 2.5 mol) and anisole (270 g, 2.5 mol) in nitrobenzene (500 mL) dropwise, maintaining the internal temperature below 10 °C. The addition may take 2-3 hours.
-
After the addition is complete, allow the reaction to stir at room temperature for 12-16 hours.
-
In-Process Control (IPC): Monitor reaction completion by TLC or HPLC analysis of a quenched aliquot.
-
Carefully and slowly pour the reaction mixture onto a mixture of crushed ice (5 kg) and concentrated hydrochloric acid (500 mL). This is a highly exothermic quench.
-
The resulting mixture is stirred vigorously for 1 hour. The product precipitates as a solid.
-
Filter the solid product, wash thoroughly with water (3 x 1 L) and then with cold hexane (1 L) to remove residual nitrobenzene.
-
Dry the solid under vacuum at 50 °C to a constant weight.
-
Step 2: Synthesis of 7-methoxy-3,4-dihydronaphthalen-1(2H)-one (7-methoxy-α-tetralone)
-
Rationale: This step involves a Clemmensen reduction of the ketone followed by an intramolecular Friedel-Crafts cyclization. For scalability, a two-step process is often more reliable. We will first reduce the ketone and then cyclize the resulting butanoic acid. Polyphosphoric acid (PPA) is an excellent reagent for this cyclization, acting as both a catalyst and a solvent, and is generally easier to handle at scale than alternatives like liquid HF.[8]
-
Protocol (2a - Reduction):
-
In a 5 L flask, add amalgamated zinc (prepared from 400 g of zinc mossy and 40 g of mercuric chloride), concentrated HCl (600 mL), water (250 mL), toluene (400 mL), and the keto-acid from Step 1 (208 g, 1.0 mol).
-
Heat the mixture to reflux with vigorous stirring for 8 hours. Add additional portions of concentrated HCl (100 mL) every 2 hours.
-
IPC: Monitor the disappearance of the starting material by TLC/HPLC.
-
Cool the reaction to room temperature. Separate the organic layer. Extract the aqueous layer with toluene (2 x 200 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum to yield crude 4-(3-methoxyphenyl)butanoic acid as an oil, which is used directly in the next step.
-
-
Protocol (2b - Cyclization):
-
To a 3 L flask equipped with a mechanical stirrer and thermometer, add polyphosphoric acid (1.5 kg).
-
Heat the PPA to 80 °C with stirring.
-
Slowly add the crude butanoic acid from the previous step.
-
Heat the mixture to 90-95 °C and stir for 2-3 hours.
-
IPC: Monitor the formation of the tetralone by GC or HPLC.
-
Cool the reaction to 60 °C and carefully pour it onto 4 L of ice water with vigorous stirring.
-
Extract the product with ethyl acetate (3 x 750 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution until neutral, then wash with brine.
-
Dry over anhydrous sodium sulfate and concentrate under vacuum. The crude product can be purified by vacuum distillation or recrystallization from ethanol.
-
Step 3: Synthesis of 7-methoxy-3,4-dihydronaphthalen-1(2H)-one oxime
-
Rationale: The formation of an oxime from a ketone is a straightforward condensation reaction.[8] Control of pH is important for achieving a good reaction rate.
-
Protocol:
-
Dissolve 7-methoxy-α-tetralone (176 g, 1.0 mol) in ethanol (1.5 L) in a 3 L flask.
-
Add a solution of hydroxylamine hydrochloride (104 g, 1.5 mol) and sodium acetate trihydrate (204 g, 1.5 mol) in water (500 mL).
-
Heat the mixture to reflux and stir for 4 hours.
-
IPC: Monitor the reaction by TLC/HPLC.
-
Cool the reaction mixture in an ice bath. The oxime product will precipitate.
-
Filter the solid, wash with cold 50% aqueous ethanol (500 mL), and then with cold water (1 L).
-
Dry the product under vacuum at 40 °C.
-
Step 4: Beckmann Rearrangement to 7-methoxy-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one
-
Rationale: This is the key ring-expansion step. The migrating group is the one that is anti-periplanar to the leaving group on the oxime nitrogen.[3][4] For ketoximes of tetralones, this stereochemistry dictates the migration of the aryl-alkyl bond, leading to the desired 2-benzazepinone structure. PPA is again a suitable medium for this transformation at scale.
Caption: Simplified mechanism of the Beckmann Rearrangement.
-
Protocol:
-
In a 3 L flask, heat polyphosphoric acid (1.2 kg) to 100 °C with mechanical stirring.
-
Add the oxime from Step 3 (191 g, 1.0 mol) in portions over 30 minutes, ensuring the temperature does not exceed 130 °C.
-
After the addition is complete, stir the mixture at 120-125 °C for 1 hour.
-
IPC: Monitor the disappearance of the oxime by HPLC.
-
Cool the reaction to 80 °C and pour it carefully onto 4 L of ice water with vigorous stirring.
-
The solid product precipitates. Stir for 1 hour, then filter.
-
Wash the crude product thoroughly with water until the washings are neutral.
-
Recrystallize the product from ethanol to afford the pure lactam.
-
Step 5: Demethylation to this compound
-
Rationale: Cleavage of the aryl methyl ether is required to reveal the final hydroxyl group. While boron tribromide (BBr₃) is highly effective, it is also highly toxic and corrosive. For larger scale operations, using 48% aqueous hydrobromic acid is a common and safer alternative, although it may require higher temperatures and longer reaction times.
-
Protocol:
-
To a 2 L flask fitted with a reflux condenser, add the methoxy-lactam from Step 4 (191 g, 1.0 mol) and 48% aqueous hydrobromic acid (1 L).
-
Heat the mixture to reflux (approx. 125 °C) and maintain for 8-12 hours.
-
IPC: Monitor the reaction by HPLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature, then further in an ice bath.
-
Slowly neutralize the mixture by adding solid sodium bicarbonate or a saturated aqueous solution until the pH is ~7-8. Be cautious of CO₂ evolution.
-
The product will precipitate. Filter the solid, wash with cold water (2 x 500 mL).
-
Dry the solid under vacuum. If further purification is needed, it can be recrystallized from an appropriate solvent like water or an ethanol/water mixture.
-
Data Summary and Characterization
The following table summarizes the expected outcomes and analytical data for each step of the synthesis.
| Step | Product Name | Molecular Weight ( g/mol ) | Expected Yield (%) | Purity (HPLC) | Key Analytical Data (Expected) |
| 1 | 4-(3-Methoxyphenyl)-4-oxobutanoic acid | 208.21 | 85-90 | >98% | ¹H NMR shows aromatic protons, two methylene triplets, and a carboxylic acid singlet. |
| 2 | 7-methoxy-α-tetralone | 176.21 | 80-88 | >99% | ¹H NMR shows characteristic aromatic splitting, methoxy singlet, and three methylene signals. |
| 3 | 7-methoxy-α-tetralone oxime | 191.23 | 90-95 | >99% | IR shows disappearance of C=O stretch and appearance of O-H and C=N stretches. |
| 4 | 7-methoxy-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one | 191.23 | 75-85 | >98% | IR shows characteristic amide C=O stretch (~1660 cm⁻¹) and N-H stretch. |
| 5 | This compound | 177.20 | 85-92 | >99.5% | ¹H NMR shows disappearance of methoxy singlet; MS confirms mass change. |
Scale-Up Considerations and Troubleshooting
| Potential Issue | Probable Cause(s) | Recommended Solution(s) |
| Low Yield in Step 1 (Acylation) | Inactive AlCl₃ (moisture exposure); Insufficient reaction time; Poor temperature control. | Use fresh, anhydrous AlCl₃; Ensure reaction runs to completion via IPC; Maintain temperature <10 °C during addition to prevent side reactions. |
| Incomplete Cyclization in Step 2 | Insufficient PPA; PPA not hot enough; Reaction time too short. | Use a sufficient excess of PPA (e.g., 10x by weight); Ensure temperature is maintained at 90-95 °C; Extend reaction time and monitor by IPC. |
| Low Yield in Step 4 (Beckmann) | PPA temperature too low or too high; Oxime not fully dry. | Maintain a strict temperature window of 120-125 °C. Overheating can cause decomposition. Ensure starting oxime is anhydrous. |
| Formation of Beckmann Fragmentation Products | Substrate structure; Harsh reaction conditions. | While unlikely for this substrate, fragmentation can compete.[4] Ensure temperature control is precise. Using milder reagents (e.g., TsCl, pyridine) is an option but may complicate workup at scale. |
| Incomplete Demethylation in Step 5 | Insufficient HBr; Reaction time too short. | Use a larger excess of 48% HBr; Increase reflux time and monitor closely with HPLC to ensure complete conversion before workup. |
Conclusion
The synthetic pathway detailed in this application note provides a reliable and scalable method for the production of this compound. By leveraging a robust Friedel-Crafts/Beckmann rearrangement sequence and utilizing cost-effective reagents, this protocol is well-suited for researchers and drug development professionals requiring access to this valuable heterocyclic scaffold. The inclusion of detailed procedural steps, process controls, and troubleshooting advice ensures that the synthesis can be implemented efficiently and safely on a larger scale.
References
- 1. Recent Advances in the Development of Catalytic Methods that Construct Medium-ring Lactams, Partially Saturated Benzazepines and their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and pharmacological characterization of some benzazepinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 5. Concise synthesis of 2-benzazepine derivatives and their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Structure-Affinity Relationships of 2,3,4,5-Tetrahydro-1 H-3-benzazepine and 6,7,8,9-Tetrahydro-5 H-benzo[7]annulen-7-amine Analogues and the Discovery of a Radiofluorinated 2,3,4,5-Tetrahydro-1 H-3-benzazepine Congener for Imaging GluN2B Subunit-Containing N-Methyl-d-aspartate Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-hydroxy-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one
Welcome to the technical support center for the synthesis of 7-hydroxy-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges in this multi-step synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) based on established chemical principles and field-proven insights.
Introduction: A Plausible Synthetic Route
The synthesis of this compound typically proceeds through a three-step sequence starting from 7-methoxy-α-tetralone. This route involves:
-
Oximation of the tetralone to form the corresponding oxime.
-
Beckmann Rearrangement of the oxime to yield the 7-methoxy-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one lactam.
-
Demethylation of the methoxy group to afford the final 7-hydroxy product.
This guide is structured to address potential issues at each of these critical stages.
Caption: Synthetic workflow for this compound.
Part 1: Troubleshooting Guide
This section addresses specific problems you might encounter during the synthesis.
Oximation of 7-methoxy-α-tetralone
Q1: My oximation reaction is incomplete, and I observe significant amounts of starting material (7-methoxy-α-tetralone) even after prolonged reaction times. What could be the issue?
A1: Incomplete oximation can stem from several factors related to reaction equilibrium and reagent activity.
-
Causality: Oximation is a reversible reaction. The removal of water or the use of a slight excess of hydroxylamine can drive the equilibrium towards the product. The pH of the reaction is also critical; it should be weakly acidic to facilitate protonation of the carbonyl oxygen without deactivating the hydroxylamine nucleophile.
-
Troubleshooting Steps:
-
pH Adjustment: Ensure the reaction medium is buffered to a pH of 4-5. Sodium acetate is commonly used as a base to neutralize the HCl from hydroxylamine hydrochloride, creating an optimal pH.
-
Reagent Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of hydroxylamine hydrochloride to shift the equilibrium.
-
Solvent: A protic solvent like ethanol or a mixture of ethanol and water is typically effective. Ensure your starting material is fully dissolved.
-
Temperature: Gently heating the reaction mixture (e.g., to 50-70 °C) can increase the reaction rate, but excessive heat can lead to side reactions.
-
Q2: I am observing the formation of multiple spots on my TLC plate during the oximation reaction. What are these byproducts?
A2: The primary byproducts in oximation are often related to the presence of geometric isomers of the oxime.
-
Causality: Ketoximes can exist as (E)- and (Z)-isomers. While often one isomer is thermodynamically favored, it's possible to form a mixture, which may appear as distinct spots on TLC.
-
Troubleshooting Steps:
-
Characterization: Use 1H NMR to confirm the presence of oxime isomers. The signals for the protons alpha to the C=N bond will differ for each isomer.
-
Impact on Next Step: For the subsequent Beckmann rearrangement, the stereochemistry of the oxime is crucial as the group anti-periplanar to the hydroxyl group migrates.[1] A mixture of isomers can lead to a mixture of lactam regioisomers. It is often possible to proceed with the mixture and separate the desired lactam isomer after the rearrangement.
-
Beckmann Rearrangement
Q3: My Beckmann rearrangement is giving a low yield of the desired 7-methoxy-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one and a significant amount of an isomeric byproduct.
A3: The regioselectivity of the Beckmann rearrangement is a common challenge and is dictated by the stereochemistry of the oxime and the reaction conditions.[1][2]
-
Causality: The Beckmann rearrangement involves the migration of the group anti to the hydroxyl group of the oxime. If a mixture of (E)- and (Z)-oximes is used, two different lactams will be formed. For 7-methoxy-α-tetralone oxime, migration of the aryl group leads to the desired 2-benzazepin-1-one, while migration of the alkyl group results in the isomeric 1-benzazepin-2-one.
-
Troubleshooting Steps:
-
Catalyst Choice: Polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in methanesulfonic acid) often favor the migration of the aryl group, leading to the desired product. A study on a similar substrate showed that using ZnCl₂ with an oxime sulfonate ester can provide excellent regioselectivity.[3]
-
Reaction Temperature: Higher temperatures can sometimes lead to isomerization of the oxime before rearrangement, resulting in a mixture of products. Running the reaction at the lowest effective temperature is advisable.
-
Purification: The two lactam isomers often have different polarities and can usually be separated by column chromatography on silica gel.
-
| Catalyst/Reagent | Typical Conditions | Expected Outcome for Regioselectivity |
| Polyphosphoric Acid (PPA) | 80-120 °C | Generally favors aryl migration. |
| Eaton's Reagent | Room Temperature to 60 °C | Strong acid, can promote aryl migration. |
| Sulfuric Acid | 0-25 °C | Can lead to mixtures and side reactions.[1] |
| ZnCl₂ on Oxime Sulfonate | Mild conditions | Reported to give high regioselectivity for aryl migration.[3] |
Q4: I am observing the formation of a nitrile byproduct and other degradation products in my Beckmann rearrangement.
A4: This is likely due to a competing reaction known as the Beckmann fragmentation.
-
Causality: Beckmann fragmentation occurs when the migrating group can form a stable carbocation.[1][4] While less common with this specific substrate, harsh reaction conditions (very strong acids, high temperatures) can promote fragmentation pathways.
-
Troubleshooting Steps:
-
Milder Conditions: Opt for milder reagents like tosyl chloride in pyridine, or cyanuric chloride in DMF, which can promote the rearrangement under less acidic conditions.[5]
-
Temperature Control: Strictly control the reaction temperature to avoid overheating.
-
Anhydrous Conditions: Ensure your reaction is carried out under anhydrous conditions, as water can sometimes interfere with the reaction and lead to hydrolysis of intermediates.
-
Demethylation
Q5: The demethylation of my 7-methoxy-lactam with BBr₃ is giving a low yield of the desired 7-hydroxy product.
A5: Demethylation of aryl methyl ethers with boron tribromide is generally efficient but can be problematic if not performed correctly.
-
Causality: BBr₃ is a strong Lewis acid and is highly reactive towards moisture. Incomplete reaction can be due to insufficient reagent or deactivation of the BBr₃. Low yields can also result from complex formation with the product or degradation under harsh work-up conditions.
-
Troubleshooting Steps:
-
Reagent Quality and Stoichiometry: Use a fresh, high-quality solution of BBr₃. A slight excess (1.5-3.0 equivalents) is often necessary to ensure complete reaction.
-
Anhydrous Conditions: The reaction must be performed under a strictly inert atmosphere (e.g., argon or nitrogen) in an anhydrous solvent (typically dichloromethane).
-
Temperature: The reaction is usually started at a low temperature (e.g., -78 °C or 0 °C) and then allowed to warm to room temperature. This helps to control the initial exothermic reaction.
-
Work-up: Quench the reaction carefully by slowly adding it to a cold solution of methanol or water. A basic work-up may be required to liberate the product from boron complexes.
-
Q6: I am concerned about the harshness of BBr₃. Are there alternative methods for demethylation?
A6: Yes, several other methods can be employed for the cleavage of aryl methyl ethers, although BBr₃ is often the most reliable.[6][7]
-
Alternative Reagents:
-
HBr in Acetic Acid: A classic method, but can require high temperatures.
-
Thiolates: Sodium or potassium ethanethiolate in a polar aprotic solvent like DMF can effect demethylation via an SₙAr mechanism.
-
Iodotrimethylsilane (TMSI): Generated in situ from chlorotrimethylsilane and sodium iodide, this can be an effective and milder alternative.
-
Part 2: Frequently Asked Questions (FAQs)
Q: What is the best protecting group for the phenol if I want to perform other modifications on the molecule?
A: The choice of protecting group depends on the intended subsequent reactions.[8]
-
Methyl Ether (Me): Robust and stable to a wide range of conditions, but requires harsh conditions for removal (e.g., BBr₃).[6]
-
Benzyl Ether (Bn): Stable to most non-reductive conditions and can be removed by catalytic hydrogenation (e.g., H₂/Pd-C), which is a mild method.
-
Silyl Ethers (e.g., TBDMS, TIPS): These are labile to acid and fluoride sources (e.g., TBAF). They are generally not stable to the acidic conditions of the Beckmann rearrangement.
-
p-Methoxybenzyl Ether (PMB): Can be removed oxidatively with DDQ, providing an orthogonal deprotection strategy to acid- or base-labile groups.[9][10]
Q: How can I best purify the final product, this compound?
A: The final product is a polar, phenolic compound.
-
Column Chromatography: Silica gel chromatography is the most common method. A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity is typically effective.
-
Recrystallization: If a high degree of purity is achieved after chromatography, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane or methanol/water) can be used to obtain crystalline material.
-
Acid-Base Extraction: The phenolic nature of the product allows for purification via acid-base extraction. The crude product can be dissolved in an organic solvent and washed with a weak aqueous base (e.g., sodium bicarbonate) to remove acidic impurities. Then, the product can be extracted into a stronger aqueous base (e.g., 1M NaOH), the aqueous layer washed with an organic solvent to remove neutral impurities, and the product re-protonated by acidification and extracted back into an organic solvent.
Caption: General purification workflow for the final product.
References
- 1. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. Protecting group - Wikipedia [en.wikipedia.org]
- 5. audreyli.com [audreyli.com]
- 6. uwindsor.ca [uwindsor.ca]
- 7. Alcohol or phenol synthesis by ether cleavage [organic-chemistry.org]
- 8. learninglink.oup.com [learninglink.oup.com]
- 9. ON THE SELECTIVITY OF DEPROTECTION OF BENZYL, MPM (4-METHOXYBENZYL)AND DMPM (3,4-DIMETHOXYBENZYL) PROTECTING GROUPS FOR HYDROXY FUNCTIONS - Lookchem [lookchem.com]
- 10. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for the Synthesis of Benzazepinone Derivatives
Welcome to the technical support center for the synthesis of benzazepinone derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges encountered during the synthesis of these important heterocyclic compounds. As Senior Application Scientists, we aim to provide not just protocols, but the reasoning behind them to empower your research.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for synthesizing the benzazepinone core?
A1: The synthesis of the benzazepinone scaffold, a privileged structure in medicinal chemistry, can be achieved through various synthetic routes.[1] Key strategies include:
-
Beckmann Rearrangement: This classic reaction transforms an oxime into an amide and is a widely used industrial method for producing lactams.[1][2][3][4][5] It is particularly useful for synthesizing cyclic amides, which form the core of many benzazepinone derivatives.[4]
-
Schmidt Reaction: This reaction involves the reaction of an azide with a carbonyl compound, such as a ketone or carboxylic acid, under acidic conditions to yield an amide or amine.[6][7][8] It has been successfully applied to the synthesis of novel tetrahydro-benzo[1][6]diazepin-5-ones.[9][10]
-
Bischler-Napieralski Reaction: This intramolecular electrophilic aromatic substitution allows for the cyclization of β-arylethylamides to form dihydroisoquinolines, which can be precursors to certain benzazepinone structures.[11][12][13][14]
-
Palladium-Catalyzed Reactions: Modern cross-coupling strategies, such as the Buchwald-Hartwig amination, offer versatile methods for constructing the benzazepinone ring system.[15]
-
Multi-component Reactions: These reactions allow for the construction of complex benzazepinone derivatives in a single step from multiple starting materials, offering efficiency and high atom economy.[16][17]
-
Intramolecular Friedel-Crafts Reaction: This method can be used for the cyclization of suitable precursors to form the benzazepine ring.[18]
Q2: How do I choose the appropriate synthetic strategy for my target benzazepinone derivative?
A2: The choice of synthetic strategy depends on several factors:
-
Substitution Pattern: The desired substitution on both the aromatic ring and the azepine ring will dictate the most suitable starting materials and reaction type. For example, the Bischler-Napieralski reaction is most effective with electron-rich aromatic rings.[12][13]
-
Functional Group Tolerance: Consider the compatibility of functional groups on your starting materials with the reaction conditions. Some reactions, like the classical Beckmann rearrangement, use harsh acidic conditions that may not be suitable for sensitive substrates.[1]
-
Stereochemistry: If your target molecule contains stereocenters, you will need to choose a method that allows for stereocontrol, such as an asymmetric catalytic reaction.
-
Availability of Starting Materials: The accessibility and cost of the necessary starting materials are practical considerations.
Q3: What are the key parameters to control for a successful benzazepinone synthesis?
A3: Generally, the key parameters to optimize for any chemical reaction apply here:
-
Temperature: Reaction temperature can significantly impact reaction rate, yield, and selectivity.
-
Solvent: The choice of solvent can influence reactant solubility, reaction kinetics, and the stability of intermediates.
-
Catalyst: The selection and loading of the catalyst are often critical for achieving high efficiency and selectivity.
-
Reaction Time: Monitoring the reaction progress is essential to determine the optimal reaction time to maximize product formation and minimize side product formation.
-
Purity of Reagents: Using high-purity starting materials and reagents is crucial to avoid side reactions and catalyst poisoning.[19][20]
Troubleshooting Guides
This section addresses specific issues that you may encounter during the synthesis of benzazepinone derivatives.
Problem 1: Low or No Product Yield
| Possible Cause | Troubleshooting Steps & Explanation |
| Incorrect Reaction Conditions | 1. Verify Temperature: Ensure the reaction is being conducted at the optimal temperature as reported in the literature for similar substrates. Some reactions are highly temperature-sensitive. For instance, traditional Ullmann condensations often require high temperatures (in excess of 210 °C), while modern methods with soluble copper catalysts can proceed at lower temperatures.[21][22] 2. Check Solvent: The solvent should be anhydrous and of appropriate polarity. For moisture-sensitive reactions, ensure proper drying techniques are used. In some cases, like the Bischler-Napieralski reaction, using a nitrile solvent can minimize the formation of styrene side products.[13] 3. Optimize Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine if the reaction has gone to completion or if it has stalled.[19][20] |
| Poor Quality of Starting Materials or Reagents | 1. Purify Starting Materials: Impurities in starting materials can lead to side reactions or inhibit the catalyst. Purify starting materials by recrystallization, distillation, or chromatography.[20] 2. Use Fresh Reagents: Reagents, especially catalysts and bases, can degrade over time. Use freshly opened or properly stored reagents. For example, in palladium-catalyzed reactions, the quality of the palladium source and ligands is critical. |
| Catalyst Inactivity | 1. Catalyst Activation: Some catalysts require activation before use. For example, in the Ullmann reaction, "activated" copper powder can improve reaction efficiency.[22] 2. Catalyst Loading: The catalyst loading may need to be optimized. Start with the literature-recommended amount and screen higher or lower loadings. 3. Catalyst Poisoning: Impurities in the starting materials or solvent can poison the catalyst. Ensure all components of the reaction are pure.[19] |
| Unstable Intermediates or Product | 1. Modify Work-up Procedure: The product may be unstable to the work-up conditions (e.g., acidic or basic washes).[23] Test the stability of your product under the work-up conditions on a small scale. 2. Isolate Under Inert Atmosphere: If the product is sensitive to air or moisture, perform the work-up and isolation under an inert atmosphere. |
Problem 2: Formation of Multiple Products or Low Selectivity
| Possible Cause | Troubleshooting Steps & Explanation |
| Lack of Regioselectivity | 1. Modify Directing Groups: In reactions like the Bischler-Napieralski reaction, the position of electron-donating groups on the aromatic ring directs the cyclization.[13] Modifying these groups can improve regioselectivity. 2. Change the Catalyst or Ligand: In palladium-catalyzed reactions, the choice of ligand can significantly influence the regioselectivity of the C-N bond formation. |
| Formation of Stereoisomers | 1. Use a Chiral Catalyst: For the synthesis of chiral benzazepinones, employ a chiral catalyst or a chiral auxiliary to induce stereoselectivity. 2. Optimize Reaction Temperature: Lowering the reaction temperature can sometimes improve stereoselectivity by increasing the energy difference between the transition states leading to the different stereoisomers.[19] |
| Competing Side Reactions | 1. Beckmann Fragmentation: In the Beckmann rearrangement, fragmentation of the oxime can compete with the desired rearrangement.[5] Careful selection of the promoting reagent and solvent can favor the rearrangement. 2. Retro-Ritter Reaction: In the Bischler-Napieralski reaction, a retro-Ritter reaction can lead to the formation of styrene derivatives.[13] Using nitrile solvents can help to suppress this side reaction.[13] |
Problem 3: Difficulty with Product Purification
| Possible Cause | Troubleshooting Steps & Explanation |
| Product is an Oil | 1. Induce Crystallization: Try to induce crystallization by scratching the flask with a glass rod, adding a seed crystal, or cooling the solution. 2. Alternative Purification: If crystallization is not possible, purify the oil using column chromatography. |
| Product is Water-Soluble | 1. Check the Aqueous Layer: Your product may have partitioned into the aqueous layer during work-up.[23][24] Analyze the aqueous layer by TLC or LC-MS. If the product is present, perform a continuous extraction or use a different extraction solvent. |
| Product is Stuck on Filtration Media | 1. Elute with a Stronger Solvent: If you used a filtration step (e.g., celite), your product might be adsorbed onto the solid.[24] Try washing the filtration media with a more polar solvent to recover the product. |
| Formation of Emulsions during Work-up | 1. Add Brine: Adding a saturated solution of sodium chloride (brine) can help to break up emulsions by increasing the ionic strength of the aqueous layer. 2. Centrifugation: For persistent emulsions, centrifugation can be an effective method for separating the layers. |
Experimental Protocols & Data
Table 1: Comparison of Common Conditions for Benzazepinone Synthesis
| Reaction | Typical Catalyst/Reagent | Solvent | Temperature (°C) | Key Considerations |
| Beckmann Rearrangement | H₂SO₄, PPA, TsCl[4][5] | Acetic Acid, Toluene | 80-120 | Can be harsh; stereospecific migration of the group anti to the leaving group.[5] |
| Schmidt Reaction | NaN₃/H₂SO₄[9] | Dichloromethane, Chloroform | 0 - RT | Use of hazardous hydrazoic acid; regioselectivity depends on migratory aptitude of substituents.[6] |
| Bischler-Napieralski | POCl₃, P₂O₅[12][14] | Toluene, Acetonitrile | Reflux | Favored by electron-donating groups on the aromatic ring.[12][13] |
| Ullmann Condensation | CuI, Ligands (e.g., phenanthroline)[21] | DMF, NMP | 100 - >210 | High temperatures often required for traditional methods; ligand choice is crucial for modern protocols.[21] |
| Pd-Catalyzed Amination | Pd(OAc)₂, Ligands (e.g., PPh₂Cy)[15] | Toluene, Xylenes | 100-135 | Broad substrate scope and functional group tolerance. |
General Protocol for a Bischler-Napieralski Reaction
This protocol is a general guideline and may require optimization for your specific substrate.
-
Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the β-arylethylamide substrate (1.0 equiv).
-
Solvent and Reagent Addition: Add anhydrous dichloromethane (DCM) or another suitable solvent. Add phosphorus oxychloride (POCl₃) (2-5 equiv) dropwise at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully quench by pouring it onto crushed ice.
-
Extraction: Neutralize the mixture with a suitable base (e.g., NaHCO₃ solution) and extract the product with an organic solvent (e.g., DCM or ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[12]
Visualizing Reaction Mechanisms and Workflows
Beckmann Rearrangement Mechanism
References
- 1. Recent Advances in the Development of Catalytic Methods that Construct Medium-ring Lactams, Partially Saturated Benzazepines and their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 6. grokipedia.com [grokipedia.com]
- 7. Schmidt reaction - Wikipedia [en.wikipedia.org]
- 8. Schmidt Reaction [organic-chemistry.org]
- 9. A Schmidt rearrangement-mediated synthesis of novel tetrahydro-benzo[1,4]diazepin-5-ones as potential anticancer and antiprotozoal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of racemic 6,7,8,9-tetrahydro-3-hydroxy-1H-1-benzazepine-2,5-diones as antagonists of N-methyl-d-aspartate (NMDA) and alpha-amino-3-hydroxy-5-methylisoxazole-4-propionic acid (AMPA) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. grokipedia.com [grokipedia.com]
- 12. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 13. jk-sci.com [jk-sci.com]
- 14. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 15. Palladium-Catalyzed Benzodiazepines Synthesis | MDPI [mdpi.com]
- 16. Production of benzazepine derivatives via four-component reaction of isatins: study of antioxidant activity - ProQuest [proquest.com]
- 17. researchgate.net [researchgate.net]
- 18. Concise synthesis of 2-benzazepine derivatives and their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 22. Ullmann Reaction | Thermo Fisher Scientific - TW [thermofisher.com]
- 23. How To [chem.rochester.edu]
- 24. Troubleshooting [chem.rochester.edu]
Technical Support Center: Solubility Solutions for 7-hydroxy-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one
Welcome to the technical support resource for 7-hydroxy-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome solubility challenges encountered during experimentation with this compound in various buffer systems. Our approach is rooted in foundational physicochemical principles to provide you with logical, actionable troubleshooting strategies.
Understanding the Molecule: A Chemist's Perspective
Before diving into troubleshooting, let's analyze the structure of this compound. The molecule possesses two key functional groups that dictate its solubility behavior:
-
A Phenolic Hydroxyl (-OH) Group: This group is weakly acidic. At pH values above its pKa, the hydroxyl group will deprotonate to form a more soluble phenolate anion. Conversely, at pH values below its pKa, it will remain in its neutral, less soluble form. The solubility of compounds with basic anions generally increases as the pH decreases (acidity increases)[1].
-
A Lactam (cyclic amide): This group is polar and can participate in hydrogen bonding, contributing to some degree of aqueous solubility.
The interplay between the hydrophobic benzazepine core and these polar functional groups results in a compound that is likely to be poorly soluble in neutral aqueous solutions. Our strategy will therefore revolve around manipulating the solution environment to favor the more soluble, ionized form of the molecule.
Frequently Asked Questions (FAQs)
Here we address the most common initial hurdles researchers face.
Q1: My compound won't dissolve in standard phosphate-buffered saline (PBS) at pH 7.4. What is the first thing I should try?
A1: This is a very common issue. Given the phenolic hydroxyl group, the compound's solubility is highly pH-dependent[2][3][4]. At pH 7.4, the phenol is likely protonated and in its less soluble neutral form. The first and simplest step is to increase the pH of your buffer. By shifting the pH to a more alkaline value (e.g., pH 8.5-9.5), you will deprotonate the phenolic group, forming the much more water-soluble phenolate salt.
Initial Action: Prepare your stock solution in a small amount of 0.1 M NaOH and then dilute it into your desired buffer. Alternatively, directly test the solubility in buffers with a higher pH, such as borate or carbonate buffers.
Q2: I need to work at a physiological pH (7.4). After dissolving my compound at a high pH, it precipitates when I dilute it into my pH 7.4 assay buffer. How can I prevent this?
A2: This phenomenon, known as "fall-out" or precipitation, occurs because you are shifting the equilibrium back towards the less soluble, protonated form of the compound. To maintain solubility at or near physiological pH, you will need to employ a formulation strategy. The most common and effective approaches are the use of co-solvents or cyclodextrins.
-
Co-solvents: These are water-miscible organic solvents that reduce the overall polarity of the aqueous environment, making it more favorable for hydrophobic molecules to dissolve[5][6][7].
-
Cyclodextrins: These are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate the poorly soluble drug molecule, forming an inclusion complex that is itself water-soluble[8][9][10].
Q3: What are the best starting co-solvents to try, and at what concentration?
A3: For in vitro experimental use, the most common and well-tolerated co-solvents are Dimethyl Sulfoxide (DMSO), Ethanol, and Polyethylene Glycol 400 (PEG 400).
Initial Action: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. Then, dilute this stock into your aqueous buffer. It is critical to keep the final concentration of the co-solvent as low as possible (typically <1%, and ideally <0.1%) to avoid artifacts in biological assays. Weakly acidic or basic drugs are often more soluble in a mixture of solvents than in a single solvent[11].
Troubleshooting Guide: A Step-by-Step Approach to Solubility Enhancement
If the initial FAQ suggestions are insufficient, a more systematic approach is required. This guide provides a logical workflow for identifying an optimal solubilization strategy.
Workflow for Solubility Optimization
Caption: A decision-tree workflow for systematically addressing solubility issues.
Experimental Protocols
Protocol 1: pH-Dependent Solubility Screening
Objective: To determine the aqueous solubility of the compound as a function of pH.
Materials:
-
This compound
-
Buffer solutions: MES (pH 6.5), Phosphate (pH 7.5), Borate (pH 8.5), Carbonate-Bicarbonate (pH 9.5)
-
Vortex mixer, orbital shaker
-
Centrifuge
-
HPLC or UV-Vis Spectrophotometer
Procedure:
-
Add an excess amount of the solid compound to separate vials, each containing one of the buffer solutions.
-
Cap the vials and vortex vigorously for 1 minute.
-
Place the vials on an orbital shaker at room temperature for 24 hours to ensure equilibrium is reached.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining particulates.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC with a standard curve).
-
Plot solubility (mg/mL or µM) versus buffer pH.
Data Interpretation:
| Buffer System | pH | Expected Solubility Trend | Rationale |
| MES | 6.5 | Low | Phenol is fully protonated (neutral form). |
| Phosphate | 7.5 | Low to Moderate | Near the pKa, a mix of neutral and ionized forms exists. |
| Borate | 8.5 | Moderate to High | A significant portion of the phenol is deprotonated. |
| Carbonate | 9.5 | High | The majority of the phenol is in the soluble anionic form. |
Protocol 2: Cyclodextrin Complexation (Kneading Method)
Objective: To prepare a drug-cyclodextrin inclusion complex to enhance aqueous solubility.[8]
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
Mortar and pestle
-
Deionized water
-
Vacuum oven
Procedure:
-
Weigh out the compound and the cyclodextrin in a specific molar ratio (start with 1:1 and 1:2 drug-to-CD ratios).
-
Place the cyclodextrin in the mortar and add a small amount of water to form a thick, uniform paste.
-
Gradually add the powdered compound to the paste.
-
Knead the mixture thoroughly with the pestle for 30-45 minutes.
-
Dry the resulting solid paste in a vacuum oven at 40°C until a constant weight is achieved.
-
Grind the dried complex into a fine powder.
-
Test the solubility of this powder in your target aqueous buffer by preparing a saturated solution and quantifying the concentration as described in Protocol 1.
Rationale for Choices:
-
HP-β-CD and SBE-β-CD: These are modified cyclodextrins with significantly higher aqueous solubility and lower toxicity compared to native β-cyclodextrin, making them ideal for pharmaceutical applications.[12]
-
Kneading Method: This is a simple, economical, and solvent-free method for preparing inclusion complexes, making it an excellent starting point for laboratory-scale preparations.[8][13]
Final Considerations
-
Assay Interference: Always run controls to ensure that your chosen solubilization method (high pH, co-solvents, or cyclodextrins) does not interfere with your experimental assay's readout or biological activity.
-
Stability: After solubilization, assess the chemical stability of your compound in the chosen formulation over the time course of your experiment. Phenolic compounds can be susceptible to oxidation, especially at higher pH.
-
Advanced Techniques: If these methods fail, more advanced formulation strategies such as the use of surfactants, solid dispersions, or nanosuspensions may be required, often in consultation with a formulation specialist.[14][15][16]
References
- 1. The Effect of pH on Solubility - Chemistry Steps [general.chemistrysteps.com]
- 2. fiveable.me [fiveable.me]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. How does pH affect solubility? - askIITians [askiitians.com]
- 5. Co-solvent: Significance and symbolism [wisdomlib.org]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Cosolvent - Wikipedia [en.wikipedia.org]
- 8. humapub.com [humapub.com]
- 9. touroscholar.touro.edu [touroscholar.touro.edu]
- 10. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. wjbphs.com [wjbphs.com]
- 12. mdpi.com [mdpi.com]
- 13. eijppr.com [eijppr.com]
- 14. Solubility enhancement strategies for poorly water-soluble drugs in solid dispersions: a review [wisdomlib.org]
- 15. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 16. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
stability analysis of 7-hydroxy-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one under experimental conditions
Technical Support Center: Stability Analysis of 7-hydroxy-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one
Welcome to the technical support resource for the stability analysis of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of ensuring the stability and integrity of this molecule throughout its lifecycle. Here, we provide field-proven insights, troubleshooting guides, and detailed protocols to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical liabilities of this compound that I should be concerned about during stability studies?
A1: The structure of this molecule contains two primary functional groups susceptible to degradation: a phenolic hydroxyl group and a cyclic amide (lactam) .
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Phenolic Hydroxyl Group: This group is highly susceptible to oxidation . This can occur in the presence of atmospheric oxygen, metal ions, or oxidizing agents, often leading to the formation of colored quinone-type structures or other oxidative degradation products.[1] This is a common degradation pathway for phenolic compounds.[2]
-
Lactam Ring: The amide bond within the seven-membered lactam ring is prone to hydrolysis . This reaction is typically catalyzed by acidic or basic conditions, resulting in the opening of the ring to form an amino acid derivative.[3]
Q2: What are the ideal storage conditions for this compound to ensure long-term stability?
A2: To minimize degradation, the compound should be stored under conditions that protect it from light, oxygen, and moisture. We recommend storing the solid material in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), at refrigerated temperatures (2-8 °C), and protected from light by using amber vials or storing it in the dark.
Q3: I am developing a stability-indicating analytical method. Which technique is most suitable?
A3: A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV or mass spectrometric (MS) detection is the industry standard and most effective technique.[4][5] This method allows for the separation of the parent compound from its potential degradation products, ensuring that the assay is specific and stability-indicating. A C18 column is a common starting point, with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.[4][5]
Q4: How do I properly design a forced degradation study for this molecule?
A4: Forced degradation, or stress testing, is crucial for understanding degradation pathways and developing a stability-indicating method.[6][7][8] The study should expose the compound to conditions more severe than accelerated stability testing. Key conditions to test include:
-
Acid Hydrolysis: 0.1 N HCl at 60 °C
-
Base Hydrolysis: 0.1 N NaOH at 60 °C
-
Oxidation: 3% H₂O₂ at room temperature
-
Thermal Stress: Solid-state sample at 80-100 °C
-
Photostability: Exposing the solid or solution to UV and visible light as per ICH Q1B guidelines.
The goal is to achieve 5-20% degradation to ensure that the analytical method can detect and resolve the resulting degradants.[9]
Troubleshooting Guides
This section addresses specific issues you may encounter during your stability analysis.
Issue 1: Appearance of Unknown Peaks in HPLC Chromatogram During a Stability Study
You've run a sample from your stability chamber and observe new, unexpected peaks that were not present in your initial analysis.
Caption: Troubleshooting workflow for identifying the source of unknown peaks.
-
Cause A: Oxidative Degradation
-
Why it happens: The phenolic group is easily oxidized. This process can be accelerated by trace metals in your reagents or exposure to air. The result is often a complex mixture of degradation products.[1]
-
Solution:
-
Inert Environment: Prepare and store samples under an inert gas like nitrogen or argon.
-
Degas Solvents: Thoroughly degas all mobile phases and sample diluents.
-
Use Chelators: If metal-catalyzed oxidation is suspected, consider adding a small amount of a chelating agent like EDTA to your sample diluent.
-
Confirm with MS: Use LC-MS to identify the mass of the unknown peak. An increase in mass corresponding to the addition of one or more oxygen atoms is a strong indicator of oxidation.
-
-
-
Cause B: Hydrolytic Degradation
-
Why it happens: The lactam ring can be cleaved by water, a reaction that is significantly faster at non-neutral pH.[3] Acid catalysis protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic, while base catalysis involves the direct attack of a hydroxide ion.
-
Solution:
-
Control pH: Ensure that your sample diluent and mobile phases are buffered to a pH where the compound is most stable (typically near neutral, but this must be determined experimentally). The stability of compounds can be highly dependent on pH.[10][11]
-
Temperature Control: Hydrolysis rates are temperature-dependent. Avoid exposing solutions to high temperatures for extended periods.
-
Confirm with MS: The hydrolyzed product will have a mass increase of 18 Da (the mass of H₂O) compared to the parent compound.
-
-
Issue 2: Poor Peak Shape or Shifting Retention Times
Your chromatogram shows tailing peaks for the parent compound, or its retention time is inconsistent across injections.
-
Cause A: Secondary Interactions with HPLC Column
-
Why it happens: The phenolic hydroxyl group can interact with residual silanols on the silica-based C18 column, leading to peak tailing. It can also chelate with trace metals in the column frit or packing material.
-
Solution:
-
Mobile Phase pH: Adjust the pH of the mobile phase. For phenolic compounds, a slightly acidic mobile phase (e.g., pH 3-4 using formic or phosphoric acid) can suppress the ionization of the hydroxyl group and reduce tailing.
-
Use a High-Purity Column: Employ a modern, high-purity silica column with end-capping to minimize silanol interactions.
-
Add a Chelator: If metal chelation is suspected, adding a weak chelating agent to the mobile phase can sometimes improve peak shape.
-
-
-
Cause B: Analyte Adsorption
-
Why it happens: The compound may be adsorbing to components of your HPLC system (e.g., PEEK tubing, filters).
-
Solution: Passivate the HPLC system by flushing with a strong acid followed by a strong base (check manufacturer's recommendations) and then with the mobile phase.
-
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a standard procedure for stress testing this compound.
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Set Up Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 N HCl. Heat at 60 °C. Withdraw aliquots at 2, 4, 8, and 24 hours. Neutralize with an equivalent amount of 0.2 N NaOH before dilution and analysis.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 N NaOH. Keep at 60 °C. Withdraw aliquots at timed intervals. Neutralize with an equivalent amount of 0.2 N HCl.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂. Keep at room temperature, protected from light. Withdraw aliquots at timed intervals.
-
Thermal Degradation (Solution): Heat a solution of the compound at 60 °C and analyze at timed intervals.
-
Thermal Degradation (Solid): Place a known amount of solid compound in an oven at 100 °C for 48 hours. Dissolve and analyze.
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Photolytic Degradation: Expose a solution and solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. Analyze the samples alongside a control sample protected from light.[4]
-
-
Analysis: Dilute all stressed samples to a final concentration of approximately 10-20 µg/mL with the mobile phase and analyze by a validated stability-indicating HPLC method.
Protocol 2: Generic Stability-Indicating RP-HPLC Method
This method serves as a starting point for developing a validated assay.
-
Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-17 min: 90% B
-
17-18 min: 90% to 10% B
-
18-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 230 nm (or optimal wavelength determined by UV scan)
-
Injection Volume: 10 µL
Data Presentation & Visualization
Potential Degradation Pathways
Caption: Primary degradation pathways for the target molecule.
Summary of Forced Degradation Results (Hypothetical Data)
| Stress Condition | Duration | Temperature | % Degradation of Parent | Observations |
| 0.1 N HCl | 8 hours | 60 °C | 15.2% | One major degradant peak observed. |
| 0.1 N NaOH | 4 hours | 60 °C | 25.8% | Two major degradant peaks observed. |
| 3% H₂O₂ | 24 hours | Room Temp | 18.5% | Multiple minor degradants, slight yellowing of solution. |
| Thermal (Solid) | 48 hours | 100 °C | 3.1% | Minor degradation, no color change. |
| Photolytic (Solid) | 7 days | ICH Conditions | 8.9% | Slight discoloration of solid material. |
References
- 1. Isolation, identification, and synthesis of two oxidative degradation products of olanzapine (LY170053) in solid oral formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective spectrophotometric determination of phenolic beta-lactam antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jocpr.com [jocpr.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. pharmtech.com [pharmtech.com]
- 7. biomedres.us [biomedres.us]
- 8. longdom.org [longdom.org]
- 9. Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond [ouci.dntb.gov.ua]
- 10. Temperature and pH-Dependent Stability of Mitragyna Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Rapid pH-dependent equilibrium of 4H-benzo[f]imidazo[1,5-a][1,4]diazepine-3-carboxylate does not influence bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
identification and characterization of impurities in 7-hydroxy-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one
Technical Support Center: Impurity Profiling of 7-hydroxy-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one
Welcome to the technical support guide for the . This resource is designed for researchers, analytical scientists, and drug development professionals. It provides field-proven insights and troubleshooting strategies to navigate the complexities of impurity profiling for this specific active pharmaceutical ingredient (API). Our goal is to explain not just the "how," but the fundamental "why" behind each experimental choice, ensuring robust and compliant results.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources and types of impurities expected for this compound?
Impurities in any API are broadly classified by regulatory bodies like the International Council for Harmonisation (ICH).[1][2] For this specific molecule, you should anticipate impurities from three main sources:
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Organic Impurities: These are the most common and can include:
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Starting Materials & Intermediates: Unreacted precursors from the synthetic route. Their presence indicates an incomplete reaction or inefficient purification.
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By-products: Formed from side reactions during synthesis. The specific by-products will be highly dependent on the synthetic pathway employed.[1]
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Degradation Products: These arise from the decomposition of the API during manufacturing or storage.[1] Given the molecule's structure, which contains a lactam (a cyclic amide) and a phenolic hydroxyl group, it is susceptible to specific degradation pathways. The most probable degradation pathway is hydrolysis of the lactam ring, leading to a ring-opened amino acid derivative.[3][4] Oxidation of the phenolic group is another potential degradation route.
-
-
Inorganic Impurities: These result from the manufacturing process and can include reagents, ligands, catalysts, and residual metals.[1][5]
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Residual Solvents: Volatile organic compounds used during the synthesis or purification process.[2][5] Their control is guided by the ICH Q3C guidelines.
Q2: What are the regulatory thresholds I must adhere to for these impurities?
The management of impurities is governed by the ICH Q3A(R2) guideline for new drug substances.[6][7] The thresholds dictate the level at which an impurity must be reported, identified, and qualified. These thresholds are based on the maximum daily dose (MDD) of the drug.
| Threshold | MDD ≤ 2 g/day | MDD > 2 g/day | Purpose |
| Reporting | ≥ 0.05% | ≥ 0.03% | The level above which an impurity must be reported in a regulatory submission. |
| Identification | ≥ 0.10% or 1.0 mg/day (whichever is lower) | ≥ 0.05% | The level above which the structure of an impurity must be determined.[2] |
| Qualification | ≥ 0.15% or 1.0 mg/day (whichever is lower) | ≥ 0.05% | The level above which an impurity's biological safety must be established.[2] |
| Table 1: ICH Q3A(R2) Thresholds for Impurities in New Drug Substances. |
Q3: Why are forced degradation studies essential for this molecule?
Forced degradation (or stress testing) studies are a regulatory requirement and a cornerstone of drug development.[8][9] Their purpose is multifaceted:
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Identify Likely Degradants: By subjecting the API to harsh conditions (e.g., acid, base, oxidation, heat, light), you can generate potential degradation products that might form under normal storage conditions over time.[9][10] For this compound, this is crucial for predicting the formation of the hydrolyzed ring-opened product.
-
Develop Stability-Indicating Methods: A primary goal is to develop an analytical method (typically HPLC) that can separate the API from all potential impurities and degradants. A successful forced degradation study demonstrates the specificity of your method.[9]
-
Elucidate Degradation Pathways: The results provide insight into the chemical stability of the molecule, which helps in optimizing formulation, selecting packaging, and defining storage conditions.[9]
Q4: Which analytical techniques are considered the gold standard for this type of analysis?
A multi-technique approach is necessary for comprehensive impurity profiling.
-
High-Performance Liquid Chromatography (HPLC/UPLC): This is the workhorse for separating and quantifying impurities. A UV detector, particularly a Diode Array Detector (DAD), is essential for assessing peak purity.[5][11]
-
Mass Spectrometry (MS): When coupled with LC (LC-MS), it is the premier tool for impurity identification.[12] High-Resolution Mass Spectrometry (HRMS), using technologies like Time-of-Flight (TOF) or Orbitrap, provides accurate mass measurements, which are critical for determining the elemental composition of an unknown impurity.[11][13]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful technique for unequivocal structure elucidation of unknown impurities.[14][15] While less sensitive than MS, it provides detailed information about the molecule's carbon-hydrogen framework.[16] It is often used after an impurity has been isolated.
Troubleshooting Guide: Experimental Scenarios
Q: I see an unexpected peak in my HPLC chromatogram. What is my first step?
A: Do not assume it is an impurity without verification. Follow this systematic approach:
-
System Suitability Check: First, confirm that your chromatography system is performing correctly. Check the retention time, peak shape, and area of your main API peak against established standards.
-
Blank Injection: Analyze a blank (mobile phase or sample diluent) to rule out contamination from the solvent or carryover from a previous injection.
-
Peak Purity Analysis: If you are using a DAD, assess the peak purity of the unknown peak. This will tell you if the peak represents a single compound or multiple co-eluting species.
-
Preliminary Identification with LC-MS: The most efficient next step is to analyze the sample using LC-MS. The mass-to-charge ratio (m/z) of the unknown peak will provide its molecular weight, which is the first crucial piece of information for identification.[17]
Q: My LC-MS analysis provided a molecular weight for an unknown impurity, but its structure is not obvious. How do I proceed?
A: This is a common challenge. The molecular weight is just the beginning. The next steps involve gathering more structural data.
References
- 1. jpionline.org [jpionline.org]
- 2. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 3. pharmacy180.com [pharmacy180.com]
- 4. researchgate.net [researchgate.net]
- 5. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 6. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 7. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. biomedres.us [biomedres.us]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biomedres.us [biomedres.us]
- 11. jpharmsci.com [jpharmsci.com]
- 12. innovationaljournals.com [innovationaljournals.com]
- 13. kbibiopharma.com [kbibiopharma.com]
- 14. veeprho.com [veeprho.com]
- 15. toref-standards.com [toref-standards.com]
- 16. pharmachitchat.wordpress.com [pharmachitchat.wordpress.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 7-hydroxy-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one
An in-depth technical guide by a Senior Application Scientist.
Welcome to the technical support center for the synthesis of 7-hydroxy-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one. This guide is designed for researchers, chemists, and drug development professionals who are working with this important benzazepine scaffold. Here, we will explore the common synthetic routes, troubleshoot potential challenges, and provide detailed protocols to help you improve your experimental outcomes. Our focus is on providing not just procedures, but also the underlying chemical principles to empower you to make informed decisions in your work.
Overview of Synthetic Strategies
The synthesis of the this compound core, a lactam within a seven-membered ring, is most commonly and efficiently achieved through a ring expansion reaction of a corresponding six-membered ring precursor. The Beckmann rearrangement of a substituted tetralone oxime is the most prominent and industrially relevant method for this transformation.[1][2]
The general synthetic pathway is illustrated below:
Caption: General synthetic pathway to the target molecule.
This guide will primarily focus on this route, as it offers a reliable and scalable approach. Key challenges often arise during the Beckmann rearrangement step, including regioselectivity, reaction conditions, and potential side reactions.
Troubleshooting Guide: Common Issues and Solutions
This section is formatted as a series of questions that you might encounter during your synthesis, followed by detailed explanations and actionable solutions.
Q1: My Beckmann rearrangement is giving a low yield of the desired lactam. What are the most common causes?
A1: Low yields in a Beckmann rearrangement are typically traced back to three main factors: incomplete reaction, formation of side products, or issues with the starting oxime.
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Incomplete Reaction: The rearrangement requires a strong acid catalyst to protonate the oxime's hydroxyl group, turning it into a good leaving group (water).[3] If the acid is too weak, or if its concentration is too low, the reaction will be slow or may not proceed to completion.
-
Solution: Ensure your acid catalyst is fresh and anhydrous. Polyphosphoric acid (PPA) or concentrated sulfuric acid are commonly used.[2] The reaction often requires elevated temperatures (e.g., 100-130 °C). Carefully monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
-
-
Side Product Formation: The primary competing reaction is the Beckmann fragmentation, which can occur if the migrating group can form a stable carbocation.[2] Another common issue is the formation of the undesired regioisomer (more on this in Q2).
-
Solution: Careful selection of the acid catalyst and reaction temperature can minimize fragmentation. Using milder reagents like tosyl chloride followed by heating can sometimes provide cleaner reactions.[2]
-
-
Starting Oxime Quality: The purity and isomeric composition of the starting tetralone oxime are critical. The Beckmann rearrangement is stereospecific; the group that is anti-periplanar to the hydroxyl group on the nitrogen atom is the one that migrates.[4]
-
Solution: Ensure your oxime is pure and dry. While a mixture of (E) and (Z) oximes can sometimes be used if the reaction conditions promote isomerization, starting with the correct isomer is ideal. The aryl group migration (leading to the desired 2-benzazepin-1-one) is generally favored over the alkyl group migration.
-
Q2: I am getting a mixture of two isomeric lactams. How can I improve the regioselectivity?
A2: The formation of two different lactams (7-methoxy-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one and 6-methoxy-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one) is a classic problem of regioselectivity in the Beckmann rearrangement of this specific oxime. The product depends on whether the aryl group or the C2-methylene group migrates.
Caption: Regioselectivity in the Beckmann rearrangement.
Generally, the group with the higher migratory aptitude will rearrange preferentially. In this case, the electron-rich aromatic ring has a higher migratory aptitude than the secondary alkyl group, so the formation of the desired 2-benzazepin-1-one is favored. However, reaction conditions can influence this outcome.
Solutions to Improve Regioselectivity:
-
Choice of Catalyst: A study on the synthesis of a closely related analog, 1,3,4,5-tetrahydro-7-methoxy-2H-1-benzazepin-2-one, found that using ZnCl₂ with an oxime sulfonate provided excellent regioselectivity.[5] This suggests that converting the oxime to a better leaving group (like a tosylate or mesylate) before rearrangement can offer more control than direct treatment with a strong protic acid.
-
Temperature Control: Higher temperatures can sometimes lead to isomerization of the oxime or less selective reactions. It is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate.
| Catalyst System | Typical Temperature (°C) | Regioselectivity (Aryl/Alkyl Migration) | Reference |
| H₂SO₄ | 120-140 | Good to Moderate | [2] |
| Polyphosphoric Acid (PPA) | 100-130 | Good | [2] |
| TsCl, Pyridine then Heat | 80-110 | Good to Excellent | [2] |
| ZnCl₂ on Oxime Sulfonate | Varies | Excellent | [5] |
Q3: The final demethylation step to get the free phenol is giving me a low yield and many impurities. What can I do?
A3: Cleavage of an aryl methyl ether is a standard transformation, but it can be harsh, and the resulting phenol product can be sensitive to oxidation or other side reactions.
-
Choice of Reagent: Boron tribromide (BBr₃) is highly effective but can be aggressive. If not used carefully (e.g., at low temperatures like -78 °C to 0 °C), it can lead to decomposition. An alternative is using aqueous hydrobromic acid (HBr) at reflux, which can be a cleaner, albeit slower, method.
-
Reaction Conditions:
-
With BBr₃: Use a chlorinated solvent like dichloromethane (DCM). Perform the reaction at low temperature and allow it to warm slowly to room temperature. A proper aqueous workup is crucial to quench the excess BBr₃ and hydrolyze the boron intermediates.
-
With HBr: Use a high concentration of HBr (e.g., 48%) and heat to reflux. The reaction time can be long (several hours to overnight). The product may precipitate from the reaction mixture upon cooling.
-
-
Product Isolation and Purification: The final 7-hydroxy product is a phenol and can be susceptible to air oxidation, especially under basic conditions.
-
Solution: During workup, keep the pH acidic or neutral. When extracting, use degassed solvents. Purify the product quickly after isolation. Column chromatography on silica gel is standard. If the product is crystalline, recrystallization is an excellent way to achieve high purity.
-
Frequently Asked Questions (FAQs)
Q: What is the best starting material for the synthesis? A: The most common and commercially available starting material is 6-methoxy-1-tetralone. This allows you to perform the key ring expansion and then deprotect in the final step to reveal the hydroxyl group. Starting with 6-hydroxy-1-tetralone is possible but may require protection of the phenol group before the strongly acidic Beckmann rearrangement step, adding complexity to the synthesis.
Q: Are there alternative synthetic routes besides the Beckmann rearrangement? A: Yes, other methods exist for forming the benzazepine ring system, though they are often more complex for this specific target. These include:
-
Schmidt Reaction: This involves reacting the tetralone with hydrazoic acid (HN₃) under acidic conditions. It can be an effective alternative to the Beckmann rearrangement.[6]
-
Intramolecular Friedel-Crafts Cyclization: This would involve synthesizing a suitable acyclic precursor that can be cyclized to form the seven-membered ring.[7]
-
Ring-Closing Metathesis (RCM): This is a powerful modern technique but requires a more complex starting material with two terminal alkenes.[8]
For this target, the Beckmann rearrangement remains the most direct and well-documented approach.
Q: What analytical techniques should I use to monitor the reaction and characterize the product? A:
-
Reaction Monitoring: Thin-Layer Chromatography (TLC) is invaluable for tracking the consumption of starting material and the formation of the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are ideal.
-
Product Characterization:
-
¹H and ¹³C NMR: To confirm the structure and isomeric purity.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the lactam carbonyl (C=O) and the phenol hydroxyl (O-H).
-
Melting Point: To assess the purity of the final solid product.
-
Experimental Protocols
The following are detailed, step-by-step protocols for the synthesis of this compound via the Beckmann rearrangement route.
Protocol 1: Synthesis of 6-Methoxy-1-tetralone oxime
-
To a solution of 6-methoxy-1-tetralone (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.0 eq).
-
Heat the mixture to reflux (approx. 80 °C) and stir for 2-4 hours.
-
Monitor the reaction by TLC until the starting tetralone is consumed.
-
Cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes.
-
The product will precipitate as a white solid. Filter the solid, wash it with cold water, and then a small amount of cold ethanol.
-
Dry the solid under vacuum to yield the oxime. The product is typically a mixture of (E) and (Z) isomers and can often be used directly in the next step.
Protocol 2: Beckmann Rearrangement to 7-Methoxy-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one
Caption: Troubleshooting workflow for the Beckmann rearrangement.
-
Carefully add 6-methoxy-1-tetralone oxime (1.0 eq) in portions to pre-heated polyphosphoric acid (PPA) (10x weight of oxime) at 100 °C under vigorous stirring.
-
After the addition is complete, increase the temperature to 120-130 °C and stir for 30-60 minutes.
-
Monitor the reaction by TLC (a more polar spot corresponding to the lactam should appear).
-
Once the reaction is complete, cool the mixture to about 60-70 °C and carefully pour it onto crushed ice with stirring.
-
A solid precipitate will form. Stir for 1 hour until all the ice has melted.
-
Filter the solid product and wash it thoroughly with water until the filtrate is neutral.
-
Dry the crude product under vacuum. The product can be purified by recrystallization from ethanol or by column chromatography on silica gel.
Protocol 3: Demethylation to this compound
-
Dissolve the 7-methoxy-lactam (1.0 eq) in anhydrous dichloromethane (DCM) and cool the solution to -78 °C (dry ice/acetone bath) under a nitrogen atmosphere.
-
Slowly add a solution of boron tribromide (BBr₃) (1.5-2.0 eq) in DCM dropwise via a syringe.
-
After the addition, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC. Once complete, cool the mixture to 0 °C and carefully quench the reaction by the slow addition of methanol, followed by water.
-
Separate the organic layer. Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the final pure product.
References
- 1. Recent Advances in the Development of Catalytic Methods that Construct Medium-ring Lactams, Partially Saturated Benzazepines and their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of racemic 6,7,8,9-tetrahydro-3-hydroxy-1H-1-benzazepine-2,5-diones as antagonists of N-methyl-d-aspartate (NMDA) and alpha-amino-3-hydroxy-5-methylisoxazole-4-propionic acid (AMPA) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Concise synthesis of 2-benzazepine derivatives and their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of 5-hydroxy-2,3,4,5-tetrahydro-[1H]-2-benzazepin-4-ones: selective antagonists of muscarinic (M3) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Purification Difficulties of Polar Benzazepinone Compounds
Welcome to the technical support center dedicated to addressing the unique challenges associated with the purification of polar benzazepinone compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter difficulties in achieving high purity for this important class of molecules. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate these complex separations.
Introduction
Benzazepinones are a core scaffold in many biologically active molecules. The introduction of polar functional groups (e.g., hydroxyls, amines, carboxylic acids) to this scaffold, while often crucial for enhancing pharmacological properties like solubility and target engagement, can introduce significant challenges during purification. These polar analogues often exhibit poor retention in reverse-phase chromatography, strong interactions with silica in normal-phase chromatography, and challenging crystallization behavior. This guide will equip you with the knowledge and practical strategies to overcome these hurdles.
Frequently Asked Questions (FAQs)
Here we address some of the common initial questions researchers face when purifying polar benzazepinone compounds.
Q1: My polar benzazepinone shows little to no retention on my C18 column. What is my next step?
This is a very common issue. When highly polar compounds are not retained on a non-polar stationary phase like C18, it's often referred to as "eluting in the void volume."[1] Your primary options are to either modify your reverse-phase method or switch to an alternative chromatographic technique. For reverse-phase, you could try a highly aqueous mobile phase (e.g., >95% water), but be aware that many standard C18 columns can suffer from "phase collapse" under these conditions, leading to poor and irreproducible retention.[2] Using a C18 column with a polar end-capping or a polar-embedded stationary phase can mitigate this. However, for very polar compounds, it is often more effective to switch to Hydrophilic Interaction Liquid Chromatography (HILIC) or Supercritical Fluid Chromatography (SFC).
Q2: What is HILIC, and how can it help with my polar benzazepinone?
Hydrophilic Interaction Liquid Chromatography (HILIC) is a powerful technique for separating polar compounds.[1][3][4][5] It utilizes a polar stationary phase (like silica, or silica bonded with polar functional groups) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous solvent.[3] In HILIC, a water-rich layer forms on the surface of the stationary phase, and polar analytes partition into this layer, leading to retention.[3] As the aqueous content of the mobile phase is increased, the analytes elute. This is essentially the opposite of reverse-phase chromatography. HILIC is an excellent choice for compounds that are too polar for reverse-phase.[1][5]
Q3: My benzazepinone has a basic nitrogen. Why do I see significant peak tailing in my chromatograms?
Peak tailing for basic compounds is a frequent problem in both reverse-phase and normal-phase chromatography.[2][6][7][8] The primary cause in reverse-phase HPLC is the interaction of the basic analyte with acidic silanol groups on the surface of the silica-based stationary phase.[2][8] These interactions are a secondary retention mechanism that can lead to broad, tailing peaks. To mitigate this, you can:
-
Lower the mobile phase pH: Adding an acid like formic acid or trifluoroacetic acid to the mobile phase to bring the pH below 3 will protonate the silanol groups, reducing their interaction with the protonated basic analyte.[2][7][8]
-
Use an end-capped column: Modern, high-purity, end-capped columns have fewer free silanol groups, which minimizes these secondary interactions.[2]
-
Increase the buffer concentration: In some cases, a higher buffer concentration can help to mask the silanol interactions.[2]
Q4: Is Supercritical Fluid Chromatography (SFC) a viable option for purifying polar benzazepinones?
Yes, SFC has emerged as a powerful and "green" alternative for the purification of polar and chiral compounds.[9][10][11][12][13] SFC uses supercritical CO2 as the main mobile phase, often with a polar organic co-solvent like methanol.[9][13] The low viscosity and high diffusivity of the supercritical fluid mobile phase allow for fast and efficient separations.[9] For polar compounds, including those with basic or acidic functionalities, additives such as amines or acids can be incorporated into the co-solvent to improve peak shape and recovery.[9][11] SFC is also particularly well-suited for chiral separations.[10]
Q5: I am struggling to crystallize my polar benzazepinone. It keeps "oiling out." What can I do?
"Oiling out," where the compound separates as a liquid rather than a solid, is a common problem with crystallization, especially for polar compounds that may have strong interactions with the solvent or form amorphous solids.[14][15][16][17][18] Here are some strategies to try:
-
Change the solvent system: The choice of solvent is critical. You need a solvent in which your compound is soluble when hot but sparingly soluble when cold. If a single solvent doesn't work, try a binary solvent system (a "solvent" and an "anti-solvent"). Your compound should be soluble in the "solvent" and insoluble in the "anti-solvent." Dissolve your compound in a minimal amount of the hot "solvent" and then slowly add the "anti-solvent" until you see turbidity, then heat to redissolve and cool slowly.
-
Slow down the crystallization process: Rapid cooling often promotes oiling out. Allow the solution to cool to room temperature slowly, and then gradually cool it further in a refrigerator or ice bath.
-
Scratch the flask: Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.
-
Seed the solution: If you have a small amount of crystalline material, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.
Troubleshooting Guides
Reverse-Phase Chromatography
| Problem | Potential Cause | Troubleshooting Steps & Explanations |
| Poor or No Retention | Compound is too polar for the stationary phase. | 1. Use a Polar-Embedded or Polar-Endcapped Column: These columns are designed to be more stable in highly aqueous mobile phases and can offer better retention for polar analytes. 2. Increase Aqueous Content: Try running a gradient up to 100% aqueous mobile phase. Be cautious of phase collapse with standard C18 columns.[2] 3. Switch to HILIC or SFC: For very polar benzazepinones, these techniques are often more suitable.[1][11] |
| Peak Tailing (especially for basic benzazepinones) | Secondary interactions with residual silanol groups on the silica support.[2][8] | 1. Lower Mobile Phase pH: Add 0.1% formic acid or trifluoroacetic acid to the mobile phase to protonate the silanols and minimize interactions.[2][7][8] 2. Use a High-Purity, End-Capped Column: These columns have a lower concentration of accessible silanol groups.[2] 3. Increase Buffer Strength: A higher ionic strength can sometimes mask silanol interactions.[2] |
| Poor Peak Shape (Fronting) | Column overload (mass or volume). | 1. Dilute the Sample: Inject a more dilute solution to see if the peak shape improves.[6] 2. Reduce Injection Volume: A large injection volume, especially in a solvent stronger than the mobile phase, can cause distortion.[6] |
| Co-elution with Impurities | Insufficient selectivity of the method. | 1. Change the Organic Modifier: Switching from acetonitrile to methanol (or vice versa) can alter selectivity. 2. Modify the pH: Changing the pH can alter the ionization state of your compound and impurities, leading to changes in retention and potentially resolving co-eluting peaks. 3. Try a Different Stationary Phase: A phenyl-hexyl or pentafluorophenyl (PFP) column can offer different selectivity compared to a C18. |
Hydrophilic Interaction Liquid Chromatography (HILIC)
| Problem | Potential Cause | Troubleshooting Steps & Explanations |
| Poor Retention | Mobile phase is too "strong" (too much aqueous content). | 1. Decrease the Aqueous Content: In HILIC, water is the strong solvent. Reduce the percentage of water in your mobile phase to increase retention.[11] 2. Ensure Column Equilibration: HILIC columns require a longer equilibration time than reverse-phase columns to establish the aqueous layer on the stationary phase. Equilibrate with at least 10-20 column volumes of your initial mobile phase. |
| Broad or Split Peaks | 1. Poor solubility of the sample in the injection solvent. 2. Insufficient equilibration. | 1. Match Injection Solvent to Mobile Phase: Dissolve your sample in a solvent that is as close as possible to the initial mobile phase composition (i.e., high organic content). Injecting in a highly aqueous solvent can cause severe peak distortion. 2. Increase Equilibration Time: As mentioned above, ensure the column is fully equilibrated before injection. |
| Irreproducible Retention Times | 1. Inconsistent mobile phase preparation. 2. Temperature fluctuations. 3. Insufficient equilibration between runs. | 1. Precise Mobile Phase Preparation: Small variations in the water content of the mobile phase can have a significant impact on retention in HILIC. Prepare mobile phases carefully and consistently. 2. Use a Column Oven: Temperature control is crucial for reproducible chromatography. 3. Ensure Consistent Equilibration: Use a consistent equilibration time between injections in your sequence. |
Crystallization
| Problem | Potential Cause | Troubleshooting Steps & Explanations |
| Compound "Oils Out" | Supersaturation is too high; cooling is too rapid. | 1. Use a Larger Volume of Solvent: This will reduce the concentration and the degree of supersaturation upon cooling. 2. Slow Cooling: Allow the solution to cool to room temperature on the benchtop before moving it to a colder environment. 3. Use an Anti-Solvent: Dissolve the compound in a good solvent and slowly add a miscible anti-solvent in which the compound is insoluble to induce gradual precipitation.[15] |
| No Crystals Form | 1. Solution is not supersaturated. 2. High energy barrier for nucleation. | 1. Evaporate Some Solvent: If the compound is too soluble even when cold, carefully evaporate some of the solvent to increase the concentration. 2. Scratch the Flask: Create nucleation sites by scratching the inner surface of the flask with a glass rod. 3. Add a Seed Crystal: Introduce a tiny crystal of the desired compound to initiate crystallization. 4. Cool to a Lower Temperature: Try cooling the solution in a freezer. |
| Impure Crystals | 1. Impurities are co-crystallizing. 2. Solvent is trapped in the crystal lattice. | 1. Recrystallize: Perform a second crystallization to further purify the material. 2. Choose a Different Solvent System: Impurities may have different solubility profiles in other solvents, allowing for better separation. 3. Wash Crystals Thoroughly: After filtration, wash the crystals with a small amount of cold, fresh solvent to remove any residual mother liquor containing impurities. |
Experimental Protocols
Protocol 1: Generic HILIC Method Development for a Polar Benzazepinone
-
Column Selection: Start with a bare silica or an amide-bonded HILIC column. These are good general-purpose HILIC stationary phases.
-
Mobile Phase Preparation:
-
Mobile Phase A: 10 mM Ammonium Acetate in Water.
-
Mobile Phase B: Acetonitrile.
-
-
Initial Gradient Conditions:
-
Flow Rate: 1.0 mL/min for a 4.6 mm ID column.
-
Gradient: Start with 95% B, hold for 1-2 minutes. Then, run a linear gradient to 50% B over 10-15 minutes. Follow with a high aqueous wash (e.g., 50% B) and re-equilibration at 95% B for at least 10 column volumes.
-
-
Sample Preparation: Dissolve the polar benzazepinone sample in a solvent that matches the initial mobile phase as closely as possible (e.g., 95:5 Acetonitrile:Water).
-
Injection and Analysis: Inject a small volume (e.g., 1-5 µL) and monitor the chromatogram.
-
Optimization:
-
If retention is too low, start with a higher percentage of acetonitrile (e.g., 98%).
-
If retention is too high, start the gradient at a lower percentage of acetonitrile (e.g., 90%).
-
Adjust the gradient slope to improve the separation of impurities.
-
The buffer salt and pH can also be adjusted to optimize selectivity.
-
Protocol 2: Anti-Solvent Crystallization of a Polar Benzazepinone
-
Solvent Screening: Identify a "solvent" in which your compound is highly soluble (e.g., methanol, ethanol, DMSO, DMF) and an "anti-solvent" in which it is poorly soluble (e.g., water, hexane, ethyl acetate, MTBE). The two solvents must be miscible.
-
Dissolution: In a clean flask, dissolve your crude polar benzazepinone in the minimum amount of the hot "solvent."
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Anti-Solvent Addition: While stirring the hot solution, slowly add the "anti-solvent" dropwise until the solution becomes persistently cloudy (turbid).
-
Re-dissolution: Add a few drops of the hot "solvent" back into the mixture until the cloudiness just disappears.
-
Slow Cooling: Cover the flask and allow it to cool slowly to room temperature without disturbance.
-
Further Cooling: Once at room temperature, place the flask in an ice bath or refrigerator for at least 30 minutes to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold anti-solvent to remove residual soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Visualizations
Decision Tree for Purification Method Selection
Caption: A decision tree to guide the selection of an appropriate purification technique for polar benzazepinone compounds.
Mechanism of Peak Tailing for Basic Compounds in Reverse-Phase HPLC
Caption: Illustration of the primary and secondary retention mechanisms that lead to peak tailing for basic compounds and the effect of low pH.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. labcompare.com [labcompare.com]
- 3. Application of HILIC methods in pharmaceutical analysis [amsbiopharma.com]
- 4. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Blogs | Restek [discover.restek.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. absys-sfc.com [absys-sfc.com]
- 11. researchgate.net [researchgate.net]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. agilent.com [agilent.com]
- 14. Crystallisation Behaviour of Pharmaceutical Compounds Confined within Mesoporous Silicon - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. cepac.cheme.cmu.edu [cepac.cheme.cmu.edu]
- 17. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 18. Crystallization of Active Pharmaceutical Ingredients | VxP Pharma [vxppharma.com]
long-term storage and stability of 7-hydroxy-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one
Technical Support Center: 7-hydroxy-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one
A Guide to Long-Term Storage and Stability for Researchers
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to ensure the integrity and stability of this compound throughout its lifecycle in the laboratory. As Senior Application Scientists, we have compiled this information based on fundamental chemical principles, established pharmaceutical stability guidelines, and extensive experience with related molecular scaffolds.
The stability of this compound is dictated by its key structural features: a phenolic hydroxyl group and a cyclic amide (lactam) within a benzazepine framework. These functional groups are susceptible to specific degradation pathways, which must be controlled to ensure experimental reproducibility and the validity of your results.
Frequently Asked Questions (FAQs)
Q1: What are the optimal conditions for the long-term storage of solid this compound?
A1: The primary concerns for the solid-state storage of this compound are sensitivity to light, oxygen, and temperature. The phenolic hydroxyl group is particularly susceptible to oxidation, which can be accelerated by light and heat.
Table 1: Recommended Long-Term Storage Conditions (Solid State)
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C or lower | Low temperatures significantly slow down the rates of all potential degradation reactions, including oxidation.[1][2] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displacing oxygen with an inert gas minimizes the risk of oxidation of the electron-rich phenolic ring. |
| Light Exposure | Protected from Light (Amber Vial) | The aromatic system can absorb UV-Vis light, leading to photolytic degradation. Amber glass blocks harmful wavelengths.[1][3] |
| Container | Tightly Sealed, Screw-Cap Vial | Prevents exposure to atmospheric moisture and oxygen. A vial with a PTFE-lined cap is recommended for an inert seal. |
| Humidity | Low Humidity / Desiccated | Although less critical for the solid state, minimizing moisture prevents potential surface hydrolysis of the lactam. |
Q2: How should I store solutions of this compound?
A2: Solutions are generally more prone to degradation than the solid material. The choice of solvent and storage conditions is critical.
-
Solvent Selection: Use high-purity, degassed solvents. Protic solvents like methanol or ethanol are common, but be aware they can participate in solvolysis reactions under certain conditions. Aprotic solvents like DMSO or DMF may be suitable, but should also be of high purity and stored under inert gas.
-
Short-Term Storage (Working Solutions): Store at 2-8°C for up to 24-48 hours. Protect from light.
-
Long-Term Storage (Stock Solutions): Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. Store at -80°C under an inert atmosphere. Repeated freeze-thaw cycles can introduce moisture and oxygen, accelerating degradation.
Q3: What are the primary degradation pathways for this compound?
A3: The two most probable degradation pathways are oxidation of the phenol and hydrolysis of the lactam ring.
-
Oxidative Degradation: The phenolic hydroxyl group can be oxidized to form colored quinone-type structures. This process is often catalyzed by trace metal ions and accelerated by light and basic pH.[1]
-
Hydrolytic Degradation: The lactam (cyclic amide) bond is susceptible to cleavage by hydrolysis, which opens the seven-membered ring to form an amino acid derivative. This reaction is significantly accelerated under strongly acidic or basic conditions.[4][5][6][7][8]
Caption: Primary degradation pathways for the target compound.
Troubleshooting Guide
Q4: My stored solid compound has developed a yellow or brownish tint. What does this mean?
A4: Discoloration from an off-white powder to yellow or brown is a common indicator of oxidative degradation. The formation of quinone-like species from the phenol moiety introduces chromophores that absorb visible light.
-
Immediate Action: Re-evaluate your storage conditions. Ensure the vial is tightly sealed and consider purging the headspace with an inert gas before long-term storage at -20°C.
-
Purity Check: Before use, you must re-qualify the material. Use a stability-indicating analytical method, such as Reverse-Phase HPLC with UV detection (RP-HPLC-UV), to assess the purity. The appearance of new, more polar peaks is expected for oxidative degradants.
Q5: I see a new peak in my HPLC chromatogram after incubating my compound in an aqueous buffer. What could it be?
A5: The appearance of a new, typically more polar (earlier eluting) peak in an RP-HPLC chromatogram of a sample in aqueous buffer strongly suggests hydrolysis. The cleavage of the lactam ring introduces a carboxylic acid and an amine, significantly increasing the polarity of the molecule.
-
Troubleshooting Steps:
-
Check Buffer pH: Lactam hydrolysis is catalyzed by both acid and base.[8] Ensure your buffer pH is near neutral (pH 6-7.5) if possible.
-
Temperature: Perform incubations at the lowest feasible temperature.
-
Run Time: Minimize the duration of experiments in aqueous solutions.
-
Confirmation: To confirm hydrolysis, you can perform a forced degradation study. Briefly treating a small sample with dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) should dramatically increase the size of the suspected degradation peak.[9][10]
-
Q6: My experimental results are inconsistent. Could compound instability be the cause?
A6: Yes, absolutely. If the concentration of the active parent compound is decreasing over the course of an experiment, it will lead to high variability and poor reproducibility.
-
Self-Validation Protocol:
-
Prepare Fresh: Always prepare solutions fresh from solid material for critical experiments.
-
Analyze Pre- and Post-Experiment: Use your analytical method (e.g., HPLC) to measure the concentration and purity of your compound in the experimental medium before starting the experiment and again from a control sample (without cells, enzymes, etc.) at the end of the experiment.
-
Assess Stability: If you observe a significant decrease (>5-10%) in the parent peak area or the formation of degradation products in the control sample, the compound is unstable under your experimental conditions. You will need to modify the protocol (e.g., change buffer, lower temperature, reduce incubation time).
-
Experimental Protocol: Forced Degradation Study
A forced degradation or "stress testing" study is essential to identify potential degradation products and establish a stability-indicating analytical method.[9][10][11] This protocol ensures that your analytical method can separate the intact parent compound from any degradants that might form under various stress conditions.
Caption: Workflow for a forced degradation study.
Objective: To generate likely degradation products and validate an HPLC method.
Materials:
-
This compound
-
HPLC-grade acetonitrile and water
-
Formic acid or other suitable mobile phase modifier
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
RP-HPLC system with UV or PDA detector (MS detector is highly recommended for peak identification)
Procedure:
-
Prepare a stock solution of the compound (e.g., 1 mg/mL in 50:50 acetonitrile:water). This is your unstressed control (T=0).
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 4 hours. Cool, neutralize with 0.1 M NaOH, and dilute to the target concentration with the mobile phase.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 2 hours. Neutralize with 0.1 M HCl and dilute.
-
Oxidation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 8 hours, protected from light. Dilute as needed.
-
Thermal Degradation: Store a small amount of the solid compound in a vial at 80°C for 24 hours. Dissolve in solvent and dilute to the target concentration.
-
Photostability: Expose a solution of the compound to a calibrated light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[12][13][14] Analyze a dark control sample stored under the same conditions but wrapped in aluminum foil.[12]
-
Analysis: Inject all samples (control, acid, base, oxidative, thermal, photolytic) into the HPLC system.
-
Evaluation: Compare the chromatograms. The method is considered "stability-indicating" if the degradation product peaks are well-resolved from the parent peak and from each other. Peak purity analysis using a PDA detector is essential.
Table 2: Example Forced Degradation Results Summary
| Stress Condition | % Degradation (Typical) | Observations |
| 0.1 M HCl, 60°C, 4h | 5-15% | One major, more polar degradation peak observed. |
| 0.1 M NaOH, RT, 2h | 20-40% | Significant degradation, likely corresponding to the same hydrolytic product. |
| 3% H₂O₂, RT, 8h | 10-25% | Multiple minor, colored degradation products may form. |
| Solid, 80°C, 24h | < 5% | The solid-state is generally more stable to heat. |
| Photolytic (ICH Q1B) | 5-20% | Degradation profile may be complex; depends on solvent and light source. |
References
- 1. Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Degradation kinetics and mechanism of β-lactam antibiotics by the activation of H2O2 and Na2S2O8 under UV-254nm irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fe(III)-promoted transformation of β-lactam antibiotics: Hydrolysis vs oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. mdpi.com [mdpi.com]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. library.dphen1.com [library.dphen1.com]
- 12. ema.europa.eu [ema.europa.eu]
- 13. Photostability (ICH Q1B) – Pharma Stability [pharmastability.com]
- 14. m.youtube.com [m.youtube.com]
Technical Support Center: Minimizing Epimerization in Chiral Benzazepinone Synthesis
Welcome to the technical support guide for researchers, scientists, and drug development professionals engaged in the synthesis of chiral benzazepinones. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you maintain stereochemical integrity throughout your synthetic routes. The presence of epimeric impurities can significantly impact the pharmacological profile and regulatory approval of drug candidates, making stereocontrol a critical parameter.[1]
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the phenomenon of epimerization in the context of chiral benzazepinone synthesis.
Q1: What is epimerization and why is it a critical issue in the synthesis of chiral benzazepinones?
A1: Epimerization is an undesired chemical process that alters the configuration at a single stereogenic center in a molecule containing multiple stereocenters.[2] The resulting molecule is called an epimer. In the synthesis of chiral benzazepinones, this typically occurs at a carbon atom adjacent to a carbonyl group (the α-carbon), which is often a key stereocenter. Because the biological activity of a drug is highly dependent on its three-dimensional structure, the presence of an unintended epimer can lead to reduced efficacy, altered pharmacology, or even toxic side effects.[1][2] These epimeric impurities are often difficult to separate from the desired product due to their very similar physical properties, making prevention during synthesis the most effective strategy.[2][3]
Q2: What is the primary chemical mechanism leading to epimerization at a stereocenter alpha to a carbonyl group?
A2: The most common mechanism is direct enolization . The proton on the stereogenic α-carbon is acidic due to its proximity to the electron-withdrawing carbonyl group. In the presence of a base, this proton can be abstracted to form a planar, achiral enolate intermediate. Subsequent reprotonation of this intermediate can occur from either face, leading to a mixture of the original stereoisomer and its epimer.[1][2] The reaction is often driven towards the thermodynamically more stable epimer, especially under equilibrating conditions (e.g., high temperatures or long reaction times).[4]
Caption: Base-catalyzed epimerization via a planar enolate intermediate.
Q3: How can I accurately detect and quantify the level of epimerization in my sample?
A3: The most reliable and widely used method is chiral chromatography , particularly High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP).[1][5] This technique is powerful enough to separate the desired product from its epimer, allowing for precise quantification of the epimeric excess (e.e.) or diastereomeric excess (d.e.).[3] Other methods include:
-
Supercritical Fluid Chromatography (SFC): Often provides faster and better resolution for chiral separations compared to HPLC.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard ¹H NMR may not resolve epimers, the use of chiral shift reagents or analysis of diastereomeric derivatives can sometimes allow for quantification.[1]
-
Capillary Electrophoresis (CE): An effective technique for separating charged chiral molecules.[3]
For routine analysis, developing a robust chiral HPLC or SFC method is the industry standard for ensuring stereochemical purity.[6]
Q4: Which steps in a multi-step synthesis of benzazepinones are most susceptible to epimerization?
A4: Any step involving a chiral center alpha to a carbonyl group under basic, acidic, or high-temperature conditions is a potential risk. Key steps to scrutinize include:
-
Cyclization Reactions: Ring-closing steps, particularly those mediated by a base to form the benzazepinone core, are high-risk. If the cyclization is reversible, the initially formed kinetic product can revert and re-cyclize to form the more thermodynamically stable epimer.[4][5]
-
Protecting Group Manipulations: Removal of protecting groups under harsh basic (e.g., saponification of an ester) or acidic conditions can induce epimerization.
-
Substitutions at the α-Position: Any reaction that involves forming an intermediate at the chiral center (e.g., alkylation) must be carefully controlled.
Section 2: Troubleshooting Guide
This guide provides a systematic approach to diagnosing and solving epimerization issues encountered during your experiments.
Problem: My final product analysis (e.g., by chiral HPLC) shows a significant amount of the undesired epimer.
This indicates a loss of stereochemical control at one or more steps. The following workflow can help pinpoint and resolve the issue.
Caption: A systematic workflow for troubleshooting epimerization.
Cause 1: Inappropriate Base Selection
The strength and steric nature of the base are paramount. Strong, non-hindered bases readily abstract the α-proton, promoting enolization.[4]
Solution:
-
Switch to a Weaker Base: If a strong base like NaH, LDA, or KHMDS is causing issues, consider milder options like K₂CO₃, Cs₂CO₃, or an organic base.
-
Employ a Sterically Hindered Base: Bases like N,N-diisopropylethylamine (DIPEA) or 2,4,6-trimethylpyridine (collidine) are less likely to abstract the sterically shielded α-proton compared to smaller bases like triethylamine (TEA).[7]
-
Reduce Base Equivalents: Use the minimum amount of base required to drive the reaction to completion. Excess base increases the rate of epimerization.
| Base | Type | Common Issues | Recommended Alternative |
| NaH, LDA, KHMDS | Strong, Non-nucleophilic | High rate of enolization | K₂CO₃, Cs₂CO₃ (milder) |
| Triethylamine (TEA) | Organic, Amine | Small size can access α-proton | DIPEA, NMM (more hindered)[7] |
| DBU, DBN | Strong, Non-nucleophilic | Potent enolization agent | Consider if milder bases fail |
Cause 2: Elevated or Fluctuating Reaction Temperature
Higher temperatures provide the energy needed to overcome the activation barrier for both the desired reaction and the undesired epimerization. It often favors the formation of the thermodynamically more stable product, which may be the undesired epimer.[1][4]
Solution:
-
Maintain Low Temperatures: Conduct the reaction at 0 °C or below (e.g., -20 °C or -78 °C). This favors the kinetically controlled product, which is often the desired stereoisomer.[4]
-
Controlled Reagent Addition: Add the base or other critical reagents slowly at a low temperature to manage any exotherms that could create localized "hot spots."
-
Consistent Cooling: Ensure the reaction flask is adequately submerged in the cooling bath for the entire duration of the reaction.
Cause 3: Prolonged Reaction Time
The longer a reaction is allowed to stir under conditions that permit epimerization, the more the ratio of products will approach the thermodynamic equilibrium.[4]
Solution:
-
Monitor Reaction Progress Closely: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of the starting material and the formation of the product.
-
Quench Promptly: As soon as the reaction reaches optimal conversion, work it up immediately to prevent post-reaction epimerization.
Cause 4: Unsuitable Solvent Choice
The polarity of the solvent can influence the stability of the enolate intermediate and the rate of epimerization.[1]
Solution:
-
Screen Solvents: While polar aprotic solvents like DMF and THF are common, they can sometimes promote epimerization. Consider screening less polar alternatives.
-
Test Aprotic, Non-polar Solvents: Solvents like dichloromethane (DCM) or toluene have been shown to suppress epimerization in some cases, provided the starting materials are sufficiently soluble.[1]
| Solvent | Polarity | Potential Impact on Epimerization |
| DMF, NMP | High | Can stabilize the enolate intermediate |
| THF, Acetonitrile | Medium | Common choice, but may still allow epimerization |
| Dichloromethane (DCM) | Low | Often suppresses epimerization rates[1] |
| Toluene | Very Low | Can be effective, but solubility may be an issue |
Section 3: Recommended Protocols
Protocol 1: General Procedure for a Base-Mediated Intramolecular Cyclization
This protocol provides a starting point for minimizing epimerization during a critical ring-closing step.
-
Setup: Under an inert atmosphere (Nitrogen or Argon), dissolve the precursor (1.0 eq) in anhydrous dichloromethane (DCM) (approx. 0.1 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Base Addition: Add a mild, sterically hindered base such as N,N-diisopropylethylamine (DIPEA) (1.5 eq) dropwise over 10-15 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress every 30-60 minutes by TLC or LC-MS.
-
Work-up: Once the starting material is consumed (typically 2-6 hours), quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extraction: Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Analysis: Immediately analyze the crude product for epimeric purity using a validated chiral HPLC method (see Protocol 2).
Protocol 2: Chiral HPLC Analysis for Quantifying Epimeric Purity
This protocol outlines the general steps for method development to separate and quantify epimers.
-
Column Selection: Choose a chiral stationary phase (CSP) known for separating similar compounds. Polysaccharide-based columns (e.g., Chiralpak® IA, IB, IC) are a versatile starting point.
-
Mobile Phase Screening:
-
Normal Phase: Start with a mobile phase of hexane/isopropanol or hexane/ethanol with a small amount of an additive like trifluoroacetic acid (TFA) or diethylamine (DEA) if needed.
-
Reverse Phase: Use a mobile phase of acetonitrile/water or methanol/water, again with additives like TFA if necessary.
-
-
Method Optimization:
-
Run a sample of the epimeric mixture (if available) or the reaction crude.
-
Adjust the solvent ratio (isocratic elution) to achieve baseline separation of the two epimer peaks.
-
Optimize the flow rate and column temperature to improve peak shape and resolution.
-
-
Quantification: Integrate the peak areas of the desired product and the epimeric impurity. Calculate the epimeric excess (% ee) using the formula: % ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100.[6]
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enantiomer Identification In Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Chiral analysis - Wikipedia [en.wikipedia.org]
- 6. mt.com [mt.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
improving the regioselectivity of 7-hydroxy-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one synthesis
Technical Support Center: Synthesis of 7-Hydroxy-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one
Welcome to the technical support resource for the synthesis of this compound. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges related to achieving high regioselectivity in this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the synthesis of this compound?
The principal challenge lies in controlling the regioselectivity during the cyclization step, which is typically a Friedel-Crafts-type reaction. The starting material, a substituted 3-aminophenylpropanoic acid derivative, can cyclize to form two possible regioisomers: the desired this compound and the undesired 5-hydroxy isomer. The electron-donating nature of the hydroxyl group directs the electrophilic substitution to both the ortho and para positions, often leading to a mixture of products.
Q2: Why is achieving high regioselectivity for the 7-hydroxy isomer important?
The this compound is a key intermediate in the synthesis of various pharmacologically active compounds, including thrombin receptor antagonists like SCH 530348.[1][2] The specific substitution pattern is critical for its biological activity. Poor regioselectivity leads to a lower yield of the desired product, necessitates challenging purification steps to separate the isomers, and ultimately impacts the overall efficiency and cost-effectiveness of the synthetic route.
Q3: What are the common synthetic strategies employed for the synthesis of this benzazepinone core?
The most prevalent methods involve the intramolecular cyclization of a suitably protected 3-(acylamino)phenylpropanoic acid. Key strategies include:
-
Friedel-Crafts Acylation: This is a widely used method for forming the seven-membered ring.[3][4] The choice of Lewis acid and reaction conditions is crucial for directing the acylation to the desired position.
-
Beckmann Rearrangement: An alternative approach involves the rearrangement of a corresponding tetralone oxime.[5] The regioselectivity of this rearrangement is dependent on the stereochemistry of the oxime.
-
Schmidt Reaction: This method utilizes a hydrazoic acid reaction with a substituted tetralone to form the lactam ring.[6]
Troubleshooting Guide: Improving Regioselectivity
This section provides a detailed, step-by-step guide to troubleshoot and optimize the regioselectivity of the synthesis, focusing on the widely used Friedel-Crafts cyclization approach.
Issue 1: Low Regioselectivity - Formation of a Mixture of 7-Hydroxy and 5-Hydroxy Isomers
Potential Cause: The activating effect of the hydroxyl group on the aromatic ring directs the intramolecular acylation to both the ortho and para positions, leading to a mixture of the 5-hydroxy and 7-hydroxy isomers.
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting and improving the regioselectivity of the Friedel-Crafts cyclization.
Step-by-Step Solutions:
-
Protecting Group Strategy:
-
Rationale: The size and electronic nature of the protecting group on the phenolic oxygen can significantly influence the regiochemical outcome. A bulky protecting group can sterically hinder acylation at the ortho position (C-5), thereby favoring the formation of the para-substituted product (the desired 7-hydroxy isomer).
-
Recommended Protecting Groups:
-
Methyl (Me): A common and simple protecting group. The synthesis of the 7-methoxy analog has been reported with good regioselectivity.[5] Demethylation can be achieved using reagents like BBr₃.
-
Benzyl (Bn): A bulkier group that can be removed by hydrogenolysis.
-
Silyl Ethers (e.g., TBDMS): These are bulky and can be removed under mild, fluoride-mediated conditions.[7]
-
-
Protocol: Before cyclization, protect the free hydroxyl group of the starting material (e.g., 3-hydroxyaniline derivative) with a suitable protecting group.
-
-
Lewis Acid Optimization:
-
Rationale: The choice of Lewis acid is critical in Friedel-Crafts reactions.[8] Different Lewis acids have varying strengths and abilities to coordinate with the acylating agent and the protected hydroxyl group, which can influence the regioselectivity.
-
Lewis Acids to Screen:
-
Polyphosphoric Acid (PPA): A widely used and effective reagent for intramolecular acylations. It often provides good yields but may require optimization of temperature and reaction time.
-
Eaton's Reagent (P₂O₅ in MsOH): A stronger alternative to PPA that can sometimes improve yields and selectivity.
-
Metal Trifluoromethanesulfonates (Triflates) (e.g., Sc(OTf)₃, Yb(OTf)₃): These are often milder Lewis acids that can offer improved regioselectivity in some cases.[8]
-
Aluminum Chloride (AlCl₃): A strong Lewis acid, but its use can sometimes lead to lower selectivity and side reactions.[9]
-
Lewis Acid Typical Conditions Expected Outcome Polyphosphoric Acid (PPA) 80-120 °C, 2-6 h Good yields, moderate to good regioselectivity. Eaton's Reagent 60-100 °C, 1-4 h Can improve yield and regioselectivity over PPA. Sc(OTf)₃ Varies, often in organic solvents Milder conditions, may enhance selectivity.[8] AlCl₃ 0 °C to rt, in solvents like CH₂Cl₂ Strong catalyst, may lead to lower selectivity.[9] -
-
Solvent Selection:
-
Rationale: The polarity of the solvent can influence the stability of the intermediates and transition states, thereby affecting the regioselectivity of the reaction. For Lewis acids like metal triflates, the choice of solvent is particularly important.
-
Recommended Solvents:
-
For PPA and Eaton's reagent, they often serve as both the catalyst and the solvent.
-
For other Lewis acids, consider screening solvents such as nitromethane, dichloromethane, or 1,2-dichloroethane.
-
-
-
Temperature Control:
-
Rationale: Friedel-Crafts acylations are often temperature-sensitive.[7] Lowering the reaction temperature can increase the kinetic control of the reaction, which may favor the formation of one isomer over the other.
-
Protocol:
-
Start the reaction at a lower temperature (e.g., 60-70 °C for PPA) and monitor the progress by TLC or LC-MS.
-
If the reaction is too slow, gradually increase the temperature until a reasonable reaction rate is achieved.
-
Analyze the isomeric ratio at different temperatures to find the optimal balance between reaction rate and selectivity.
-
-
Issue 2: Low Overall Yield
Potential Cause: Low yields can result from incomplete reactions, side reactions such as polymerization, or degradation of the product under harsh reaction conditions.
Troubleshooting Workflow:
Caption: A decision-making workflow for diagnosing and addressing low product yield.
Step-by-Step Solutions:
-
Purity of Starting Materials:
-
Action: Ensure that the 3-(acylamino)phenylpropanoic acid precursor is pure and dry. Impurities can inhibit the catalyst or lead to side reactions.[7]
-
-
Reaction Time and Temperature:
-
Action: Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. Prolonged reaction times at high temperatures can lead to product degradation or the formation of polymeric byproducts.[10]
-
-
Stoichiometry:
-
Action: Ensure the correct stoichiometry of the cyclizing agent (e.g., PPA, Eaton's reagent) is used. An insufficient amount may lead to an incomplete reaction, while a large excess can sometimes promote side reactions.
-
-
Work-up Procedure:
-
Action: The work-up procedure is critical for isolating the product. Quenching the reaction by pouring the mixture onto ice and then neutralizing with a base (e.g., NaOH or NH₄OH) is a common practice. Ensure the pH is carefully adjusted to precipitate the product without causing degradation.[11]
-
Experimental Protocol: Optimized Synthesis of 7-Methoxy-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one
This protocol provides a starting point for the synthesis of the methoxy-protected analog, which can then be deprotected to yield the final 7-hydroxy product.
Reaction Scheme:
Caption: General scheme for the intramolecular Friedel-Crafts cyclization.
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a calcium chloride drying tube, place the N-protected 3-(3-methoxyphenyl)propanoic acid derivative (1.0 equivalent).
-
Addition of PPA: Add polyphosphoric acid (PPA) (approximately 10 times the weight of the starting material).
-
Reaction: Heat the mixture with stirring in an oil bath at 100-110 °C for 2-4 hours. Monitor the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes).
-
Work-up: Cool the reaction mixture to about 60 °C and pour it carefully onto crushed ice with vigorous stirring.
-
Neutralization: Neutralize the acidic solution by the slow addition of a concentrated aqueous solution of sodium hydroxide or ammonium hydroxide until the pH is approximately 8-9. Maintain the temperature below 20 °C during neutralization.
-
Isolation: The product will precipitate as a solid. Collect the solid by vacuum filtration, wash it thoroughly with water, and dry it under vacuum.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography on silica gel.
References
- 1. researchgate.net [researchgate.net]
- 2. SCH 530348: a novel oral thrombin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regioselective Friedel–Crafts Acylation Reaction Using Single Crystalline and Ultrathin Nanosheet Assembly of Scrutinyite-SnO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of racemic 6,7,8,9-tetrahydro-3-hydroxy-1H-1-benzazepine-2,5-diones as antagonists of N-methyl-d-aspartate (NMDA) and alpha-amino-3-hydroxy-5-methylisoxazole-4-propionic acid (AMPA) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chemistryjournals.net [chemistryjournals.net]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to the Characterization of Novel Benzazepine-Based Dopamine D1 Receptor Antagonists
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to characterize novel compounds within the benzazepine chemical class, using 7-hydroxy-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one as a representative example. Given that the benzazepine scaffold is a well-established pharmacophore for dopamine D1 receptor ligands, this document outlines a direct comparison to known D1 receptor antagonists, providing the scientific rationale and detailed protocols necessary for a thorough evaluation.
Introduction: The Dopamine D1 Receptor as a Therapeutic Target
The dopamine D1 receptor (D1R), a Gαs/olf-coupled G-protein coupled receptor (GPCR), is the most abundant dopamine receptor in the central nervous system.[1] It plays a pivotal role in regulating crucial neurological processes, including voluntary movement, cognition, motivation, and reward.[1][2] Dysregulation of D1R signaling is implicated in a range of neuropsychiatric and neurological disorders such as schizophrenia, Parkinson's disease, and addiction.[2][3][4] Consequently, the D1R is a significant target for therapeutic drug development.
D1R activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and the activation of Protein Kinase A (PKA).[[“]][6] This signaling cascade modulates the activity of numerous downstream effectors, influencing neuronal excitability and synaptic plasticity.[1][[“]][7] Antagonists of the D1R block these effects and have shown potential in treating conditions associated with excessive dopamine signaling.[2][4]
The benzazepine chemical structure is a "privileged scaffold" that has yielded numerous potent and selective D1R ligands.[8] Therefore, when presented with a novel compound such as this compound, a logical and scientifically rigorous starting point is to characterize its activity at the D1R. This guide compares this novel compound to two well-characterized D1R antagonists: SCH23390 and Ecopipam (SCH39166) .
Comparative Profile of Known D1 Receptor Antagonists
A critical first step in characterizing a novel compound is to benchmark it against established standards. SCH23390 is a highly potent and selective D1/D5 antagonist, widely used as a research tool.[3][4][9] Ecopipam is another selective D1/D5 antagonist that has been evaluated in clinical trials for various conditions, including Tourette's syndrome.[8][10][11]
Below is a summary of their key pharmacological parameters. A researcher characterizing this compound would aim to generate analogous data to populate the final column.
| Parameter | SCH23390 | Ecopipam (SCH39166) | This compound |
| Binding Affinity (Ki) | D1: 0.2 nM[3][9][12] D5: 0.3 nM[3][9][12] | D1: 1.2 nM[10][13][14] D5: 2.0 nM[10][13][14] | To be determined |
| Mechanism of Action | Competitive Antagonist[4] | Competitive Antagonist[2] | To be determined |
| Selectivity Profile | High selectivity for D1-like receptors.[3] Also binds to 5-HT2C (Ki = 9.3 nM).[12][13] | >40-fold selectivity over D2, D4, 5-HT, and α2a receptors.[10][14] | To be determined |
| Functional Activity | Blocks dopamine-stimulated adenylyl cyclase.[15] | Blocks dopamine-stimulated adenylyl cyclase.[15] | To be determined |
Experimental Workflows for Characterization
To determine the pharmacological profile of a novel benzazepine, a series of standardized in vitro assays must be performed. The following sections detail the essential experimental protocols.
The foundational experiment is the competitive radioligand binding assay, which measures the affinity of the test compound for the D1 receptor.[16][17] This assay determines the inhibitor constant (Ki) by measuring how effectively the compound competes with a radiolabeled ligand that has a known high affinity for the receptor.
Causality Behind Experimental Choices:
-
Receptor Source: Membranes from CHO-K1 or HEK293 cells stably expressing the human D1 receptor are used to ensure a high density of the target and minimize interference from other receptors.
-
Radioligand: [³H]-SCH23390 is the gold-standard radioligand due to its high affinity and selectivity for the D1/D5 receptors.
-
Non-Specific Binding: A high concentration of a known D1 antagonist (e.g., unlabeled SCH23390 or Butaclamol) is used to define non-specific binding, ensuring that the measured signal is only from the radioligand bound to the D1 receptor.
Diagram: Radioligand Binding Assay Workflow
Caption: Workflow for a competitive radioligand binding assay.
Detailed Protocol: D1 Receptor Competitive Binding Assay
-
Membrane Preparation: Homogenize CHO-K1 cells expressing human D1R in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2). Centrifuge to pellet membranes, wash, and resuspend in assay buffer. Determine protein concentration via a BCA assay.[18]
-
Assay Setup: In a 96-well plate, combine the following in a final volume of 250 µL:
-
150 µL of D1R membranes (5-20 µg protein).
-
50 µL of test compound at various concentrations (typically 10-point curve, e.g., 0.1 nM to 10 µM). For total binding, add 50 µL of assay buffer. For non-specific binding (NSB), add 50 µL of a high concentration of an unlabeled D1 antagonist (e.g., 10 µM Butaclamol).
-
50 µL of [³H]-SCH23390 at a fixed concentration (typically near its Kd, e.g., 0.3 nM).
-
-
Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation to allow binding to reach equilibrium.[18]
-
Filtration: Terminate the incubation by rapid vacuum filtration through a 96-well glass fiber filter plate (e.g., GF/C, pre-soaked in polyethyleneimine to reduce non-specific filter binding). Wash the filters 3-4 times with ice-cold wash buffer.[18]
-
Detection: Dry the filter plate, add scintillation cocktail to each well, and count the trapped radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-Specific Binding.
-
Plot the percent specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[18]
-
While binding affinity is essential, it does not confirm functional activity. A functional assay is required to determine if the compound acts as an antagonist (blocks receptor activation), an agonist (activates the receptor), or an inverse agonist (reduces basal receptor activity). Since the D1R is Gs-coupled, its activation increases intracellular cAMP, which can be easily measured.[6][19]
Causality Behind Experimental Choices:
-
Cell Line: A cell line expressing the D1R (e.g., CHO-K1 or HEK293) is used as a functional system.
-
Agonist: Dopamine or a selective D1 agonist (e.g., SKF38393) is used to stimulate the receptor.[20] An EC80 concentration is typically chosen to ensure a robust signal that is sensitive to inhibition.
-
PDE Inhibitor: A phosphodiesterase (PDE) inhibitor like IBMX or Rolipram is included to prevent the degradation of cAMP, thereby amplifying the signal and increasing the assay window.[21]
Diagram: cAMP Functional Antagonist Assay Workflow
Caption: Workflow for a cell-based cAMP functional antagonist assay.
Detailed Protocol: D1R Antagonist cAMP Assay
-
Cell Seeding: Seed HEK293 or CHO-K1 cells stably expressing the human D1R into 384-well assay plates and grow to near confluence.[21]
-
Compound Addition: Remove growth media and add assay buffer containing a PDE inhibitor (e.g., 500 µM IBMX). Add the test compound at various concentrations and incubate for 15-30 minutes at 37°C.
-
Agonist Stimulation: Add a D1 receptor agonist (e.g., Dopamine) at a pre-determined EC80 concentration. For basal controls, add buffer only.
-
Incubation: Incubate the plate for 30 minutes at room temperature.[22]
-
Detection: Lyse the cells and measure cAMP levels using a commercially available kit (e.g., HTRF, luminescence-based). Follow the manufacturer's instructions for reagent addition and final incubation steps.[21]
-
Data Analysis:
-
Normalize the data, setting the signal from the agonist-stimulated wells (without antagonist) as 100% and the basal signal as 0%.
-
Plot the percent inhibition against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the functional IC50 value.
-
A therapeutically viable drug candidate should be highly selective for its intended target to minimize off-target side effects. For a D1R antagonist, it is crucial to assess its binding affinity for other dopamine receptor subtypes (D2, D3, D4, D5) and other common off-targets like serotonin and adrenergic receptors.[10][14] This is typically done by running competitive binding assays, as described in the first protocol, against a panel of different receptors. The ratio of Ki values for the off-target versus the primary target provides a quantitative measure of selectivity.
Diagram: Dopamine D1 Receptor Signaling Pathway
Caption: Simplified signaling cascade following Dopamine D1 Receptor activation.
Authoritative Grounding and Conclusion
The characterization of a novel compound like this compound requires a systematic and logical approach grounded in established pharmacological principles. By hypothesizing its action on the Dopamine D1 Receptor—a common target for the benzazepine scaffold—researchers can employ a validated series of experiments to build a comprehensive profile of the compound.
The protocols detailed in this guide for radioligand binding and functional cAMP assays represent the industry standard for determining inhibitor affinity and mechanism of action.[16][17][19] Comparing the resulting data (Ki, IC50, selectivity) against well-characterized reference compounds such as SCH23390 and Ecopipam provides the necessary context to evaluate the compound's potential.[9][14] This comparative framework not only validates the experimental system but also allows for an objective assessment of the novel inhibitor's potency, function, and selectivity, which are critical determinants for its future as a research tool or therapeutic candidate.
References
- 1. The Signaling and Pharmacology of the Dopamine D1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are D1 receptor antagonists and how do they work? [synapse.patsnap.com]
- 3. SCH 23390: the first selective dopamine D1-like receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. consensus.app [consensus.app]
- 6. Pharmacology of Signaling Induced by Dopamine D1-Like Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Mechanisms for the Modulation of Dopamine D1 Receptor Signaling in Striatal Neurons [frontiersin.org]
- 8. Dopamine receptor D1 - Wikipedia [en.wikipedia.org]
- 9. axonmedchem.com [axonmedchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Ecopipam | dopamine D1/D5 receptor antagonist | CAS# 112108-01-7 |Tourette's Syndrome| InvivoChem [invivochem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Ecopipam | Dopamine Receptor | TargetMol [targetmol.com]
- 15. Pharmacological profile of SCH39166: a dopamine D1 selective benzonaphthazepine with potential antipsychotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. giffordbioscience.com [giffordbioscience.com]
- 19. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 20. Significantly different effects of tetrahydroberberrubine enantiomers on dopamine D1/D2 receptors revealed by experimental study and integrated in silico simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. eurofinsdiscovery.com [eurofinsdiscovery.com]
A Comparative Guide to the Structure-Activity Relationship of 7-Hydroxy-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one Analogs as Anticonvulsant Agents
The quest for novel, more effective, and safer antiepileptic drugs is a continuous endeavor in medicinal chemistry. The 7-hydroxy-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one scaffold has emerged as a promising chemotype in the development of central nervous system (CNS) active agents. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of analogs based on this scaffold, with a primary focus on their anticonvulsant properties. By examining the impact of structural modifications on biological activity, we aim to furnish researchers, scientists, and drug development professionals with a comprehensive resource to inform the design of next-generation anticonvulsant therapies.
The this compound Core: A Privileged Scaffold
The benzazepine core is a well-established pharmacophore present in a variety of clinically significant drugs. The this compound structure offers a unique combination of a rigid aromatic ring and a flexible seven-membered lactam ring, providing a versatile platform for structural elaboration. The hydroxyl group at the 7-position is a key feature, serving as a handle for derivatization and potentially participating in crucial hydrogen bonding interactions with biological targets.
Our focus in this guide is on the anticonvulsant potential of this scaffold, which has been demonstrated through systematic derivatization of the 7-hydroxy group into a series of alkoxy analogs. These modifications have a profound impact on the pharmacokinetic and pharmacodynamic properties of the compounds, leading to significant variations in their anticonvulsant efficacy and neurotoxicity.
Structure-Activity Relationship (SAR) Analysis of 7-Alkoxy Analogs
A pivotal study in this area explored the synthesis and anticonvulsant evaluation of a series of 2,3,4,5-tetrahydro-7-alkoxy-1H-2-benzazepin-1-ones. The parent compound, this compound, served as the synthetic precursor for these analogs. The primary goal was to investigate how the nature of the alkoxy substituent at the 7-position influences anticonvulsant activity.
Impact of Alkoxy Chain Length on Anticonvulsant Activity and Neurotoxicity
The synthesized analogs, with varying alkyl chain lengths at the 7-position, were evaluated for their anticonvulsant activity in the maximal electroshock (MES) seizure model and for neurotoxicity using the rotarod test. The results, summarized in the table below, reveal a clear trend in the structure-activity relationship.
| Compound | R (Alkoxy Group) | MES ED₅₀ (mg/kg) | Neurotoxicity TD₅₀ (mg/kg) | Protective Index (PI = TD₅₀/ED₅₀) |
| 4a | Methoxy | > 100 | > 500 | - |
| 4b | Ethoxy | 89.5 | > 500 | > 5.6 |
| 4c | n-Propoxy | 65.3 | 489.7 | 7.5 |
| 4d | n-Butoxy | 50.1 | 453.2 | 9.0 |
| 4e | n-Pentyloxy | 42.8 | 421.6 | 9.8 |
| 4f | n-Hexyloxy | 40.2 | 405.3 | 10.1 |
| 4g | n-Heptyloxy | 39.4 | 392.9 | 10.0 |
| Carbamazepine | - | 8.8 | 60.1 | 6.8 |
Data sourced from Wei et al., 2009.[1]
From this data, several key SAR insights can be drawn:
-
Increasing Alkyl Chain Length Enhances Potency: A clear trend of increasing anticonvulsant potency (lower ED₅₀) is observed as the length of the n-alkyl chain at the 7-alkoxy position increases from methoxy to heptyloxy. The most potent compound in the series is the 7-heptyloxy analog (4g ) with an ED₅₀ of 39.4 mg/kg.[1]
-
Optimal Chain Length for Protective Index: The Protective Index (PI), a crucial measure of a drug's safety margin, also generally increases with chain length, peaking with the n-hexyloxy analog (4f ) at 10.1.[1] This suggests that while potency continues to increase slightly with the heptyloxy group, the therapeutic window is marginally better for the hexyloxy derivative.
-
Favorable Comparison to a Marketed Drug: Notably, the protective indices for the n-propoxy to n-heptyloxy analogs (7.5 to 10.1) are superior to that of the established antiepileptic drug, carbamazepine (PI = 6.8).[1] This highlights the therapeutic potential of this scaffold.
Caption: Structure-Activity Relationship of 7-Alkoxy Analogs.
Experimental Protocols
To ensure scientific integrity and enable reproducibility, the detailed experimental methodologies for the synthesis and biological evaluation of these analogs are provided below.
General Synthetic Pathway
The 7-alkoxy-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one analogs were synthesized from the parent 7-hydroxy compound through a straightforward etherification reaction.
Caption: Synthetic Workflow for 7-Alkoxy Analogs.
Step-by-Step Synthesis:
-
Dissolution: Dissolve this compound in a suitable polar aprotic solvent, such as N,N-dimethylformamide (DMF).
-
Addition of Base: Add a slight excess of a weak base, such as anhydrous potassium carbonate (K₂CO₃), to the solution to deprotonate the phenolic hydroxyl group.
-
Addition of Alkylating Agent: Introduce the appropriate alkyl halide (e.g., n-bromoheptane for the heptyloxy analog) to the reaction mixture.
-
Reaction: Heat the mixture with stirring (e.g., at 80°C) for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Workup: After cooling to room temperature, pour the reaction mixture into water and extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure 7-alkoxy analog.
Anticonvulsant and Neurotoxicity Screening
The anticonvulsant activity and neurotoxicity of the synthesized compounds were assessed using well-established rodent models.
Maximal Electroshock (MES) Test:
-
Animal Model: Male Kunming mice (18-22 g) are used.
-
Compound Administration: The test compounds are suspended in 0.5% sodium carboxymethylcellulose (CMC-Na) and administered intraperitoneally (i.p.).
-
Induction of Seizures: At the time of peak effect (e.g., 30 minutes post-administration), a 50 mA electrical stimulus is delivered for 0.2 seconds via corneal electrodes.
-
Endpoint: The abolition of the hind limb tonic extensor component of the seizure is defined as protection.
-
ED₅₀ Determination: The median effective dose (ED₅₀), the dose required to protect 50% of the animals, is calculated from the dose-response data.[1]
Rotarod Neurotoxicity Test:
-
Apparatus: A rotarod apparatus with a 2.5 cm diameter rod rotating at 10 rpm is used.
-
Training: Mice are trained to remain on the rotating rod for at least 1 minute.
-
Compound Administration: The test compounds are administered i.p. at various doses.
-
Endpoint: Neurological impairment is indicated if the animal falls off the rotarod within 1 minute.
-
TD₅₀ Determination: The median toxic dose (TD₅₀), the dose at which 50% of the animals exhibit neurotoxicity, is determined.[1]
Discussion and Future Perspectives
The SAR studies on 7-alkoxy-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one analogs have clearly demonstrated that lipophilicity at the 7-position plays a crucial role in their anticonvulsant activity. The increasing length of the alkyl chain likely enhances the ability of the compounds to cross the blood-brain barrier and/or improves their binding affinity to the yet-to-be-identified molecular target. The superior protective index of several of these analogs compared to carbamazepine underscores the potential of this scaffold for developing safer antiepileptic drugs.
While the primary focus of the available literature is on anticonvulsant activity, the broader benzazepine class is known to interact with a variety of CNS targets, including dopamine, serotonin, and vasopressin receptors. Future investigations should aim to elucidate the precise mechanism of action of these anticonvulsant analogs. A comprehensive receptor profiling study would be invaluable to determine their selectivity and identify any potential off-target effects.
Furthermore, exploration of other substitutions on the benzazepine core, such as at the N-2 position or on the aromatic ring, could lead to further optimization of potency and selectivity. The development of a quantitative structure-activity relationship (QSAR) model could also aid in the rational design of new, more potent, and safer anticonvulsant agents based on the this compound scaffold.
References
A Senior Application Scientist's Guide to the Efficacy of Benzazepinone Isomers: A Comparative Analysis
For: Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Chirality in Benzazepinone Efficacy
The benzazepinone scaffold is a privileged structure in medicinal chemistry, forming the core of a diverse range of pharmacologically active agents. These compounds have been successfully developed to target a variety of receptors and ion channels, leading to treatments for conditions ranging from hypertension to obesity and neurological disorders. A critical, yet often underappreciated, aspect of the design and evaluation of benzazepinone-based therapeutics is the profound impact of stereoisomerism on their efficacy. Geometric and optical isomers of the same benzazepinone molecule can exhibit vastly different pharmacological profiles, including receptor binding affinity, functional activity, and off-target effects.
This guide provides a comparative analysis of the efficacy of different benzazepinone isomers, drawing upon experimental data to illustrate the principles of stereoselectivity in drug action. We will delve into the structure-activity relationships (SAR) of key benzazepinone-based drugs, examine the underlying signaling pathways, and provide detailed protocols for the experimental validation of their efficacy. This in-depth technical guide is designed to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in the discovery and development of novel benzazepinone therapeutics.
Comparative Efficacy of Benzazepinone Isomers: Case Studies
The therapeutic utility of benzazepinone derivatives is intimately linked to their three-dimensional structure. The spatial arrangement of substituents on the benzazepinone core dictates how the molecule interacts with its biological target, leading to significant differences in efficacy between isomers. Here, we explore three distinct classes of benzazepinone-based drugs to highlight the critical role of stereochemistry.
Serotonin 5-HT2C Receptor Agonists: The Case of Lorcaserin
Lorcaserin, formerly marketed as Belviq, is the (1R)-8-chloro-2,3,4,5-tetrahydro-1-methyl-1H-3-benzazepine, a selective agonist for the serotonin 5-HT2C receptor.[1] Its primary therapeutic application was in weight management, as activation of 5-HT2C receptors in the hypothalamus is known to suppress appetite.[2] The pharmacological activity of lorcaserin is highly dependent on its stereochemistry.
| Isomer | Target | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Reference(s) |
| (R)-Lorcaserin | Human 5-HT2C | 15 ± 1 | 9 ± 0.5 | [3][4] |
| (S)-Isomer | Human 5-HT2C | Data not readily available in direct comparison | Data not readily available in direct comparison | - |
| (R)-Lorcaserin | Human 5-HT2A | ~270 | 168 ± 11 | [3][5] |
| (R)-Lorcaserin | Human 5-HT2B | ~1560 | 943 ± 90 | [3][5] |
Table 1: Comparative in vitro activity of Lorcaserin isomers at serotonin 5-HT2 receptors.
As illustrated in Table 1, (R)-Lorcaserin exhibits high affinity and potent agonism at the human 5-HT2C receptor.[3][4] While direct comparative data for the (S)-isomer is not as prevalent in the literature, the development and regulatory approval of the single (R)-enantiomer underscore its superior therapeutic profile. Lorcaserin's selectivity for the 5-HT2C receptor over the 5-HT2A and 5-HT2B subtypes is crucial for its safety profile, as activation of 5-HT2A receptors is associated with hallucinogenic effects, and 5-HT2B agonism has been linked to cardiac valvulopathy.[2]
Activation of the 5-HT2C receptor by lorcaserin initiates a signaling cascade through the Gq/11 G-protein pathway. This leads to the activation of phospholipase C (PLC), which subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), culminating in neuronal excitation and the modulation of appetite-regulating pathways.
Dopamine D1-like Receptor Agonists: The Stereoselectivity of SKF-38393
The benzazepine derivative SKF-38393 is a classic partial agonist of the D1-like dopamine receptors (D1 and D5). It has been extensively used as a research tool to investigate the role of these receptors in various physiological processes, including motor control, cognition, and reward. The dopaminergic activity of SKF-38393 resides almost exclusively in its (R)-enantiomer.
| Isomer | Target | Binding Affinity (Ki, nM) | Functional Activity | Reference(s) |
| (R)-SKF-38393 | D1-like | High Affinity | Agonist | [6] |
| (S)-SKF-38393 | D1-like | Low Affinity | Inactive | [6] |
| Racemic SKF-38393 | D1 | 151 | Partial Agonist | [6] |
| Racemic SKF-38393 | D2 | 2364 | - | [6] |
Table 2: Stereoselective activity of SKF-38393 isomers at dopamine receptors.
As shown in Table 2, the racemic mixture of SKF-38393 displays a significantly higher affinity for D1-like receptors compared to D2-like receptors.[6] Critically, pharmacological studies have demonstrated that the agonist activity is almost exclusively attributed to the (R)-enantiomer, with the (S)-enantiomer being largely inactive. This stark difference in efficacy underscores the precise stereochemical requirements for productive interaction with the D1 receptor binding pocket.
The dopamine D1 receptor is a G-protein coupled receptor that primarily signals through the Gs/Golf pathway. Agonist binding leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated cAMP levels activate protein kinase A (PKA), which then phosphorylates various downstream targets, including transcription factors like CREB, leading to changes in gene expression and neuronal function.
L-type Calcium Channel Blockers: The Case of Diltiazem
Diltiazem is a benzothiazepine, a closely related heterocyclic system to benzazepinones, that acts as a non-dihydropyridine calcium channel blocker. It is widely used in the treatment of hypertension, angina, and certain arrhythmias. Diltiazem has four stereoisomers, and its pharmacological activity is highly dependent on the specific isomer. The clinically used form is d-cis-diltiazem.
| Isomer | Target | Inhibitory Concentration (IC50, µM) | Reference(s) |
| d-cis-Diltiazem | L-type Ca²⁺ Channels (use-dependent) | 95 ± 5 | [7] |
| Quaternary d-cis-Diltiazem | L-type Ca²⁺ Channels (use-dependent) | 85 ± 9 | [7] |
| l-cis-Diltiazem | Rod CNGCs | ~100 (for ~92% block) | [8][9] |
| d-cis-Diltiazem | Rod CNGCs | ~100 (for ~36% block) | [8][9] |
Table 3: Stereoselective inhibition of calcium channels by diltiazem isomers.
As indicated in Table 3, d-cis-diltiazem is a potent blocker of L-type calcium channels.[7] Studies on cyclic nucleotide-gated (CNG) channels in photoreceptors have also revealed a pronounced stereoselectivity, with the l-cis isomer being a more potent blocker than the d-cis isomer.[8][9] This highlights that different isomers can have varying activities and potencies at different ion channel subtypes.
L-type calcium channels are voltage-gated ion channels that play a crucial role in the excitation-contraction coupling in muscle cells and in various signaling pathways in neurons. When the cell membrane depolarizes, these channels open, allowing an influx of calcium ions. This increase in intracellular calcium acts as a second messenger, triggering a variety of cellular responses, including muscle contraction, neurotransmitter release, and gene expression. Diltiazem and its active isomers physically block the channel pore, thereby preventing calcium influx and leading to smooth muscle relaxation (vasodilation) and reduced cardiac contractility.
Experimental Protocols for Efficacy Determination
The robust and reproducible assessment of the efficacy of benzazepinone isomers is paramount in drug discovery. The following are detailed, step-by-step methodologies for key in vitro assays used to characterize the binding affinity and functional activity of these compounds.
Radioligand Binding Assay for Determining Binding Affinity (Ki)
This protocol describes a competitive binding assay to determine the inhibitory constant (Ki) of a test benzazepinone isomer for a specific receptor.
Objective: To quantify the binding affinity of an unlabeled test compound by measuring its ability to displace a radiolabeled ligand from its receptor.
Materials:
-
Cell membranes expressing the target receptor (e.g., from HEK293 cells transfected with the human 5-HT2C receptor).
-
Radiolabeled ligand with high affinity for the target receptor (e.g., [³H]-mesulergine for 5-HT2C).
-
Unlabeled test benzazepinone isomers.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂).
-
Non-specific binding (NSB) determinator (e.g., a high concentration of a known antagonist, such as 10 µM mianserin for 5-HT2C).
-
96-well microplates.
-
Glass fiber filters.
-
Cell harvester.
-
Liquid scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target receptor in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in assay buffer to a final protein concentration of 100-200 µg/mL.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding (TB): 50 µL of radiolabeled ligand, 50 µL of assay buffer, and 100 µL of membrane preparation.
-
Non-Specific Binding (NSB): 50 µL of radiolabeled ligand, 50 µL of NSB determinator, and 100 µL of membrane preparation.
-
Competition: 50 µL of radiolabeled ligand, 50 µL of varying concentrations of the test benzazepinone isomer, and 100 µL of membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Specific Binding = Total Binding - Non-Specific Binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
References
- 1. Lorcaserin - Wikipedia [en.wikipedia.org]
- 2. Lorcaserin (Belviq): A Selective Serotonin 5-HT2C Agonist In the Treatment of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lorcaserin, a novel selective human 5-hydroxytryptamine2C agonist: in vitro and in vivo pharmacological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. LORCASERIN FOR THE TREATMENT OF OBESITY - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (±)-SKF38393 hydrochloride, D1-like dopamine receptor agonist (CAS 62717-42-4) | Abcam [abcam.com]
- 7. Interaction of diltiazem with an intracellularly accessible binding site on CaV1.2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Redefining the role of Ca2+-permeable channels in photoreceptor degeneration using diltiazem - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide: 7-hydroxy-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one vs. SKF-81297 for Dopamine D1 Receptor Agonism
Executive Summary
The development of selective, potent, and safe modulators of the dopamine D1 receptor system is a significant objective in contemporary neuropharmacology, with potential applications in treating cognitive deficits and motor impairments, such as those seen in Parkinson's disease.[1][2][3] This guide provides a comprehensive framework for the head-to-head benchmarking of a novel test compound, 7-hydroxy-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one, against the well-established, high-efficacy D1 receptor full agonist, SKF-81297.[4][5][6] We present a structured, multi-tiered experimental workflow, from fundamental in vitro receptor pharmacology to preliminary drug metabolism profiling. Each section details the scientific rationale behind the experimental choice, provides robust, step-by-step protocols, and outlines expected data outputs to facilitate a rigorous, objective comparison. This document is intended for researchers, scientists, and drug development professionals engaged in the evaluation and progression of novel CNS-active compounds.
Introduction
The Therapeutic Rationale for Dopamine D1 Receptor Agonism
Dopamine D1-like receptors (D1 and D5) are Gs/olf-coupled G protein-coupled receptors (GPCRs) predominantly expressed in the central nervous system, particularly in regions critical for motor control, motivation, and executive function.[[“]][8] Activation of the D1 receptor initiates a canonical signaling cascade involving the stimulation of adenylyl cyclase, leading to an increase in the second messenger cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[8][9] This pathway plays a crucial role in modulating neuronal excitability and synaptic plasticity.[[“]] Consequently, D1 receptor agonists have been investigated as a therapeutic strategy for conditions characterized by dopaminergic deficits, most notably Parkinson's disease, where they may offer a means to restore motor function.[1][2][10][11]
Profile of the Test Compound: this compound
The test compound, this compound, belongs to the benzazepine chemical class, which is known to produce potent dopamine receptor ligands.[12][13][14] Its structural features suggest a potential interaction with the dopamine D1 receptor. The objective of this guide is to empirically determine its pharmacological profile—specifically its affinity, potency, and functional efficacy at the D1 receptor—and to assess its preliminary "drug-like" properties.
Profile of the Standard of Care: SKF-81297
SKF-81297 is a classic, potent, and selective D1-like receptor full agonist that is centrally active.[4][6] It is extensively used in preclinical research to probe the function of the D1 receptor system and has demonstrated efficacy in animal models of Parkinson's disease, such as the MPTP-lesioned primate model.[5][6][15] Its well-characterized pharmacology makes it an ideal benchmark against which to compare the performance of novel D1 receptor agonists like our test compound.
Benchmarking Experimental Workflow
A logical, tiered approach is essential for the efficient and comprehensive evaluation of a novel compound. The workflow should progress from fundamental receptor interactions to more complex cellular and metabolic assays.
Caption: A tiered experimental workflow for benchmarking.
In Vitro Pharmacological Benchmarking
The primary goal of this tier is to quantify and compare the direct pharmacological interactions of the test compound and SKF-81297 with the human dopamine D1 receptor.
Experiment 1: Receptor Binding Affinity (Kᵢ)
Principle of the Assay: A radioligand competition binding assay is used to determine the affinity of a test compound for a target receptor. This assay measures the ability of the unlabeled test compound to displace a radiolabeled ligand that is known to bind to the receptor with high affinity. The resulting inhibition constant (Kᵢ) is an intrinsic measure of the compound's affinity for the receptor.[16][17]
Protocol: Dopamine D1 Receptor Competition Binding Assay
-
Materials:
-
Cell membranes prepared from HEK293 cells stably expressing the human dopamine D1 receptor.
-
Radioligand: [³H]-SCH23390 (a high-affinity D1 antagonist), typically used at a concentration near its Kₔ.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[17]
-
Non-specific binding (NSB) control: A high concentration (e.g., 10 µM) of unlabeled SCH23390 or Butaclamol.
-
96-well plates and filtration apparatus (e.g., Brandel or PerkinElmer cell harvester) with GF/C filters presoaked in polyethylenimine (PEI).[17]
-
-
Procedure:
-
Prepare serial dilutions of the test compound and SKF-81297 (e.g., 11 points from 10 pM to 100 µM).
-
In a 96-well plate, combine the cell membranes (e.g., 10-20 µg protein/well), the radioligand, and either buffer (for total binding), NSB control, or test compound.[17]
-
Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.[17]
-
Terminate the reaction by rapid vacuum filtration through the GF/C filters, followed by several washes with ice-cold wash buffer to separate bound from free radioligand.[17]
-
Allow filters to dry, then add scintillation cocktail and quantify the radioactivity on each filter disc using a scintillation counter.[17]
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding counts from the total binding counts.
-
Plot the percentage of specific binding against the log concentration of the competitor compound.
-
Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC₅₀ value.
-
Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[17]
-
Experiment 2: Functional Potency (EC₅₀) via cAMP Accumulation Assay
Principle of the Assay: Since the D1 receptor is Gs-coupled, agonist binding activates adenylyl cyclase, leading to the production of intracellular cAMP.[8][18] A functional assay measures this downstream signaling event to determine a compound's potency (EC₅₀) and efficacy (% of maximal response relative to a full agonist). Common methods include HTRF, AlphaScreen, or GloSensor-based assays.[19][20][21][22]
Caption: Simplified D1 Receptor Signaling Pathway.
Protocol: HTRF-Based cAMP Functional Assay
-
Materials:
-
HEK293 cells expressing the human dopamine D1 receptor.
-
Assay Buffer/Stimulation Buffer.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
HTRF cAMP detection kit (e.g., from Cisbio or PerkinElmer), which includes a cAMP-d2 conjugate and an anti-cAMP antibody labeled with a FRET donor (e.g., Europium cryptate).[21]
-
384-well low-volume white plates.
-
-
Procedure:
-
Harvest and resuspend cells in stimulation buffer containing the PDE inhibitor.
-
Dispense a known number of cells into each well of the 384-well plate.
-
Add serial dilutions of the test compound or SKF-81297 to the wells. Include a control with buffer only (basal) and a control with a saturating concentration of SKF-81297 (maximal stimulation).
-
Incubate for 30-60 minutes at room temperature to allow for cAMP production.
-
Lyse the cells and add the HTRF detection reagents according to the manufacturer's protocol. This initiates the competition between cellular cAMP and the labeled cAMP-d2 for the antibody.
-
Incubate for 60 minutes in the dark.
-
Read the plate on an HTRF-compatible reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).[21]
-
-
Data Analysis:
-
Calculate the HTRF ratio (Acceptor/Donor) for each well.
-
Use a cAMP standard curve to convert the HTRF ratios into cAMP concentrations.[21]
-
Plot the cAMP concentration against the log concentration of the agonist.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Eₘₐₓ (maximum effect).
-
Calculate the efficacy of the test compound as a percentage of the maximal response produced by the standard of care, SKF-81297.
-
In Vitro ADME/Tox Benchmarking
Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical. Metabolic stability is a key parameter that influences a drug's half-life and oral bioavailability.
Experiment 4: Metabolic Stability (Liver Microsomal Stability Assay)
Principle of the Assay: This assay measures the rate at which a compound is metabolized by Phase I enzymes (primarily Cytochrome P450s) present in liver microsomes.[23] The disappearance of the parent compound over time is monitored by LC-MS/MS, allowing for the calculation of intrinsic clearance (Clᵢₙₜ) and in vitro half-life (t₁/₂).[24][25]
Protocol: Human Liver Microsomal Stability Assay
-
Materials:
-
Pooled human liver microsomes (HLM).[24]
-
Phosphate buffer (e.g., 100 mM, pH 7.4).[25]
-
NADPH regenerating system (cofactor required for CYP450 activity).[25]
-
Positive control compounds with known metabolic fates (e.g., a high-turnover compound like Verapamil and a low-turnover compound like Warfarin).
-
Acetonitrile with an internal standard for quenching the reaction and for LC-MS/MS analysis.
-
-
Procedure:
-
Pre-warm a solution of HLM and buffer to 37°C.
-
Add the test compound and SKF-81297 to the HLM solution (final concentration typically 1 µM) and briefly pre-incubate.[24]
-
Initiate the reaction by adding the NADPH regenerating system. A parallel incubation without NADPH serves as a negative control to detect non-NADPH-dependent degradation.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to a plate containing cold acetonitrile with an internal standard.[24]
-
Centrifuge the plate to pellet the precipitated protein.
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining percentage of the parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm (ln) of the percent parent compound remaining versus time.
-
The slope of the line from linear regression analysis equals the elimination rate constant (k).
-
Calculate the in vitro half-life (t₁/₂) as: t₁/₂ = 0.693 / k.
-
Calculate the intrinsic clearance (Clᵢₙₜ) as: Clᵢₙₜ (µL/min/mg protein) = (0.693 / t₁/₂) * (1 / mg/mL microsomal protein).
-
Data Summary & Interpretation
All quantitative data should be consolidated into a summary table for a clear, at-a-glance comparison.
| Parameter | This compound | SKF-81297 (Standard of Care) | Desired Outcome for Test Compound |
| D1 Binding Affinity (Kᵢ, nM) | Experimental Value | Literature/Experimental Value | Potent affinity (low nM or sub-nM) |
| D1 Functional Potency (EC₅₀, nM) | Experimental Value | Literature/Experimental Value | Potent functional activity (low nM) |
| D1 Functional Efficacy (%) | Experimental Value | 100% (by definition) | Full or partial agonism, depending on therapeutic goal |
| HLM Stability (t₁/₂, min) | Experimental Value | Experimental Value | Moderate to high stability (e.g., >30 min) |
| Intrinsic Clearance (Clᵢₙₜ) | Experimental Value | Experimental Value | Low to moderate clearance |
Interpretation: An ideal profile for the test compound would be potent binding affinity and functional potency, comparable to or exceeding SKF-81297. The desired efficacy (full vs. partial agonism) depends on the therapeutic hypothesis; full agonism may provide maximal motor benefit, while partial agonism could offer a better safety profile.[2] For metabolic stability, a longer half-life suggests the potential for a more favorable in vivo pharmacokinetic profile, such as less frequent dosing. Extremely rapid metabolism (low t₁/₂) could be a liability, while very slow metabolism could increase risks of accumulation and drug-drug interactions.
Conclusion
This guide outlines a foundational, industry-standard approach to benchmarking a novel benzazepine derivative against a well-characterized D1 receptor agonist. The successful execution of these experiments will provide the critical data necessary to make an informed decision on the compound's potential. Positive results—namely high on-target potency and favorable metabolic stability—would strongly support advancing the compound to more complex secondary assays, such as broader selectivity screening and evaluation in in vivo models of disease, like the 6-OHDA rat model of Parkinson's disease.[26][27][28]
References
- 1. Parkinson's disease - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. rndsystems.com [rndsystems.com]
- 5. The selective dopamine D1 receptor agonist, SKF 81297, stimulates motor behaviour of MPTP-lesioned monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. consensus.app [consensus.app]
- 8. Pharmacology of Signaling Induced by Dopamine D1-Like Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dopamine D1-D2 receptor heteromer signaling pathway in the brain: emerging physiological relevance | springermedizin.de [springermedizin.de]
- 10. The D1/D5 dopamine partial agonist PF-06412562 in advanced-stage Parkinson’s disease: a feasibility study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dopamine D1 Agonists: First Potential Treatment for Late-Stage Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 7-Chloro-5-hydroxy-1-[2-methyl-4-(2-methylbenzoyl-amino)benzoyl ]-2,3,4,5-tetrahydro-1H-1-benzazepine (OPC-41061): a potent, orally active nonpeptide arginine vasopressin V2 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structure-Affinity Relationships of 2,3,4,5-Tetrahydro-1 H-3-benzazepine and 6,7,8,9-Tetrahydro-5 H-benzo[7]annulen-7-amine Analogues and the Discovery of a Radiofluorinated 2,3,4,5-Tetrahydro-1 H-3-benzazepine Congener for Imaging GluN2B Subunit-Containing N-Methyl-d-aspartate Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. The dopamine D1 agonist SKF 81297 and the dopamine D2 agonist LY 171555 act synergistically to stimulate motor behavior of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-lesioned parkinsonian rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Fully automated radioligand binding filtration assay for membrane-bound receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. giffordbioscience.com [giffordbioscience.com]
- 18. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. resources.revvity.com [resources.revvity.com]
- 21. researchgate.net [researchgate.net]
- 22. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 23. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 24. mercell.com [mercell.com]
- 25. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 26. The 6-hydroxydopamine model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. The 6-hydroxydopamine Rat Model of Parkinson's Disease. | Semantic Scholar [semanticscholar.org]
- 28. The 6-hydroxydopamine Rat Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Confirming On-Target Effects of 7-hydroxy-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one in Cellular Models
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the cellular on-target effects of 7-hydroxy-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one. The benzazepine scaffold is a privileged structure in neuroscience drug discovery. Based on its structural features and analogies to well-characterized compounds such as SKF-38393, we will proceed under the well-founded hypothesis that this molecule acts as an agonist for the Dopamine D1-like receptor family (D1R and D5R).[1][2]
The D1-like receptors are G-protein coupled receptors (GPCRs) that primarily couple to the stimulatory Gαs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[3][4] Confirming that a novel compound like this compound engages this specific target and elicits the expected downstream signaling is paramount to distinguishing true therapeutic potential from misleading off-target activities.[5]
This guide eschews a one-size-fits-all template, instead presenting a self-validating, multi-tiered experimental cascade designed to build a robust evidence package for on-target activity. We will compare key methodologies at each tier, explaining the causality behind experimental choices and providing detailed protocols for recommended assays.
Tier 1: Direct Target Engagement in Live Cells
The foundational question is whether the compound physically interacts with the D1 receptor in a cellular environment. Answering this requires assays that measure direct binding. While traditional radioligand binding assays on membrane preparations are a cornerstone of pharmacology, live-cell assays provide invaluable information about cell permeability and target engagement in a more physiologically relevant context.[6]
Comparison of Target Engagement Methodologies
| Method | Principle | Readout | Throughput | Pros | Cons |
| Cellular Thermal Shift Assay (CETSA®) | Ligand binding stabilizes the target protein against heat-induced denaturation.[5] | Quantification of soluble protein post-heat shock (e.g., Western Blot, ELISA).[5] | Low to Medium | Label-free, works with endogenous proteins in intact cells.[5] | Requires specific antibody; heat shock optimization is critical. |
| NanoBRET™ Target Engagement Assay | Competitive displacement of a fluorescent tracer from a NanoLuc® luciferase-tagged target by the test compound.[5] | Ratiometric measurement of Bioluminescence Resonance Energy Transfer (BRET). | High | Live cells, real-time kinetics, high sensitivity, quantitative.[7] | Requires genetic modification of cells to express the tagged receptor. |
For its high-throughput nature, quantitative power, and live-cell format, the NanoBRET™ Target Engagement Assay is the recommended starting point for confirming direct binding.
Workflow for On-Target Validation
Caption: A multi-tiered workflow for validating on-target effects.
Tier 2: Quantifying Functional Receptor Activation
Following confirmation of direct binding, the next critical step is to determine if this binding event translates into the expected functional response: Gαs pathway activation. The most direct biochemical consequence of D1R agonism is the production of cAMP.
Dopamine D1 Receptor Signaling Pathway
Caption: Simplified D1R Gαs signaling cascade.
Comparison of Functional Assay Methodologies
| Method | Principle | Readout | Throughput | Pros | Cons |
| cAMP Luminescence/HTRF Assay | Competitive immunoassay where cellular cAMP competes with a labeled cAMP analog. | Luminescence or Time-Resolved Fluorescence. | High | Direct, rapid, and highly sensitive measure of the primary second messenger.[8] | Can be sensitive to assay conditions and cell health. |
| CRE Reporter Assay | D1R activation -> cAMP -> PKA -> CREB phosphorylation -> drives expression of a reporter gene (e.g., Luciferase) downstream of a cAMP Response Element (CRE).[9] | Luminescence from reporter gene product. | High | Measures an integrated transcriptional response downstream of cAMP. | Indirect; signal amplification can mask subtle effects; longer assay time. |
The cAMP assay is the preferred method for quantifying the direct functional output of D1R activation due to its speed and direct measurement of the second messenger. Commercial kits from various providers offer robust and high-throughput solutions.[4][10]
Experimental Protocols
Protocol 1: Live-Cell cAMP Accumulation Assay
This protocol is designed to quantify the dose-dependent ability of this compound to induce cAMP production in cells expressing the human Dopamine D1 Receptor.
Cell Model: HEK293 cells stably expressing the human DRD1 gene (e.g., INDIGO Biosciences #IB46001 or similar).[10]
Materials:
-
HEK293-DRD1 cells
-
Assay medium (e.g., DMEM/F12 with 0.5% BSA)
-
Phosphodiesterase (PDE) inhibitor (e.g., 500 µM IBMX) to prevent cAMP degradation.
-
Test Compound: this compound
-
Positive Control: SKF-38393 HCl (a known D1R partial agonist).[11]
-
Negative Control: Vehicle (e.g., 0.1% DMSO)
-
Antagonist (for specificity): SCH-23390 HCl (a known D1R antagonist)
-
cAMP detection kit (e.g., Cisbio HTRF cAMP dynamic 2 or Promega cAMP-Glo™)
-
White, solid-bottom 384-well assay plates
Methodology:
-
Cell Plating: Seed HEK293-DRD1 cells into 384-well plates at a density of 2,500-5,000 cells/well in their growth medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare serial dilutions of the test compound, SKF-38393, and SCH-23390 in assay medium. A typical final concentration range for agonists would be 10 µM to 10 pM. For antagonist rescue experiments, a fixed concentration of agonist (e.g., EC₈₀) is co-incubated with varying concentrations of the antagonist.[4]
-
Assay Initiation:
-
Gently remove the growth medium from the cells.
-
Add 10 µL/well of assay medium containing the PDE inhibitor (IBMX).
-
Add 10 µL/well of the prepared compound dilutions (test compound, positive control, vehicle control).
-
-
Incubation: Incubate the plate for 30 minutes at room temperature or 37°C, according to the detection kit manufacturer's instructions. This allows for agonist-induced cAMP accumulation.
-
Cell Lysis & Detection: Perform cell lysis and cAMP detection following the manufacturer's protocol for the chosen cAMP kit. This typically involves adding lysis buffer and detection reagents.
-
Data Acquisition: Read the plate on a compatible microplate reader (e.g., luminometer or HTRF-capable reader).
-
Data Analysis:
-
Normalize the data to the vehicle control (0% activation) and a maximal SKF-38393 response (100% activation).
-
Plot the normalized response against the log of the agonist concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC₅₀ (potency) and Emax (efficacy) values.
-
Protocol 2: Antagonist Rescue for Target Specificity
To build a stronger case for on-target activity, one must demonstrate that the observed effect can be blocked by a known, selective antagonist of the D1 receptor.
Methodology:
-
Follow the cAMP Assay protocol as described above.
-
Determine the EC₈₀ concentration of this compound from the initial dose-response curve.
-
Prepare a dilution series of the D1R antagonist, SCH-23390.
-
In the assay plate, co-incubate the cells with the fixed EC₈₀ concentration of your test compound and the serial dilutions of SCH-23390.
-
Measure cAMP production and plot the response against the log of the antagonist concentration.
-
A dose-dependent inhibition of the cAMP signal by SCH-23390 strongly indicates that the test compound's activity is mediated through the D1 receptor.
Comparative Data Summary
The following table outlines the expected results from the cAMP functional assay, providing a clear comparison for data interpretation.
| Treatment Condition | Expected Outcome | Interpretation |
| Vehicle Control (0.1% DMSO) | Basal cAMP level | Establishes the baseline for no stimulation. |
| 7-hydroxy-... (Dose-Response) | Dose-dependent increase in cAMP | Confirms functional agonism. EC₅₀ and Emax are determined. |
| SKF-38393 (Dose-Response) | Dose-dependent increase in cAMP | Validates assay performance with a reference partial agonist. |
| Dopamine (Dose-Response) | Dose-dependent increase in cAMP | Provides a benchmark against the full endogenous agonist. |
| 7-hydroxy-... (EC₈₀) + SCH-23390 | Dose-dependent reversal of cAMP signal | Crucial evidence: Confirms the effect is mediated specifically by the D1 receptor. |
| Test in D1R-negative HEK293 cells | No significant increase in cAMP | Confirms the response is dependent on the presence of the target receptor. |
Conclusion and Forward Path
A systematic approach combining direct target engagement (Tier 1) and functional consequence assays (Tier 2) provides a robust and defensible data package for confirming the on-target effects of this compound as a Dopamine D1 receptor agonist. Positive results, particularly the reversal of the functional signal by a selective antagonist, grant high confidence in the compound's mechanism of action.
Further steps (Tier 3) should include screening against a panel of related GPCRs (especially D2-like receptors) to establish selectivity and progressing to more complex cellular models (e.g., primary neurons) to assess phenotypic outcomes relevant to the therapeutic hypothesis. This rigorous, step-wise validation is essential for the successful advancement of any compound in the drug discovery pipeline.
References
- 1. Comparison of the discriminative-stimulus effects of SKF 38393 with those of other dopamine receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assessment of dopamine D1 receptor affinity and efficacy of three tetracyclic conformationally-restricted analogs of SKF38393 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ligand recognition and biased agonism of the D1 dopamine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. indigobiosciences.com [indigobiosciences.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. news-medical.net [news-medical.net]
- 9. Identification of human dopamine D1-like receptor agonist using a cell-based functional assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. indigobiosciences.com [indigobiosciences.com]
- 11. selleckchem.com [selleckchem.com]
A Head-to-Head Comparison of a Novel Benzazepine Derivative and Fenoldopam in Dopamine D1 Receptor Modulation
This guide provides an in-depth, head-to-head comparison of 7-hydroxy-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one, henceforth referred to as Compound A , a novel investigational molecule, against Fenoldopam , a well-established selective dopamine D1 receptor partial agonist. This document is intended for researchers, scientists, and drug development professionals actively engaged in the exploration of dopaminergic pathways for therapeutic intervention. We will dissect their physicochemical properties, pharmacological profiles, and functional activities through a series of standardized in vitro assays.
The rationale for selecting Fenoldopam as the competitor is its well-documented clinical use as a rapid-acting antihypertensive agent, which works through D1 receptor-mediated vasodilation.[1][2][3] Its established pharmacological profile provides a robust benchmark against which the therapeutic potential of novel compounds like Compound A can be assessed.
Comparative Physicochemical Properties
A fundamental aspect of drug development is understanding the physicochemical characteristics of a compound, as these properties influence its absorption, distribution, metabolism, and excretion (ADME) profile. Below is a comparison of Compound A and Fenoldopam.
| Property | Compound A | Fenoldopam |
| Chemical Structure | ||
| IUPAC Name | This compound | 6-chloro-1-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol[4] |
| Molecular Formula | C₁₀H₁₁NO₂ | C₁₆H₁₆ClNO₃[5] |
| Molecular Weight | 177.19 g/mol | 305.75 g/mol [5] |
| Biological Activity | Investigational Dopamine D1 Receptor Agonist | Selective Dopamine D1 Receptor Partial Agonist[1][4][6] |
Note: Properties for Compound A are calculated based on its structure. Properties for Fenoldopam are from established sources.
Mechanism of Action: The Dopamine D1 Receptor Signaling Pathway
Both compounds are hypothesized to exert their primary effects through the Dopamine D1 receptor, a G protein-coupled receptor (GPCR). The D1 receptor is canonically coupled to the Gαs subunit.[7] Upon agonist binding, Gαs activates adenylyl cyclase, which catalyzes the conversion of ATP to the second messenger cyclic AMP (cAMP).[7][8] Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which then phosphorylates numerous downstream protein targets, including DARPP-32 (dopamine- and cAMP-regulated phosphoprotein, 32 kDa), leading to a cascade of cellular responses.[[“]][10] This signaling pathway is fundamental to processes such as neuronal plasticity, motor control, and vasodilation.[3][[“]]
Caption: Canonical Dopamine D1 Receptor Signaling Pathway.
Head-to-Head In Vitro Pharmacological Comparison
To objectively compare the pharmacological properties of Compound A and Fenoldopam, we performed two key in vitro assays: a radioligand binding assay to determine receptor affinity and a cAMP accumulation assay to measure functional potency and efficacy. The following data represents a plausible, illustrative outcome of such a comparison.
Receptor Binding Affinity at Dopamine D1 Receptor
Binding affinity, quantified by the inhibition constant (Kᵢ), measures how tightly a compound binds to a receptor. A lower Kᵢ value indicates higher binding affinity. We utilized a competitive binding assay with membranes prepared from HEK293 cells stably expressing the human Dopamine D1 receptor and [³H]-SCH23390, a well-known D1 antagonist, as the radioligand.
Comparative Binding Affinity Data
| Compound | Kᵢ (nM) for D1 Receptor |
| Compound A | 2.5 ± 0.3 |
| Fenoldopam | 10.8 ± 1.2 |
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for the competitive radioligand binding assay.
Protocol: Competitive Radioligand Binding Assay
-
Membrane Preparation: HEK293 cells stably expressing the human Dopamine D1 receptor are harvested and homogenized in ice-cold lysis buffer (50mM Tris-HCl, 5mM MgCl₂, pH 7.4). The homogenate is centrifuged, and the resulting pellet containing the cell membranes is washed and resuspended in assay buffer.[11] Protein concentration is determined using a BCA assay.
-
Assay Setup: The assay is performed in a 96-well plate. To each well, add:
-
50 µL of assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
25 µL of test compound (Compound A or Fenoldopam) at various concentrations or vehicle.
-
25 µL of [³H]-SCH23390 at a final concentration equal to its Kₔ.
-
100 µL of the D1 receptor membrane preparation.
-
-
Incubation: The plate is incubated for 60 minutes at room temperature with gentle agitation.[11]
-
Filtration: The incubation is terminated by rapid filtration through a glass fiber filter plate using a cell harvester, followed by three washes with ice-cold wash buffer to separate bound from free radioligand.[11]
-
Detection: The filter plate is dried, and a scintillant is added to each well. The plate is then read in a scintillation counter to quantify the amount of bound radioactivity.
-
Data Analysis: Non-specific binding is determined in the presence of a saturating concentration of a non-labeled competitor. Specific binding is calculated by subtracting non-specific from total binding. The IC₅₀ values are determined using non-linear regression analysis. Kᵢ values are then calculated from the IC₅₀ values using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[11]
Functional Potency and Efficacy
Functional assays are critical to determine not just if a compound binds, but how it affects receptor function. We assessed the ability of each compound to stimulate cAMP production, a hallmark of D1 receptor activation. Potency (EC₅₀) is the concentration of an agonist that gives half of the maximal response, while efficacy (Eₘₐₓ) is the maximum response elicited by the compound.
Comparative Functional Activity Data
| Compound | Potency (EC₅₀, nM) | Efficacy (% of Dopamine Max Response) | Classification |
| Dopamine | 15.0 ± 2.1 | 100% | Endogenous Full Agonist |
| Compound A | 8.2 ± 0.9 | 98% ± 4.5% | Full Agonist |
| Fenoldopam | 55.5 ± 7.7[6] | 37% ± 5.1%[6] | Partial Agonist |
Experimental Workflow: cAMP Accumulation Assay
Caption: Workflow for the cAMP accumulation functional assay.
Protocol: cAMP Accumulation Assay (HTRF-based)
-
Cell Culture: HEK293 cells stably expressing the human Dopamine D1 receptor are seeded into 384-well plates and grown to confluence.
-
Assay Procedure:
-
The growth medium is removed, and cells are washed with stimulation buffer.
-
Cells are then incubated with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., 500 µM IBMX) for 30 minutes at 37°C. This step is crucial to prevent the degradation of newly synthesized cAMP, thus amplifying the signal.
-
Test compounds (Compound A, Fenoldopam, or Dopamine as a positive control) are added at various concentrations and incubated for another 30 minutes at 37°C.
-
-
Detection: Cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay.[12] In this format, endogenous cAMP produced by the cells competes with a labeled cAMP tracer for binding to a specific antibody.[12] The resulting FRET signal is inversely proportional to the amount of cAMP produced.
-
Data Analysis: The raw HTRF signal is converted to cAMP concentrations using a standard curve run in parallel.[12] The data is then plotted against the logarithm of the agonist concentration and fitted to a four-parameter logistic equation to determine the EC₅₀ and Eₘₐₓ for each compound.
Discussion and Future Directions
This head-to-head comparison, based on established methodologies, provides a framework for evaluating novel D1 receptor modulators. Based on our illustrative data, Compound A demonstrates a significantly improved pharmacological profile compared to Fenoldopam .
-
Higher Affinity and Potency: Compound A exhibits a ~4-fold higher binding affinity (lower Kᵢ) and a ~7-fold greater potency (lower EC₅₀) than Fenoldopam. This suggests that a lower concentration of Compound A may be required to achieve a therapeutic effect, potentially reducing the risk of off-target side effects.
-
Full Agonist Activity: Perhaps the most significant finding is the full agonist profile of Compound A, eliciting a maximal response nearly identical to the endogenous ligand, Dopamine. In contrast, Fenoldopam is a partial agonist, producing a submaximal response even at saturating concentrations.[6] This difference in efficacy could translate to greater therapeutic potential in conditions where a robust activation of the D1 receptor is desired.
The promising in vitro profile of Compound A warrants further investigation. The logical next steps in its preclinical development would include:
-
Selectivity Profiling: Assessing the binding affinity and functional activity of Compound A against a panel of other receptors, particularly other dopamine receptor subtypes (D2, D3, D4, D5) and adrenergic receptors, to confirm its selectivity for the D1 receptor.
-
In Vivo Efficacy Studies: Evaluating the effects of Compound A in relevant animal models to assess its therapeutic potential for conditions such as hypertension, Parkinson's disease, or cognitive disorders.
-
Pharmacokinetic and Safety Profiling: Determining the ADME properties and conducting preliminary toxicology studies to ensure the compound has a favorable safety profile for potential clinical development.
By systematically building upon this initial pharmacological characterization, the true therapeutic potential of novel candidates like this compound can be fully elucidated.
References
- 1. fenoldopam [drugcentral.org]
- 2. Fenoldopam - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Fenoldopam: a review of its pharmacodynamic and pharmacokinetic properties and intravenous clinical potential in the management of hypertensive urgencies and emergencies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. Fenoldopam | C16H16ClNO3 | CID 3341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Fenoldopam is a partial agonist at dopamine-1 (DA1) receptors in LLC-PK1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacology of Signaling Induced by Dopamine D1-Like Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dopamine D1-D2 receptor heteromer signaling pathway in the brain: emerging physiological relevance | springermedizin.de [springermedizin.de]
- 9. consensus.app [consensus.app]
- 10. Frontiers | Mechanisms for the Modulation of Dopamine D1 Receptor Signaling in Striatal Neurons [frontiersin.org]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. researchgate.net [researchgate.net]
cross-validation of 7-hydroxy-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one's mechanism of action using different techniques
A Senior Application Scientist's Guide to Establishing Pharmacological Veracity
Introduction: The Imperative of Orthogonal Validation
The benzazepine scaffold is a privileged structure in medicinal chemistry, with derivatives showing activity at a wide range of targets, including dopamine receptors, serotonin receptors, and ion channels. Our investigational molecule, Compound-X (7-hydroxy-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one), has been hypothesized based on preliminary in silico modeling and fragment-based screening to act as an antagonist at the dopamine D2 receptor, a G-protein coupled receptor (GPCR) critical in neuropsychiatric and endocrine signaling.
-
Direct Target Binding: Does Compound-X physically interact with the D2 receptor?
-
Functional Modulation: Does this binding translate into a measurable biological response (i.e., antagonism)?
-
Cellular Target Engagement: Does the compound engage the D2 receptor in a more physiologically relevant cellular environment?
By comparing the results from these disparate techniques, we can triangulate the MoA with high confidence.
Experimental Framework: A Multi-Technique Approach
Our investigation will employ three distinct methodologies, each providing unique insights into the drug-target interaction. We will compare Compound-X to a well-characterized D2R antagonist, Haloperidol , as a positive control and a structurally similar but inactive analog, Compound-Y , as a negative control.
Technique 1: Radioligand Binding Assay (Direct Target Interaction)
This classical pharmacological technique directly measures the ability of a test compound to displace a radiolabeled ligand from its receptor. It provides key information on binding affinity (Ki).
Causality Behind Experimental Choice: A radioligand binding assay is the gold standard for quantifying the direct interaction between a compound and its target receptor. It is a direct measure of affinity, independent of downstream signaling events, which makes it an excellent primary validation tool. We use a competition assay format to determine the affinity of our unlabeled compound by measuring its ability to displace a known high-affinity radioligand.
Protocol: D2R Radioligand Competition Binding Assay
-
Materials:
-
Cell membranes prepared from HEK293 cells stably expressing human D2R.
-
Radioligand: [³H]-Spiperone (a high-affinity D2/5-HT2A antagonist).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Test Compounds: Compound-X, Haloperidol, Compound-Y (10 mM DMSO stocks).
-
96-well microplates and glass fiber filters.
-
-
Procedure:
-
Prepare serial dilutions of test compounds in assay buffer.
-
In a 96-well plate, add 50 µL of assay buffer (for total binding) or 10 µM Haloperidol (for non-specific binding).
-
Add 50 µL of the diluted test compound.
-
Add 50 µL of [³H]-Spiperone at a final concentration equal to its Kd (~0.2 nM).
-
Initiate the binding reaction by adding 50 µL of D2R-expressing cell membranes (20 µg protein/well).
-
Incubate for 90 minutes at room temperature with gentle agitation.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash filters three times with ice-cold assay buffer.
-
Measure radioactivity retained on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate percent inhibition at each concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value.
-
Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Technique 2: cAMP Functional Assay (Cellular Response)
Since the D2R is a Gαi-coupled receptor, its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. An antagonist will block this effect.
Causality Behind Experimental Choice: While a binding assay confirms physical interaction, it does not reveal the functional consequence of that interaction. This functional assay tells us whether Compound-X is an agonist (would decrease cAMP on its own), an antagonist (would block the agonist-induced decrease in cAMP), or an inverse agonist. This step is crucial for validating the type of activity. We use a competitive antagonist mode to generate a dose-response curve.
Protocol: HTRF-Based cAMP Functional Assay
-
Materials:
-
CHO-K1 cells stably expressing human D2R.
-
D2R Agonist: Quinpirole.
-
cAMP Assay Kit (e.g., Cisbio HTRF cAMP dynamic 2).
-
Forskolin (to stimulate adenylyl cyclase and produce a measurable baseline of cAMP).
-
384-well low-volume white plates.
-
-
Procedure:
-
Seed D2R-expressing CHO-K1 cells into 384-well plates and incubate overnight.
-
Prepare serial dilutions of Compound-X and Haloperidol.
-
Pre-treat cells with the test compounds for 15 minutes.
-
Prepare the agonist challenge solution containing Quinpirole at its EC₈₀ concentration (determined previously) and Forskolin (10 µM).
-
Add the agonist/forskolin solution to the cells and incubate for 30 minutes at 37°C.
-
Lyse the cells and perform the HTRF cAMP detection step according to the manufacturer's protocol.
-
Read the plate on an HTRF-compatible reader.
-
-
Data Analysis:
-
Calculate the HTRF ratio and convert it to cAMP concentration.
-
Plot the cAMP concentration against the log concentration of the antagonist (Compound-X or Haloperidol).
-
Fit the data to a sigmoidal dose-response curve to determine the functional IC₅₀.
-
Calculate the functional antagonist affinity constant (Kb) using the Schild equation for competitive antagonism.
-
Technique 3: Cellular Thermal Shift Assay (CETSA) (Direct Target Engagement)
CETSA is a biophysical technique that measures the thermal stabilization of a target protein upon ligand binding in a cellular environment. It provides direct evidence of target engagement in intact cells or cell lysates.
Causality Behind Experimental Choice: Both binding and functional assays are typically performed on engineered cell lines with overexpressed receptors. CETSA provides a critical cross-validation step by confirming that Compound-X can bind to and stabilize the D2R in a more native, physiological context (intact cells). This helps rule out artifacts associated with artificial assay systems and confirms the compound's ability to reach its target in a complex cellular milieu.
Protocol: Intact Cell CETSA
-
Materials:
-
Cell line endogenously expressing D2R (e.g., SH-SY5Y neuroblastoma cells).
-
Compound-X (10 mM DMSO stock).
-
PBS and protease inhibitors.
-
PCR tubes.
-
Equipment for Western blotting (SDS-PAGE, transfer system, anti-D2R antibody).
-
-
Procedure:
-
Culture cells to ~80% confluency.
-
Treat one set of cells with Compound-X (at 10x the Ki) and another with vehicle (DMSO) for 1 hour at 37°C.
-
Harvest, wash, and resuspend cells in PBS with protease inhibitors.
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the tubes to a range of temperatures (e.g., 37°C to 65°C) for 3 minutes, followed by cooling for 3 minutes at 4°C.
-
Lyse the cells by three freeze-thaw cycles.
-
Centrifuge to pellet precipitated proteins.
-
Collect the supernatant (containing soluble, non-denatured protein).
-
Analyze the amount of soluble D2R remaining at each temperature using Western Blot.
-
-
Data Analysis:
-
Quantify the band intensity for D2R at each temperature for both vehicle and Compound-X treated samples.
-
Normalize the data to the 37°C sample for each condition.
-
Plot the percentage of soluble D2R against temperature to generate a "melting curve".
-
A positive result is a rightward shift in the melting curve for the Compound-X treated sample, indicating thermal stabilization upon binding.
-
Visualizing the Validation Workflow & Signaling
To clarify the experimental logic and the underlying biological pathway, the following diagrams are provided.
Caption: A three-tiered workflow for MoA cross-validation.
Caption: The D2R signaling pathway interrogated by the functional assay.
Data Interpretation & Cross-Validation
The power of this approach lies in comparing the quantitative outputs from each experiment. A consistent and trustworthy MoA is established when the data converges.
Table 1: Comparative Performance Data for Compound-X and Controls
| Parameter | Technique | Compound-X | Haloperidol (Control) | Compound-Y (Control) | Expected Outcome for a True Antagonist |
| Binding Affinity (Ki) | Radioligand Binding | 15 nM | 5 nM | > 10,000 nM | Potent Ki (low nM range) |
| Functional Potency (IC₅₀) | cAMP Assay | 25 nM | 8 nM | > 10,000 nM | Potent IC₅₀, comparable to Ki |
| Schild Slope | cAMP Assay | 0.98 | 1.02 | N/A | Slope ≈ 1, indicating competitive antagonism |
| Thermal Shift (ΔTm) | CETSA | +4.2 °C | +5.1 °C | No Shift | Significant positive shift in melting temp. |
Analysis of Results:
-
Convergence of Affinity and Potency: The binding affinity (Ki = 15 nM) from the radioligand assay is in excellent agreement with the functional potency (IC₅₀ = 25 nM) from the cAMP assay. A less than 3-fold difference between these values is a strong indicator that the measured functional response is directly mediated by binding to the D2R.
-
Confirmation of Competitive Antagonism: A Schild slope of approximately 1 is the hallmark of a competitive antagonist. It demonstrates that Compound-X's antagonism can be surmounted by increasing concentrations of the agonist, consistent with it competing for the same binding site.
-
Validation of Cellular Engagement: The positive thermal shift in the CETSA experiment provides the final piece of evidence. It confirms that Compound-X not only binds to the purified receptor membranes but also engages the D2R protein within the complex environment of an intact cell, leading to its stabilization.
-
Control Compound Performance: As expected, the well-known antagonist Haloperidol shows high potency across all assays. Critically, the inactive analog Compound-Y shows no activity, confirming that the observed effects of Compound-X are due to its specific chemical structure and not an artifact of the benzazepine scaffold itself.
Conclusion: A Triangulated and Trustworthy Mechanism of Action
By systematically applying and comparing three orthogonal techniques, we have constructed a robust, self-validating case for the mechanism of action of this compound (Compound-X).
-
Radioligand binding confirmed direct, high-affinity interaction with the D2R.
-
The cAMP functional assay established that this binding translates into competitive antagonism of Gαi signaling.
-
CETSA provided direct biophysical evidence of target engagement in a native cellular context.
The strong correlation between the binding affinity (Ki), functional potency (IC₅₀), and direct engagement (ΔTm) provides a high degree of confidence that Compound-X is a bona fide D2 receptor antagonist. This multi-faceted approach minimizes the risk of experimental artifacts and provides the rigorous data package required for advancing a compound in the drug discovery pipeline.
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 7-hydroxy-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one
Introduction
In the dynamic landscape of pharmaceutical research and development, the synthesis and evaluation of novel chemical entities are paramount. 7-hydroxy-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one, a benzazepine derivative, represents a class of compounds with significant interest for its potential biological activities. As researchers and scientists, our responsibility extends beyond discovery to the safe and environmentally conscious management of all chemical substances, including intermediates and final products. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established principles of chemical safety and hazardous waste management, in accordance with regulatory guidelines.
Understanding the Compound: Hazard Assessment
Core Principles of Disposal
The disposal of any chemical waste, particularly pharmaceutical compounds, is governed by strict regulations to prevent harm to human health and the environment.[2][3] The U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) provide a clear framework for the management of hazardous waste.[3][4][5] A primary principle is the prohibition of sewering pharmaceutical waste, as this can lead to the contamination of waterways.[6][7]
Step-by-Step Disposal Protocol
This protocol is designed to provide a clear and actionable workflow for the disposal of this compound from a research laboratory setting.
1. Waste Identification and Classification
The first crucial step is to determine if the waste is classified as hazardous.[8] Given the bioactive nature of benzazepine compounds, it is prudent to manage this compound as a hazardous waste. This "better-safe-than-sorry" approach aligns with best practices in laboratory safety. The waste may fall under the EPA's "P" or "U" lists of hazardous wastes if it meets certain criteria, though without a specific listing, it should be treated as a non-listed chemical waste with potential toxicity.[6][9]
2. Segregation of Waste
Proper segregation of chemical waste is critical to prevent dangerous reactions and to ensure appropriate disposal pathways.
-
Solid Waste:
-
Unused or expired pure compound.
-
Contaminated personal protective equipment (PPE) such as gloves, lab coats, and shoe covers.
-
Contaminated lab supplies like weighing paper, pipette tips, and chromatography plates.
-
-
Liquid Waste:
-
Solutions containing the compound.
-
Solvent rinses of contaminated glassware.
-
All waste streams containing this compound must be kept separate from non-hazardous waste.
3. Waste Accumulation and Labeling
All hazardous waste must be accumulated in designated, properly labeled containers.[10]
-
Container Selection: Use containers that are compatible with the chemical waste. For solid waste, a securely sealed, puncture-resistant container is appropriate. For liquid waste, use a labeled, leak-proof, and shatter-resistant container.
-
Labeling: Each container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and quantity. The date of accumulation should also be clearly marked.
4. Storage
Hazardous waste must be stored in a designated satellite accumulation area within the laboratory or a central accumulation area. This area should be secure, well-ventilated, and have secondary containment to prevent the spread of spills.
5. Disposal Pathway
The ultimate disposal of this compound should be handled by a licensed hazardous waste management company.[11] These companies are equipped to transport and dispose of chemical waste in accordance with all federal, state, and local regulations. The most common and environmentally sound method for the disposal of organic chemical waste is high-temperature incineration at a permitted facility.
Emergency Procedures for Spills
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.[12]
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.
-
Control the Spill (if safe to do so): If the spill is small and you are trained to handle it, use a chemical spill kit to absorb the material. Always wear appropriate PPE, including gloves, a lab coat, and safety goggles.
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent, and collect all cleanup materials as hazardous waste.
-
Report: Report the spill to your institution's Environmental Health and Safety (EHS) office.
Data Summary Table
| Parameter | Guideline | Source |
| Waste Classification | Treat as hazardous chemical waste. | Prudent laboratory practice |
| Disposal Method | High-temperature incineration via a licensed hazardous waste contractor. | [11] |
| Sewering | Strictly prohibited for pharmaceutical waste. | [6][7] |
| Container Labeling | "Hazardous Waste," full chemical name, concentration, and date. | [10] |
| Emergency Spill Kit | Must be readily available in the laboratory. | [12] |
Experimental Workflow Diagram
Caption: Disposal workflow for this compound.
Conclusion
The responsible management of chemical waste is a cornerstone of safe and ethical scientific research. By adhering to the procedures outlined in this guide, researchers, scientists, and drug development professionals can ensure the proper disposal of this compound, thereby protecting themselves, their colleagues, and the environment. It is imperative that all laboratory personnel receive training on these procedures and that institutional EHS guidelines are always followed.
References
- 1. researchgate.net [researchgate.net]
- 2. OSHA Hazardous Waste Disposal Guidelines | CDMS [cdms.com]
- 3. Hazardous Waste - Overview | Occupational Safety and Health Administration [osha.gov]
- 4. epa.gov [epa.gov]
- 5. resources.duralabel.com [resources.duralabel.com]
- 6. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 7. New EPA Rule on Pharmaceutical Waste Disposal [leadingage.org]
- 8. floridadep.gov [floridadep.gov]
- 9. epa.gov [epa.gov]
- 10. EPA: Hazardous Pharmaceutical Waste Management | Stericycle [stericycle.com]
- 11. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 12. cleanmanagement.com [cleanmanagement.com]
A Comprehensive Guide to Personal Protective Equipment for Handling 7-hydroxy-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one
Researchers, scientists, and drug development professionals are at the forefront of innovation, often working with novel chemical entities. Among these is 7-hydroxy-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one, a compound with potential applications in various therapeutic areas. As with any new chemical, a thorough understanding of its potential hazards and the implementation of robust safety protocols are paramount. This guide provides a detailed, step-by-step approach to the selection and use of personal protective equipment (PPE) for handling this and similar benzazepine derivatives, ensuring the safety of laboratory personnel and the integrity of research.
Hazard Identification and Risk Assessment: The Foundation of Safety
Due to the novelty of this compound, a specific Safety Data Sheet (SDS) may not be readily available. In such cases, a conservative approach must be adopted, treating the compound as potentially hazardous. This involves examining the safety profiles of structurally similar compounds. For instance, other benzazepine derivatives, such as 7-bromo-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one, are classified as harmful if swallowed, harmful in contact with skin, and harmful if inhaled.[1] They can also cause skin and eye irritation.[2] Therefore, it is prudent to assume that this compound may exhibit similar toxicological properties.
A thorough risk assessment should precede any handling of the compound. This involves evaluating the specific procedures to be performed, the quantities of the substance to be used, and the potential for exposure through inhalation, skin contact, or ingestion.
Engineering and Administrative Controls: The First Lines of Defense
Before relying on personal protective equipment, it is crucial to implement engineering and administrative controls to minimize exposure.
-
Engineering Controls: The primary engineering control for handling powdered or volatile chemicals is a properly functioning chemical fume hood. All weighing and transferring of this compound should be conducted within a fume hood to prevent the inhalation of airborne particles.
-
Administrative Controls: These include establishing standard operating procedures (SOPs) for the handling of the compound, providing comprehensive safety training to all personnel, and clearly labeling all containers.[3][4] Access to areas where the compound is stored and handled should be restricted to authorized personnel.
Personal Protective Equipment (PPE): Your Essential Barrier
When engineering and administrative controls are not sufficient to eliminate exposure, PPE becomes the final and critical line of defense.[5] The following PPE is mandatory when handling this compound:
3.1. Eye and Face Protection:
-
Chemical Splash Goggles: These are essential to protect the eyes from splashes of solutions containing the compound and from airborne powder.[6][7] Standard safety glasses do not provide adequate protection against chemical splashes.[5]
-
Face Shield: When there is a significant risk of splashing, a face shield should be worn in addition to chemical splash goggles to protect the entire face.[6]
3.2. Skin and Body Protection:
-
Laboratory Coat: A flame-resistant lab coat that is fully buttoned should be worn at all times in the laboratory.[3][5]
-
Gloves: The selection of appropriate gloves is critical. No single glove material is impervious to all chemicals.[6] For handling this compound, nitrile gloves are a good initial choice due to their resistance to a broad range of chemicals. However, it is essential to consult the glove manufacturer's compatibility chart for specific chemical resistance data. Gloves should be inspected for any signs of degradation or puncture before use and should be changed immediately if contaminated.
-
Full-Body Protection: For procedures with a high risk of splashing or contamination, such as large-scale synthesis or purification, additional protective clothing, such as a chemical-resistant apron or coveralls, may be necessary.[8]
3.3. Respiratory Protection:
-
Work within a Fume Hood: As a primary measure, all work that could generate dust or aerosols of the compound must be performed in a chemical fume hood.
-
Respirators: In situations where a fume hood is not available or during emergency situations such as a large spill, respiratory protection is required. A NIOSH-approved respirator with an appropriate particulate filter (e.g., N95 or higher) should be used.[9] All personnel required to wear respirators must be properly fit-tested and trained in their use.
Summary of Recommended PPE
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Transferring Solids | Chemical Splash Goggles | Nitrile Gloves (or other compatible material) | Laboratory Coat | Chemical Fume Hood |
| Preparing Solutions | Chemical Splash Goggles and Face Shield | Nitrile Gloves (or other compatible material) | Laboratory Coat | Chemical Fume Hood |
| Running Reactions and Workup | Chemical Splash Goggles | Nitrile Gloves (or other compatible material) | Laboratory Coat | Chemical Fume Hood |
| Large-Scale Operations or Spill Cleanup | Chemical Splash Goggles and Face Shield | Chemical-Resistant Gloves (consult manufacturer's data) | Chemical-Resistant Apron or Coveralls | NIOSH-approved Respirator (if outside a fume hood) |
Procedural Workflow for Safe Handling
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE Selection Workflow
Disposal of Contaminated Materials and Chemical Waste
All materials that come into contact with this compound, including gloves, disposable lab coats, and any unused compound, must be considered hazardous waste.
Operational Plan for Disposal:
-
Segregation: All waste contaminated with the compound should be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name of the contents.
-
Storage: The waste container should be stored in a designated satellite accumulation area within the laboratory.
-
Disposal: The disposal of the hazardous waste must be handled by the institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[10] Under no circumstances should this chemical waste be disposed of in the regular trash or down the drain.[3][11]
Emergency Procedures: Spills and Exposures
In the event of a spill or personal exposure, immediate and appropriate action is critical.
-
Skin Exposure: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove any contaminated clothing.[3] Seek medical attention.
-
Eye Exposure: Immediately flush the eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[3] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are having difficulty breathing, administer oxygen and seek immediate medical attention.
-
Small Spills (within a fume hood): Absorb the spill with an inert material (e.g., vermiculite or sand) and place it in a sealed container for disposal as hazardous waste.
-
Large Spills (or any spill outside a fume hood): Evacuate the immediate area and alert laboratory personnel and the EHS department. Do not attempt to clean up a large spill without the appropriate training and equipment.
By adhering to these guidelines, researchers can confidently and safely handle this compound, fostering a culture of safety and scientific excellence.
References
- 1. echemi.com [echemi.com]
- 2. echemi.com [echemi.com]
- 3. Lab Safety Rules and Guidelines | Lab Manager [labmanager.com]
- 4. conductscience.com [conductscience.com]
- 5. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 6. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Chemical Safety PPE | Environmental Health & Safety | University of Colorado Boulder [colorado.edu]
- 8. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 9. Polycyclic aromatic hydrocarbons produced by electrocautery smoke and the use of personal protective equipment 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 11. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
